Product packaging for Crotyl alcohol(Cat. No.:CAS No. 6117-91-5)

Crotyl alcohol

Cat. No.: B042815
CAS No.: 6117-91-5
M. Wt: 72.11 g/mol
InChI Key: WCASXYBKJHWFMY-UHFFFAOYSA-N
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Description

Crotyl alcohol, or (2E)-But-2-en-1-ol, is an unsaturated alcohol with the molecular formula C₄H₈O and a molar mass of 72.10 g/mol. This colorless liquid is moderately soluble in water and miscible with most organic solvents, serving as a valuable intermediate and reagent in laboratory-scale organic synthesis. Key Research Applications: Chemical Synthesis & Catalysis: A key model substrate in selective hydrogenation studies. Research focuses on catalyzing its production from crotonaldehyde, targeting high yield and selectivity for the unsaturated alcohol over the saturated aldehyde, which is valuable for catalyst development . Organic Synthesis Reagent: Functions as a versatile building block. It can be applied in carbonyl allylation reactions as an allyl anion equivalent, promoted by palladium and tin chloride catalysts, for the stereoselective formation of carbon-carbon bonds . Biochemical Tool Compound: Used to study oxidative bioactivation and aldehyde toxicity. In hepatocytes, this compound is metabolized by alcohol dehydrogenase to crotonaldehyde, a toxic endogenous aldehyde, leading to protein carbonylation and glutathione depletion . This makes it a useful tool for probing the mechanisms of cell damage related to lipid peroxidation products. Fragrance and Flavor Research: Employed as a precursor or intermediate in the synthesis of various flavor and fragrance compounds due to its chemical structure . Safety and Handling: this compound is a flammable liquid and vapour. It is harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE) and handling in a well-ventilated place are required . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄H₈O B042815 Crotyl alcohol CAS No. 6117-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-en-1-ol
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InChI

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
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InChI Key

WCASXYBKJHWFMY-NSCUHMNNSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O
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DSSTOX Substance ID

DTXSID30883409
Record name 2-Buten-1-ol, (2E)-
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Molecular Weight

72.11 g/mol
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Physical Description

Clear light yellow liquid; [Acros Organics MSDS]
Record name Crotyl alcohol
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CAS No.

504-61-0, 6117-91-5
Record name trans-Crotyl alcohol
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Record name Crotyl alcohol, (E)-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying crotyl alcohol, a valuable unsaturated alcohol intermediate in the production of fine chemicals, pharmaceuticals, and fragrances. This document details experimental protocols, presents quantitative data for comparison, and illustrates key processes through diagrams.

Synthesis of this compound

This compound (CH₃CH=CHCH₂OH) is principally synthesized through the selective hydrogenation of crotonaldehyde. Alternative methods, such as those starting from butadiene, are also employed.

Synthesis via Hydrogenation of Crotonaldehyde

The most common method for producing this compound is the selective reduction of the carbonyl group in crotonaldehyde, while preserving the carbon-carbon double bond.[1][2] This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Reaction:

CH₃CH=CHCHO + H₂ → CH₃CH=CHCH₂OH

Various catalysts are employed to achieve high selectivity towards this compound, minimizing the over-reduction to butanol or the reduction of the C=C bond to form butyraldehyde.[3]

Quantitative Data for Catalytic Hydrogenation of Crotonaldehyde

CatalystTemperature (°C)Pressure (MPa)Crotonaldehyde Conversion (%)This compound Selectivity (%)Reference
1% Pt-1.2Sn/TiO₂-R902.097.370.5[4]
Ir-MoOx/SiO₂ (Mo/Ir = 1)300.8>9590[5]
ReOₓ/ZrO₂1402.0 (N₂)~25~70[6]
Pt/α-Ga₂O₃--1091[7]
Au/ZnO--679[7]
Ir/TiO₂--9065[7]

Experimental Protocol: Catalytic Hydrogenation of Crotonaldehyde (Adapted for Laboratory Scale)

This protocol is a generalized procedure based on common practices in catalytic hydrogenation.

Materials:

  • Crotonaldehyde

  • Solvent (e.g., water, ethanol, n-heptane)[4][6]

  • Catalyst (e.g., 1% Pt-1.2Sn/TiO₂-R)[4]

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Catalyst Loading: In the autoclave reactor, place the desired amount of catalyst.

  • Reactant Addition: Add the solvent and crotonaldehyde to the reactor. For example, use a molar ratio of hydrogen to crotonaldehyde of 100:1 and a crotonaldehyde to n-heptane ratio of 1:1 to 1:6.[7]

  • Inerting: Seal the reactor and purge several times with an inert gas to remove any air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[4]

  • Reaction: Heat the reactor to the target temperature (e.g., 90°C) and begin stirring.[4] Maintain a constant hydrogen pressure throughout the reaction.

  • Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by gas chromatography (GC).

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

  • Work-up: Filter the reaction mixture to remove the catalyst. The filtrate, containing this compound, byproducts (butanol, butyraldehyde), and solvent, is then ready for purification.

Logical Workflow for Catalytic Hydrogenation

G cluster_synthesis Synthesis Phase cluster_workup Work-up Phase start Start catalyst_loading Load Catalyst start->catalyst_loading reactant_addition Add Crotonaldehyde and Solvent catalyst_loading->reactant_addition inerting Purge with Inert Gas reactant_addition->inerting pressurization Pressurize with H₂ inerting->pressurization reaction Heat and Stir (e.g., 90°C, 2.0 MPa) pressurization->reaction monitoring Monitor by GC reaction->monitoring reaction->monitoring completion Reaction Complete monitoring->completion cooling Cool and Depressurize completion->cooling filtration Filter to Remove Catalyst cooling->filtration purification_start Proceed to Purification filtration->purification_start

Caption: Workflow for this compound synthesis via catalytic hydrogenation.

For laboratory-scale synthesis, sodium borohydride offers a convenient method for the reduction of crotonaldehyde. It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and selectively reduces the aldehyde group.[5]

Experimental Protocol: Reduction of Crotonaldehyde with NaBH₄

This protocol is adapted from general procedures for the reduction of α,β-unsaturated aldehydes.[8]

Materials:

  • Crotonaldehyde

  • Sodium borohydride (NaBH₄)

  • Solvent (e.g., Methanol or Ethanol)

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve crotonaldehyde in the chosen alcohol solvent and cool the flask in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of NaBH₄ in the same solvent. Add the NaBH₄ solution dropwise to the cooled crotonaldehyde solution over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining crude product is this compound.

Synthesis from Butadiene

This compound can also be synthesized from butadiene, a readily available petrochemical feedstock. This route often involves a multi-step process. One possible pathway involves the hydrochlorination of butadiene to form crotyl chloride, followed by hydrolysis. Another approach is the direct catalytic coupling of butadiene with an alcohol.[1][9]

Signaling Pathway for Butadiene to this compound

G Butadiene 1,3-Butadiene HCl HCl CrotylChloride Crotyl Chloride Butadiene->CrotylChloride Hydrochlorination H2O H₂O (Hydrolysis) CrotylAlcohol This compound CrotylChloride->CrotylAlcohol Hydrolysis

Caption: Synthesis of this compound from butadiene via hydrochlorination and hydrolysis.

Purification of this compound

The crude this compound obtained from synthesis typically contains unreacted starting materials, byproducts, and solvent. The primary methods for purification are fractional distillation and extractive distillation.

Fractional Distillation

Fractional distillation is effective for separating this compound from components with significantly different boiling points.[10] However, the separation of this compound from butanol (a common byproduct in hydrogenation) is challenging due to their close boiling points (this compound: ~121°C, Butanol: ~117°C).

Experimental Protocol: Fractional Distillation of this compound

This protocol is a general procedure for fractional distillation.[11][12]

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.

  • Charging the Flask: Add the crude this compound and boiling chips to the round-bottom flask.

  • Heating: Gently heat the flask. As the mixture boils, a vapor will rise through the fractionating column.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the different fractions in separate receiving flasks based on their boiling points. The fraction that distills at or near 121°C will be enriched in this compound.

  • Analysis: Analyze the purity of the collected fractions using GC or NMR.

Extractive Distillation

Extractive distillation is a more advanced technique used to separate components with similar boiling points, such as this compound and butanol.[13][14] It involves adding a high-boiling solvent that alters the relative volatilities of the components to be separated. Water is a common solvent for the extractive distillation of this compound and butanol.

Experimental Workflow for Extractive Distillation

G Feed Crude this compound (with Butanol) DistillationColumn Extractive Distillation Column Feed->DistillationColumn Solvent Extractive Solvent (e.g., Water) Solvent->DistillationColumn TopProduct Butanol + Water (Azeotrope) DistillationColumn->TopProduct Overhead BottomProduct This compound + Water DistillationColumn->BottomProduct Bottoms Drying Drying/Solvent Removal BottomProduct->Drying PureCrotylAlcohol Pure this compound Drying->PureCrotylAlcohol

Caption: General workflow for purification by extractive distillation.

Experimental Protocol: Extractive Distillation of this compound-Butanol Mixture

This protocol is based on the principles of extractive distillation and may require optimization for a specific laboratory setup.

Materials:

  • Crude this compound containing butanol

  • Extractive solvent (e.g., deionized water)

  • Extractive distillation apparatus (distillation column, feed inlets for crude mixture and solvent, reboiler, condenser, receiving flasks)

  • Heating and cooling systems

Procedure:

  • Setup: Assemble the extractive distillation column.

  • Feed Introduction: Introduce the crude this compound-butanol mixture at a specific point in the middle of the column.

  • Solvent Introduction: Introduce the heated extractive solvent (water) at a point above the crude feed inlet.

  • Distillation: Heat the reboiler to initiate vaporization. The solvent will flow down the column, increasing the relative volatility of butanol.

  • Product Separation: Butanol, having a higher volatility in the presence of the solvent, will move up the column and be collected as the overhead product (often as an azeotrope with water). The less volatile this compound will move down the column with the solvent and be collected as the bottom product.

  • Final Purification: The bottom product (an aqueous solution of this compound) can be further purified by a second distillation or by extraction to remove the water.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any impurities. The sample is vaporized and separated based on the components' boiling points and interactions with the GC column. The mass spectrometer then provides mass-to-charge ratio data, allowing for the identification of the separated compounds.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the different types of protons in the molecule (e.g., methyl, vinyl, methylene, and hydroxyl protons). The chemical shifts, integration, and splitting patterns provide detailed structural information.[17]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the four carbon atoms in the this compound molecule, confirming the carbon skeleton.[18]

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should consult the cited literature for more specific details and adapt the protocols to their available laboratory equipment and safety procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of Crotyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the cis- and trans-isomers of crotyl alcohol (2-buten-1-ol). The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where a thorough understanding of these properties is crucial.

Core Physicochemical Properties

This compound, an unsaturated alcohol with the chemical formula C₄H₈O, exists as two geometric isomers: cis-crotyl alcohol ((Z)-2-buten-1-ol) and trans-crotyl alcohol ((E)-2-buten-1-ol).[1] These isomers exhibit distinct physical and chemical characteristics that are critical to consider in various scientific and industrial applications. A mixture of both isomers is also commonly encountered.[2]

Quantitative Data Summary

The fundamental physicochemical properties of the this compound isomers are summarized in the table below for easy comparison.

Propertycis-Crotyl Alcoholtrans-Crotyl AlcoholThis compound (cis- and trans- mixture)
Molecular Formula C₄H₈OC₄H₈O[3]C₄H₈O[2]
Molecular Weight 72.11 g/mol 72.11 g/mol [4]72.11 g/mol [2]
Boiling Point 123.6 °C[5]121.2 °C[1][5]121-122 °C[6]
Melting Point -90.15 °C[5]< 25 °C[1]<-30 °C
Density 0.8662 g/cm³ (at 20°C)[5]0.8454 g/cm³ (at 25°C)[1][5]0.845 g/mL (at 25°C)[6]
Refractive Index (n_D²⁰) 1.4342[5]1.4289[5]1.427-1.430[2][6]
Water Solubility Moderately soluble[1]Moderately soluble[3]Miscible with water[6]

Isomeric Relationship

The logical relationship between the cis and trans isomers of this compound is depicted in the diagram below. This visualization illustrates their common origin from the parent molecule, 2-buten-1-ol, and their distinct spatial arrangements.

G 2-Buten-1-ol 2-Buten-1-ol cis-Crotyl Alcohol ((Z)-2-buten-1-ol) cis-Crotyl Alcohol ((Z)-2-buten-1-ol) 2-Buten-1-ol->cis-Crotyl Alcohol ((Z)-2-buten-1-ol) Geometric Isomer trans-Crotyl Alcohol ((E)-2-buten-1-ol) trans-Crotyl Alcohol ((E)-2-buten-1-ol) 2-Buten-1-ol->trans-Crotyl Alcohol ((E)-2-buten-1-ol) Geometric Isomer

Geometric Isomers of this compound

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and effective method for its determination is the capillary method.

Methodology:

  • Sample Preparation: A small amount of the this compound isomer is placed into a small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Heating: The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a Mel-Temp apparatus.[8][9]

  • Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube.[7] The heat is then removed.

  • Boiling Point Determination: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][9] It is crucial to heat the sample slowly to obtain an accurate measurement.[7]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a critical indicator of purity.[10] While both this compound isomers are liquids at room temperature, this protocol is relevant for derivatives or if purification by crystallization is performed at low temperatures.

Methodology:

  • Sample Preparation: A small, dry sample of the solidified substance is packed into a capillary tube.[11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

  • Heating: The sample is heated at a slow, controlled rate, typically around 1-2°C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[10] Pure compounds typically have a sharp melting point range of 0.5-1°C.[12]

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.

Methodology:

  • Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer (density bottle) is accurately measured using an electronic balance.[13][14]

  • Volume Measurement: A known volume of the this compound isomer is added to the graduated cylinder or pycnometer.[13][14] The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[13]

  • Final Mass Measurement: The mass of the container with the liquid is measured.[13][14]

  • Calculation: The density is calculated by dividing the mass of the liquid (final mass minus initial mass) by its volume.[13] For higher accuracy, measurements should be repeated and an average value calculated.[13]

Determination of Solubility

The solubility of a substance in a particular solvent provides insight into its polarity and intermolecular forces.[15][16]

Methodology:

  • Solvent Addition: A specific volume of the solvent (e.g., water) is placed in a test tube.

  • Solute Addition: The this compound isomer is added dropwise to the solvent while vigorously shaking the mixture.[17]

  • Observation of Miscibility: The number of drops added until the alcohol is no longer fully miscible (i.e., the solution becomes cloudy or forms a separate layer) is recorded.[17][18]

  • Qualitative Assessment: The solubility can be qualitatively described as very soluble, soluble, or insoluble based on the amount of solute that dissolves.[17] For quantitative analysis, the "cloud point" method can be employed where the exact point of saturation is observed.[18]

Experimental Workflow for Physicochemical Characterization

The logical flow of experiments to characterize a liquid sample like a this compound isomer is outlined below.

G Sample Sample Boiling_Point Boiling Point Determination Sample->Boiling_Point Density Density Measurement Sample->Density Solubility Solubility Assessment Sample->Solubility Refractive_Index Refractive Index Measurement Sample->Refractive_Index Purity_Analysis Purity Analysis (e.g., GC) Boiling_Point->Purity_Analysis Density->Purity_Analysis Refractive_Index->Purity_Analysis

Physicochemical Characterization Workflow

References

An In-depth Technical Guide to Crotyl Alcohol: CAS Number and Safety Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and technical information for crotyl alcohol, a vital reagent in various chemical syntheses. The following sections detail its chemical identity, hazard classifications, toxicological data, and safe handling protocols to ensure laboratory safety and experimental integrity.

Chemical Identification and Properties

This compound, systematically named 2-buten-1-ol, is a flammable, colorless to light yellow liquid.[1][2] It is miscible with water and serves as a chemical intermediate and a source for monomers.[1]

IdentifierValue
CAS Number 6117-91-5[3]
Molecular Formula C4H8O[3]
Molecular Weight 72.11 g/mol [3]
Synonyms 2-Buten-1-ol, 3-Methylallyl alcohol, Crotonyl alcohol[4][5]
Physical and Chemical Properties
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 121-122 °C[1]
Flash Point 34 °C (93.2 °F) - closed cup[6][7]
Density 0.845 g/mL at 25 °C[1]
Refractive Index n20/D 1.427[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and toxicity.[8] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategory
Flammable LiquidsCategory 3[8]
Acute Toxicity, OralCategory 4[8]
Acute Toxicity, DermalCategory 4[8]
Skin IrritationCategory 2
Eye IrritationCategory 2A

GHS Pictograms:

  • Flame (Flammable)

  • Exclamation Mark (Harmful, Irritant)[1]

Signal Word: Warning[6][9]

Hazard Statements:

  • H226: Flammable liquid and vapor.[4][7]

  • H302: Harmful if swallowed.[8][9]

  • H312: Harmful in contact with skin.[8][9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

Toxicological Data

Exposure to this compound can be harmful. The primary routes of exposure are ingestion, skin contact, and inhalation.[10] In vivo, this compound can be oxidized by alcohol dehydrogenase to the toxic unsaturated aldehyde, crotonaldehyde, which can lead to cellular damage.[11]

Toxicity Data
LD50 Oral (Rat) 793 mg/kg[10]
LD50 Dermal (Rabbit) 1084 mg/kg[10]
LC50 Inhalation (Rat) 2,000 ppm/4hr[2]

Target Organs: Blood, kidneys, central nervous system, liver.[10]

Experimental Protocols and Safe Handling

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[10]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[10]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10]

4.2. Handling and Storage

  • Ventilation: Use in a well-ventilated area.[8] Engineering controls, such as fume hoods, should be used to keep airborne concentrations low.[10]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][8] Use spark-proof tools and explosion-proof equipment.[8][10]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[10][12] Ground and bond containers and receiving equipment.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[10]

4.3. Spill and Emergency Procedures

  • Spill Response: In case of a spill, remove all ignition sources.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[10]

  • First Aid (Eyes): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[10]

  • First Aid (Skin): Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10]

  • First Aid (Ingestion): Call a poison control center. Do not induce vomiting unless directed to do so by medical personnel. Get medical aid.[10]

  • First Aid (Inhalation): Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]

Visualization of Safety and Handling Workflow

The following diagram illustrates the essential workflow for the safe handling of this compound, from preparation to disposal.

Crotyl_Alcohol_Safety_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Dispense Dispense Chemical (Grounded Equipment) Ventilation->Dispense Reaction Perform Experiment Dispense->Reaction NoIgnition Eliminate Ignition Sources Dispense->NoIgnition Reaction->NoIgnition Decontaminate Decontaminate Work Area & Glassware Reaction->Decontaminate Waste Dispose of Waste (Follow Regulations) Decontaminate->Waste Store Store Securely Waste->Store

Caption: Workflow for Safe Handling of this compound.

References

Spectroscopic Analysis of Crotyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of crotyl alcohol (2-buten-1-ol), a valuable unsaturated alcohol in organic synthesis. Detailing the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical resource for the characterization and quality control of this important chemical intermediate. The guide presents detailed experimental protocols, in-depth data analysis, and visual representations of key analytical pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of its hydrogen and carbon atoms. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous identification of the cis and trans isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the methyl, vinyl, methylene, and hydroxyl protons. The chemical shifts and coupling constants are highly informative for distinguishing between the cis and trans isomers. Protons on carbons adjacent to the alcohol oxygen typically appear in the region of 3.4-4.5 ppm due to the deshielding effect of the oxygen atom.[1] The hydroxyl proton itself often appears as a broad singlet between 2.0 and 2.5 ppm, and its position can be confirmed by a "D₂O shake" experiment where the peak disappears upon addition of deuterium oxide.[1]

Table 1: ¹H NMR Data for this compound Isomers (Typical Values)

Proton Assignmenttrans-Crotyl Alcoholcis-Crotyl Alcohol
CH₃ (H-4)~1.7 ppm (d)~1.7 ppm (d)
CH= (H-3)~5.7 ppm (m)~5.6 ppm (m)
=CH (H-2)~5.6 ppm (m)~5.5 ppm (m)
CH₂OH (H-1)~4.1 ppm (d)~4.2 ppm (d)
OH Variable, broad singletVariable, broad singlet

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet. Coupling constants (J) for vinylic protons are typically larger for the trans isomer (11-18 Hz) compared to the cis isomer (6-14 Hz).[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. Carbons attached to the hydroxyl group are deshielded and appear at a higher chemical shift.[3][4] The olefinic carbons also show characteristic signals in the downfield region.

Table 2: ¹³C NMR Data for this compound Isomers (Typical Values)

Carbon Assignmenttrans-Crotyl Alcoholcis-Crotyl Alcohol
CH₃ (C-4)~17 ppm~13 ppm
CH= (C-3)~129 ppm~128 ppm
=CH (C-2)~127 ppm~126 ppm
CH₂OH (C-1)~64 ppm~58 ppm

Note: Chemical shifts (δ) are reported in ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by the presence of a strong, broad O-H stretching vibration and a C-O stretching vibration, confirming its identity as an alcohol.

The IR spectrum of alcohols typically shows a prominent, broad absorption band in the region of 3200-3550 cm⁻¹ due to the O-H stretching of hydrogen-bonded molecules.[5] A strong C-O stretching band is also observed in the 1000-1260 cm⁻¹ region.[5] The presence of a C=C double bond will also give rise to a stretching vibration around 1620-1680 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
O-H Stretch (H-bonded) 3200 - 3550Strong, Broad
C-H Stretch (sp²) 3000 - 3100Medium
C-H Stretch (sp³) 2850 - 3000Medium
C=C Stretch ~1670Medium
C-O Stretch ~1030Strong
=C-H Bend (out-of-plane) 960 - 980 (trans)~690 (cis)Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The molecular ion peak for alcohols is often weak or absent due to facile fragmentation.[6][7] The two primary fragmentation pathways for alcohols are alpha-cleavage and dehydration.[7][8]

Table 4: Key Mass Spectral Data for trans-Crotyl Alcohol

m/zRelative Intensity (%)Proposed Fragment
72Low[C₄H₈O]⁺ (Molecular Ion)
57100[C₄H₉]⁺ (Loss of OH) or [C₃H₅O]⁺ (α-cleavage)
43~31[C₃H₇]⁺
39~44[C₃H₃]⁺
29~49[C₂H₅]⁺
27~36[C₂H₃]⁺

Data obtained from the NIST Mass Spectrometry Data Center.[9]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.[6]

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T1) to allow for full relaxation of all protons.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[10]

  • Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters: Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Sample Scan: Collect the spectrum of the this compound sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol or ethanol). The concentration should be within the linear range of the instrument's detector.

  • Transfer the solution to a GC vial.

Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Parameters:

    • Column: A suitable capillary column for the separation of alcohols (e.g., a wax-based or a low- to mid-polarity column).

    • Injector: Set to an appropriate temperature (e.g., 250 °C) and split ratio.

    • Oven Program: A temperature program should be developed to ensure good separation of this compound from any impurities and the solvent. A typical program might start at a low temperature (e.g., 40-50 °C), hold for a few minutes, and then ramp up to a higher temperature.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) is standard for this type of analysis.

    • Mass Range: Scan a mass range appropriate for the expected fragments of this compound (e.g., m/z 20-100).

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structure Elucidation (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Functional Group ID (Vibrational Modes) IR->IR_Data MS_Data Molecular Weight & Fragmentation (m/z values) MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation cluster_alpha α-Cleavage cluster_dehydration Dehydration cluster_loss_oh Loss of Hydroxyl Radical M [C₄H₈O]⁺˙ m/z = 72 (Molecular Ion) F_alpha [C₃H₅O]⁺ m/z = 57 M->F_alpha - •CH₃ F_dehydration [C₄H₆]⁺˙ m/z = 54 (Loss of H₂O) M->F_dehydration - H₂O F_loss_oh [C₄H₇]⁺ m/z = 55 M->F_loss_oh - •OH

Caption: Primary fragmentation pathways of this compound in mass spectrometry.

References

Navigating the Solvent Landscape of Crotyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility and miscibility of crotyl alcohol in various organic solvents, a critical consideration for its application in organic synthesis, pharmaceutical development, and materials science. Understanding the behavior of this unsaturated alcohol in different solvent systems is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum amount of a solute (in this case, this compound) that can dissolve in a given amount of a solvent at a specific temperature to form a homogeneous solution. Beyond this point, the solution becomes saturated, and any additional solute will not dissolve.

Miscibility , on the other hand, is the property of two substances to mix in all proportions, forming a homogeneous solution, regardless of the amounts of each component. While highly soluble substances may appear miscible, true miscibility implies no limit to the amount that can be mixed.

This compound, an unsaturated alcohol, is a colorless liquid that is moderately soluble in water and miscible with most organic solvents.[1] Its dual functionality, featuring both a polar hydroxyl (-OH) group and a nonpolar butenyl hydrocarbon chain, governs its solubility characteristics. The hydroxyl group allows for hydrogen bonding with polar solvents, while the hydrocarbon portion facilitates interactions with nonpolar solvents.

Quantitative Solubility of this compound in Organic Solvents

The following table summarizes the quantitative solubility data for this compound in a range of common organic solvents at 25°C. This data is essential for solvent selection in various applications.

SolventChemical FormulaSolubility (g/L) at 25°C
MethanolCH₃OH1374.13[2]
EthanolC₂H₅OH1202.93[2]
n-PropanolC₃H₇OH874.6[2]
n-ButanolC₄H₉OH835.44[2]
IsopropanolC₃H₈O794.28[2]
IsobutanolC₄H₁₀O532.3[2]
AcetoneC₃H₆O448.23[2]
Dimethylformamide (DMF)C₃H₇NO512.43[2]
1,4-DioxaneC₄H₈O₂607.94[2]
AcetonitrileC₂H₃N340.55[2]
Ethyl AcetateC₄H₈O₂312.02[2]
Methyl AcetateC₃H₆O₂287.93[2]
TolueneC₇H₈34.86[2]
WaterH₂O14.16[2]

Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.

Miscibility Profile

This compound is reported to be miscible with alcohol and most organic solvents.[1] This high degree of miscibility with a wide range of common laboratory solvents makes it a versatile component in many chemical processes.

Experimental Protocols for Solubility and Miscibility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the surveyed literature, the following general methodologies are standard practice in chemical laboratories.

Protocol 1: Visual Method for Miscibility Determination

This is a straightforward qualitative method to assess the miscibility of two liquids.

Materials:

  • This compound

  • Solvent of interest

  • Graduated cylinders or test tubes with stoppers

  • Vortex mixer (optional)

Procedure:

  • In a clean, dry graduated cylinder or test tube, add a known volume of the solvent of interest (e.g., 5 mL).

  • To this, add an equal volume of this compound (5 mL).

  • Stopper the container and shake vigorously for 1-2 minutes. A vortex mixer can be used for more thorough mixing.

  • Allow the mixture to stand undisturbed and observe.

  • Interpretation of Results:

    • Miscible: If the two liquids form a single, clear, homogeneous phase with no visible interface, they are considered miscible.

    • Immiscible: If two distinct layers are formed, the liquids are immiscible.

    • Partially Miscible: If the mixture initially appears homogeneous but then separates into two layers upon standing, or if one layer appears cloudy, the liquids are partially miscible.

Protocol 2: Gravimetric Method for Quantitative Solubility Determination

This method determines the mass of solute that can dissolve in a given mass or volume of solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Temperature-controlled water bath or shaker

  • Volumetric flasks

  • Filter paper and funnel, or a syringe filter

  • Evaporating dish

Procedure:

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed container (e.g., a volumetric flask).

  • Place the container in a temperature-controlled water bath or shaker set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the solution to stand undisturbed for any undissolved solute to settle.

  • Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid transferring any undissolved solute, it is advisable to filter the supernatant through a syringe filter or filter paper.

  • Transfer the filtered supernatant to a pre-weighed evaporating dish.

  • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the dissolved this compound remains.

  • Weigh the evaporating dish containing the this compound residue.

  • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of supernatant taken (L))

Factors Influencing Solubility and Miscibility

The solubility and miscibility of this compound are influenced by several factors, which can be visualized in the following logical relationship diagram.

G Factors Influencing this compound Solubility cluster_crotyl This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Polarity Molecular Polarity (Hydroxyl Group vs. Butenyl Chain) Solubility Solubility / Miscibility Polarity->Solubility 'Like dissolves like' H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Enhances solubility in protic solvents Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Determines interaction strength Solvent_H_Bonding Solvent H-Bonding Capability Solvent_H_Bonding->Solubility Key for dissolution Temperature Temperature Temperature->Solubility Generally increases solubility Pressure Pressure Pressure->Solubility Significant for gaseous solutes (less so for liquids)

Caption: Logical relationship of factors affecting this compound's solubility.

This guide provides a foundational understanding of the solubility and miscibility of this compound in organic solvents. For specific applications, it is always recommended to perform experimental verification of solubility under the precise conditions of use.

References

An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of crotyl alcohol's natural occurrence and biosynthetic pathways. While primarily recognized as a synthetic chemical intermediate, evidence suggests its presence in the natural world, albeit in trace amounts. This document delves into its detection in various organisms, explores the enzymatic reactions likely responsible for its formation, and provides detailed experimental protocols for its identification and quantification.

Natural Occurrence of this compound

This compound (2-buten-1-ol) is an unsaturated alcohol that exists as cis and trans isomers. Its natural occurrence is not widely documented, and it is more commonly encountered as a synthetic compound. However, scientific literature indicates its presence in specific natural sources.

Occurrence in Plants

The most definitive evidence for the natural occurrence of this compound in the plant kingdom comes from a study on Aster koraiensis, a perennial plant native to Korea. Analysis of the plant's volatile compounds has reportedly identified this compound[1][2][3]. However, subsequent detailed analyses of the essential oils and floral scents of various Aster species, including A. koraiensis, have focused on more abundant terpenoids and sesquiterpenes, and have not consistently listed this compound as a constituent. This suggests that its presence may be in trace concentrations or dependent on specific environmental conditions, harvesting times, or analytical methods.

Occurrence in Microorganisms

Certain microorganisms have demonstrated the capability to produce this compound. Studies on thermophilic bacteria have shown that they can reduce crotonic acid to this compound. This finding points to a potential microbial biosynthetic route for the compound. The precursor, crotonaldehyde, has been detected in the headspace of fungal cultures, further suggesting a possible, though not directly confirmed, pathway to this compound in fungi through subsequent reduction[4].

Occurrence in Fermented Foods and Beverages

Fermented foods and beverages are known to contain a diverse array of alcohols as byproducts of microbial metabolism[5]. While common fusel alcohols like butanol are well-documented, the presence of this compound is not extensively reported. Given that its precursor, crotonaldehyde, can be formed from acetaldehyde, a common fermentation intermediate, it is plausible that this compound could be generated in trace amounts in some fermented products through the action of microbial enzymes. However, specific quantitative data on this compound in fermented goods is currently lacking in the scientific literature.

Table 1: Summary of Reported Natural Occurrences of this compound

CategoryOrganism/SourceCompound DetectedMethod of DetectionConcentrationReference(s)
Plants Aster koraiensisThis compoundNot specified in initial reportNot specified[1][2][3]
Microorganisms Thermophilic bacteriaThis compound (from crotonic acid)Not specifiedNot specified

Biosynthesis of this compound

The biosynthesis of this compound in natural systems has not been fully elucidated with a complete, step-by-step pathway. However, based on known enzymatic reactions and the presence of its likely precursor, crotonaldehyde, a plausible biosynthetic route can be proposed.

Proposed Biosynthetic Pathway

The most probable biosynthetic pathway for this compound involves the reduction of crotonaldehyde. This reaction is catalyzed by alcohol dehydrogenases (ADHs), a ubiquitous class of enzymes found in plants, animals, and microorganisms.

Diagram 1: Proposed Biosynthetic Pathway of this compound

Biosynthesis Acetaldehyde Acetaldehyde Crotonaldehyde Crotonaldehyde Acetaldehyde->Crotonaldehyde Aldol Condensation Crotyl_alcohol This compound Crotonaldehyde->Crotyl_alcohol Reduction (Alcohol Dehydrogenase)

Caption: Proposed two-step biosynthesis of this compound from acetaldehyde.

Step 1: Formation of Crotonaldehyde

Crotonaldehyde is naturally formed from the aldol condensation of two molecules of acetaldehyde. Acetaldehyde is a common metabolic intermediate in many organisms, produced during glycolysis and ethanol metabolism[6][7]. While this reaction is well-known in industrial chemistry, evidence suggests it can also occur under physiological conditions. For instance, proline amide, a model for N-terminal proline residues in proteins, can catalyze the formation of crotonaldehyde from acetaldehyde at neutral pH[8].

Step 2: Reduction of Crotonaldehyde to this compound

The final step in the proposed biosynthesis is the reduction of the aldehyde group of crotonaldehyde to a primary alcohol, yielding this compound. This reaction is catalyzed by NAD(P)H-dependent alcohol dehydrogenases (ADHs) or other aldo-keto reductases[4].

  • Enzymes Involved: Alcohol dehydrogenases (EC 1.1.1.1) are a large family of enzymes that facilitate the interconversion of alcohols and aldehydes or ketones[9]. Studies have shown that ADHs from various sources, including horse liver and yeast, have broad substrate specificities and can act on a range of aldehydes, including unsaturated ones like crotonaldehyde[10][11][12][13][14]. Plant ADHs are also known to be involved in the synthesis of flavor and aroma compounds, which include various alcohols[15][16]. While the specific ADH isozyme responsible for this compound production in any given organism has not been definitively identified, the widespread presence and catalytic activity of this enzyme family strongly support this proposed biosynthetic step.

Diagram 2: Enzymatic Reduction of Crotonaldehyde

Enzymatic_Reduction Crotonaldehyde Crotonaldehyde ADH Alcohol Dehydrogenase (ADH) Crotonaldehyde->ADH NAD NAD(P)+ ADH->NAD Crotyl_alcohol This compound ADH->Crotyl_alcohol NADH NAD(P)H + H+ NADH->ADH

Caption: The role of Alcohol Dehydrogenase in the reduction of crotonaldehyde.

Experimental Protocols

The identification and quantification of this compound in natural sources typically involve the analysis of volatile organic compounds (VOCs). Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.

Extraction of Volatile Compounds from Plant Material

A widely used method for the extraction of volatile compounds from plant tissues is headspace solid-phase microextraction (HS-SPME), followed by GC-MS analysis.

Experimental Workflow: HS-SPME-GC-MS Analysis of Plant Volatiles

Experimental_Workflow Start Plant Material Collection (e.g., leaves, flowers) Homogenization Homogenization (e.g., grinding in liquid nitrogen) Start->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial SPME HS-SPME (Exposure of fiber to headspace) Vial->SPME GC_MS GC-MS Analysis SPME->GC_MS Data_Analysis Data Analysis (Identification and Quantification) GC_MS->Data_Analysis

Caption: A typical workflow for the analysis of plant volatiles using HS-SPME-GC-MS.

Methodology:

  • Sample Preparation: Fresh plant material (e.g., leaves or flowers) is collected and immediately flash-frozen in liquid nitrogen to quench enzymatic activity. The frozen tissue is then ground to a fine powder using a mortar and pestle.

  • Headspace Extraction: A known amount of the powdered plant material is placed in a headspace vial and sealed. The vial is then incubated at a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to partition into the headspace. A solid-phase microextraction (SPME) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is then exposed to the headspace for a defined period to adsorb the volatile analytes.

  • GC-MS Analysis: The SPME fiber is withdrawn and immediately inserted into the injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column. The compounds are then separated based on their boiling points and polarity. The separated compounds are subsequently ionized and detected by a mass spectrometer, which provides a mass spectrum for each compound.

  • Identification and Quantification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST). Quantification can be achieved by using an internal standard and generating a calibration curve with known concentrations of this compound.

Quantification of Short-Chain Alcohols in Biological Fluids

For the analysis of this compound in microbial cultures or fermented beverages, a liquid-liquid extraction followed by GC-MS is a suitable method.

Methodology:

  • Sample Preparation: A known volume of the liquid sample is acidified (e.g., with HCl) to protonate any organic acids. An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added.

  • Liquid-Liquid Extraction: The sample is extracted with a water-immiscible organic solvent (e.g., diethyl ether or methyl tert-butyl ether). The organic layer, containing the alcohols and other nonpolar compounds, is carefully separated.

  • Derivatization (Optional but Recommended): To improve the chromatographic properties of the alcohols, they can be derivatized to form more volatile and less polar esters or ethers. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • GC-MS Analysis: An aliquot of the organic extract (or the derivatized sample) is injected into the GC-MS system. The analysis proceeds as described in section 3.1.

  • Quantification: A calibration curve is prepared by analyzing standards of known this compound concentrations that have been subjected to the same extraction and derivatization procedure. The concentration of this compound in the sample is then determined by comparing its peak area (relative to the internal standard) to the calibration curve.

Table 2: Key Parameters for GC-MS Analysis of this compound

ParameterTypical Conditions
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar column
Injector Temperature 250 °C
Oven Program Start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Scan Range m/z 35-350

Conclusion

The natural occurrence of this compound is limited and appears to be in trace amounts, with some evidence of its presence in Aster koraiensis and as a product of microbial metabolism. The most plausible biosynthetic pathway involves the enzymatic reduction of crotonaldehyde, a naturally occurring aldehyde, by alcohol dehydrogenases. While a complete and specific biosynthetic pathway has yet to be fully elucidated in any organism, the widespread presence of both the precursor and the necessary enzymes makes this a strong hypothesis. Further research employing sensitive analytical techniques, such as HS-SPME-GC-MS, is needed to explore a wider range of natural sources to better understand the distribution and biosynthetic origins of this compound. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake such investigations.

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of crotyl alcohol, a versatile unsaturated alcohol. With applications ranging from a building block in organic synthesis to a precursor in the manufacturing of pharmaceuticals, understanding its chemical behavior is crucial for its effective utilization.[1][2] This document details key reactions such as oxidation, hydrogenation, and epoxidation, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Core Reactivity of this compound

This compound, systematically named (2E)-but-2-en-1-ol, is an unsaturated primary alcohol that exhibits a rich and diverse reactivity profile owing to the presence of both a hydroxyl group and a carbon-carbon double bond.[1] Its reactions can be broadly categorized by the functional group that participates in the transformation. The hydroxyl group can undergo oxidation and esterification, while the double bond is susceptible to hydrogenation, epoxidation, and electrophilic additions. The interplay between these two functional groups allows for a wide range of selective transformations, making it a valuable intermediate in organic synthesis.[2]

Oxidation of this compound

The oxidation of this compound can selectively yield either crotonaldehyde or crotonic acid, depending on the oxidant and reaction conditions. This selectivity is of paramount importance in synthetic chemistry.

Selective Oxidation to Crotonaldehyde

The partial oxidation of this compound to crotonaldehyde is a key transformation. Various methods have been developed to achieve high selectivity, minimizing over-oxidation to the carboxylic acid.

Data Presentation: Oxidation of this compound to Crotonaldehyde

Catalyst/ReagentOxidantSolventTemperature (°C)Conversion (%)Selectivity to Crotonaldehyde (%)Reference
Pd/meso-Al2O3AirToluene80>95>98[3]
TEMPO/NaOClNaOClCH2Cl2/H2ORoom Temp.HighHigh[4]
MnO2-DichloromethaneRoom Temp.VariableHigh (for allylic alcohols)
Swern OxidationOxalyl chloride, DMSO, Et3NDichloromethane-78 to RTHighHigh[5]
N-chloro-4-methylbenzene sulphonamide-Acidic/Alkaline medium35VariableIdentified as major product[6]
Experimental Protocol: Swern Oxidation of this compound

This protocol is a representative method for the mild oxidation of primary alcohols to aldehydes.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH2Cl2), anhydrous

  • This compound

  • Triethylamine (Et3N)

  • 3 Å Molecular Sieves (optional)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous CH2Cl2 at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in anhydrous CH2Cl2 dropwise over 5 minutes.

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous CH2Cl2 dropwise over 5 minutes.

  • Continue stirring at -78 °C for 30-60 minutes.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and then add water.

  • Extract the product with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography to afford crotonaldehyde.[5]

Product Analysis: The product, crotonaldehyde, can be identified and characterized using techniques such as Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Reaction Mechanism: Swern Oxidation

The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the aldehyde.

Swern_Oxidation Swern Oxidation Mechanism DMSO DMSO Electrophile Dimethylchlorosulphonium ion DMSO->Electrophile OxalylChloride Oxalyl Chloride OxalylChloride->Electrophile CrotylAlcohol This compound Alkoxysulfonium Alkoxysulfonium salt CrotylAlcohol->Alkoxysulfonium Triethylamine Triethylamine Ylide Alkoxysulfonium ylide Triethylamine->Ylide Electrophile->Alkoxysulfonium + this compound CO CO Electrophile->CO CO2 CO2 Electrophile->CO2 Alkoxysulfonium->Ylide + Triethylamine - Triethylammonium chloride Crotonaldehyde Crotonaldehyde Ylide->Crotonaldehyde Intramolecular proton transfer DMS Dimethyl sulfide Ylide->DMS Triethylammonium Triethylammonium chloride

Swern Oxidation Mechanism

Hydrogenation of Crotonaldehyde to this compound

The selective hydrogenation of the carbonyl group in crotonaldehyde to produce this compound is a thermodynamically challenging yet industrially significant reaction. It requires catalysts that favor the reduction of the C=O bond over the C=C bond.

Data Presentation: Selective Hydrogenation of Crotonaldehyde
CatalystSupportTemperature (°C)H2 Pressure (MPa)Conversion (%)Selectivity to this compound (%)Reference
Ir-MoOxSiO2300.8>9590[7]
Pt-SnTiO2902.072.170.8[4]
PtZnO800.04~20~60
AuZnO250-6 (conversion)79[1]
IrTiO2--90 (conversion)65[1]
CoReTiO2140-9974 (for crotonaldehyde)[8]
Experimental Protocol: Gas-Phase Catalytic Hydrogenation

This protocol describes a general procedure for the continuous gas-phase hydrogenation of crotonaldehyde.

Materials:

  • Supported metal catalyst (e.g., Ir-MoOx/SiO2)

  • Crotonaldehyde

  • Hydrogen (H2) gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Solvent (e.g., n-heptane)

  • Fixed-bed reactor system with temperature and pressure control

Procedure:

  • Load the catalyst into the fixed-bed reactor.

  • Purge the reactor system with an inert gas.

  • Reduce the catalyst in a stream of hydrogen at an elevated temperature, as specified for the particular catalyst.

  • Cool the reactor to the desired reaction temperature (e.g., 60-90°C).

  • Introduce a gaseous mixture of hydrogen, crotonaldehyde, and a solvent (like n-heptane) at a specific molar ratio (e.g., 100:1:1-6) and space velocity (e.g., 4000-8000 h⁻¹).[1]

  • Maintain the reaction under a constant hydrogen pressure (e.g., 0.1-1.0 MPa).[1]

  • The product stream exiting the reactor is cooled to condense the liquid products.

  • The product mixture is collected and analyzed by gas chromatography (GC) to determine conversion and selectivity.

  • The crude product can be purified by distillation.

Reaction Mechanism: Heterogeneous Catalytic Hydrogenation

The mechanism involves the activation of both hydrogen and the carbonyl group of crotonaldehyde on the catalyst surface.

Hydrogenation_Mechanism Hydrogenation of Crotonaldehyde cluster_catalyst On Catalyst Surface Crotonaldehyde Crotonaldehyde Adsorbed_Aldehyde Adsorbed Crotonaldehyde (η¹-O coordination) Crotonaldehyde->Adsorbed_Aldehyde Adsorption H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociative adsorption Catalyst Catalyst Surface Intermediate Surface Intermediate Adsorbed_H->Intermediate Adsorbed_Aldehyde->Intermediate + H CrotylAlcohol This compound Intermediate->CrotylAlcohol + H Desorption

Hydrogenation of Crotonaldehyde

Epoxidation of this compound

The carbon-carbon double bond in this compound can be selectively epoxidized to form 2,3-epoxybutan-1-ol, a valuable chiral building block. The Sharpless asymmetric epoxidation is a notable method for achieving high enantioselectivity in this transformation.

Data Presentation: Epoxidation of this compound
Catalyst SystemOxidantChiral LigandTemperature (°C)ee (%)Yield (%)Reference
Ti(OiPr)4t-BuOOHL-(+)-DET-20>90High[9]
Ti(OiPr)4t-BuOOHD-(-)-DET-20>90High[9]
Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol provides a general procedure for the enantioselective epoxidation of an allylic alcohol.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Diethyl tartrate (L-(+)-DET or D-(-)-DET)

  • tert-Butyl hydroperoxide (t-BuOOH) in a non-polar solvent (e.g., toluene)

  • This compound

  • Anhydrous dichloromethane (CH2Cl2)

  • 4 Å Molecular Sieves

  • Inert gas supply

Procedure:

  • To a flask containing 4 Å molecular sieves under an inert atmosphere, add anhydrous CH2Cl2 and cool to -20 °C.

  • Add L-(+)-DET or D-(-)-DET, followed by Ti(OiPr)4, and stir for 30 minutes.

  • Add this compound to the mixture.

  • Slowly add a pre-cooled solution of t-BuOOH.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (NaF) or another appropriate quenching agent.

  • Allow the mixture to warm to room temperature and stir vigorously for at least one hour.

  • Filter the mixture through celite and wash the filter cake with CH2Cl2.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Reaction Mechanism: Sharpless Asymmetric Epoxidation

The mechanism involves the formation of a chiral titanium-tartrate-alkoxide complex that directs the delivery of the oxygen atom from the peroxide to one face of the double bond.

Sharpless_Epoxidation Sharpless Asymmetric Epoxidation Ti_OiPr4 Ti(O-i-Pr)₄ Catalyst_Precursor [Ti(DET)(O-i-Pr)₂]₂ Ti_OiPr4->Catalyst_Precursor DET Diethyl Tartrate (DET) DET->Catalyst_Precursor Crotyl_Alcohol This compound Active_Catalyst Active Ti-DET-Crotyl Alkoxide-Peroxide Complex Crotyl_Alcohol->Active_Catalyst tBuOOH t-BuOOH tBuOOH->Active_Catalyst Catalyst_Precursor->Active_Catalyst + this compound + t-BuOOH Active_Catalyst->Catalyst_Precursor Catalyst Regeneration Epoxy_Alcohol Chiral Epoxy Alcohol Active_Catalyst->Epoxy_Alcohol Oxygen Transfer

Sharpless Asymmetric Epoxidation

Application in Drug Development

This compound and its derivatives serve as important precursors in the synthesis of various pharmaceutical compounds.[2] A notable example is the synthesis of the antiviral drug Stavudine (d4T), used in the treatment of HIV.

Synthesis of an Antiviral Drug Precursor

The chiral epoxy alcohol derived from the epoxidation of this compound is a key intermediate in the total synthesis of d4T. This synthesis highlights the importance of controlling the stereochemistry of the epoxy alcohol, which translates to the stereochemistry of the final drug molecule.

Signaling Pathway and Mechanism of Action of d4T

Stavudine (d4T) is a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action involves the inhibition of the viral enzyme reverse transcriptase, which is essential for the replication of retroviruses like HIV.

d4T_Mechanism Mechanism of Action of Stavudine (d4T) d4T Stavudine (d4T) d4T_MP d4T-Monophosphate d4T->d4T_MP Phosphorylation d4T_DP d4T-Diphosphate d4T_MP->d4T_DP Phosphorylation d4T_TP d4T-Triphosphate (Active Form) d4T_DP->d4T_TP Phosphorylation Viral_DNA Viral DNA d4T_TP->Viral_DNA Chain Termination Reverse_Transcriptase Reverse Transcriptase d4T_TP->Reverse_Transcriptase Inhibition Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase->Viral_DNA Thymidine_Kinase Thymidine Kinase Thymidine_Kinase->d4T_MP Thymidylate_Kinase Thymidylate Kinase Thymidylate_Kinase->d4T_DP NDP_Kinase NDP Kinase NDP_Kinase->d4T_TP

Mechanism of Action of Stavudine (d4T)

Experimental Workflow

A typical experimental workflow for investigating reactions of this compound, from catalyst screening to product analysis, is outlined below.

Experimental_Workflow General Experimental Workflow Start Define Reaction (e.g., Oxidation of this compound) Catalyst_Screening Catalyst Screening Start->Catalyst_Screening Reaction_Optimization Reaction Optimization (Temperature, Pressure, Solvent, etc.) Catalyst_Screening->Reaction_Optimization Reaction_Execution Execute Optimized Reaction Reaction_Optimization->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography, Distillation) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

General Experimental Workflow

This guide provides a foundational understanding of the reactivity and reaction mechanisms of this compound, tailored for professionals in research and drug development. The provided data, protocols, and diagrams are intended to facilitate further investigation and application of this versatile chemical.

References

In-Depth Technical Guide to the Health and Safety Hazards of Crotyl Alcohol Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety hazards associated with exposure to crotyl alcohol. The information is compiled from various safety data sheets and toxicological studies to inform risk assessment and safe handling practices in a laboratory and drug development setting.

Physicochemical Properties

This compound, also known as 2-buten-1-ol, is a colorless liquid with a mild, sweet odor.[1] It is an unsaturated alcohol that is moderately soluble in water and miscible with many organic solvents.[1][2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C4H8O[2]
Molar Mass 72.11 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 121-122 °C[3]
Melting Point < -30 °C[4]
Flash Point 34 °C (closed cup)[3]
Density 0.845 g/mL at 25 °C[3]
Water Solubility Moderately soluble[2]
Vapor Pressure 6.24 mmHg at 25°C[5]
Refractive Index n20/D 1.427[3]

Toxicological Data

The toxicity of this compound is primarily attributed to its metabolic conversion to the highly reactive and toxic α,β-unsaturated aldehyde, crotonaldehyde.[6] This biotransformation is catalyzed by alcohol dehydrogenase.[6] The resulting crotonaldehyde can deplete cellular glutathione, cause oxidative stress, and lead to protein carbonylation, ultimately resulting in cytotoxicity.[6]

Acute Toxicity

This compound is harmful if swallowed, inhaled, or absorbed through the skin.[6] Quantitative acute toxicity data are presented in Table 2.

Table 2: Acute Toxicity of this compound

TestSpeciesRouteValueReference(s)
LD50 RatOral793 mg/kg[6]
LD50 RabbitDermal1084 mg/kg[6]
LCLo RatInhalation2000 ppm/4H[4]
Skin and Eye Irritation

This compound is considered a skin and eye irritant.[7] While specific OECD guideline studies for this compound were not found, a representative study on a similar substance conducted according to OECD Guideline 404 showed very slight erythema after a 4-hour exposure.[8] Another study on an unnamed substance reported a primary irritation index of 0.0, classifying it as a non-irritant.[9] For eye irritation, a study following OECD Guideline 405 on a test substance resulted in a "minimally irritating" classification.[10]

Genotoxicity

Information on the genotoxicity of this compound is limited. One source indicates a positive result in a mutation in microorganisms test (Ames test) with Salmonella typhimurium at a dose of 10 µ g/plate .[4] However, detailed study reports compliant with current OECD guidelines were not identified in the conducted search. General protocols for the Ames test (OECD 471) and the in vitro micronucleus assay (OECD 487) are described in the experimental protocols section.

Experimental Protocols

Detailed experimental protocols for key toxicological assessments are outlined below. These are based on standard OECD guidelines and should be adapted for the specific substance being tested.

Acute Dermal Toxicity (Based on OECD Guideline 402)

A study to determine the acute dermal toxicity of a substance would typically involve the following steps:

  • Animal Model: Healthy young adult rabbits (e.g., New Zealand White) are used.[11]

  • Dosage: A limit test at 2000 mg/kg body weight is often performed initially.[11]

  • Application: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.[4]

  • Exposure: The exposure duration is 24 hours.[11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.[11]

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.[11]

Skin Irritation (Based on OECD Guideline 404)

The potential for a substance to cause skin irritation is assessed as follows:

  • Animal Model: Albino rabbits are the preferred species.[3]

  • Application: 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a gauze patch.[3]

  • Exposure: The exposure period is 4 hours.[3]

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[12] Scores are assigned based on the severity of the reaction.[12]

Eye Irritation (Based on OECD Guideline 405)

The eye irritation potential is evaluated using the following procedure:

  • Animal Model: Healthy young adult albino rabbits are used.[13]

  • Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.[13]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[13] Scores are assigned to grade the severity of any lesions.[13]

Ames Test (Based on OECD Guideline 471)

The bacterial reverse mutation assay (Ames test) is a widely used method for detecting gene mutations.

  • Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[14]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to identify mutagens that require metabolic activation.[15]

  • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal agar plates.[15]

  • Incubation: Plates are incubated for 48-72 hours at 37°C.[16]

  • Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.[15]

In Vitro Micronucleus Assay (Based on OECD Guideline 487)

This assay detects chromosomal damage or aneuploidy.

  • Cell Lines: Mammalian cells such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.

  • Treatment: Cells are exposed to at least three concentrations of the test substance with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Scoring: The frequency of micronucleated cells in binucleated cells is determined by microscopic analysis.

Signaling Pathways and Experimental Workflows

The toxicity of this compound is mediated by its metabolite, crotonaldehyde, which induces oxidative stress and apoptosis.

Crotonaldehyde-Induced Apoptosis

Crotonaldehyde has been shown to induce caspase-dependent apoptosis. This process involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).

Crotonaldehyde_Apoptosis Crotyl_Alcohol This compound ADH Alcohol Dehydrogenase Crotyl_Alcohol->ADH Crotonaldehyde Crotonaldehyde ADH->Crotonaldehyde Mitochondria Mitochondria Crotonaldehyde->Mitochondria induces stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase37 Caspase-3/7 (activated) Caspase9->Caspase37 activates Procaspase37 Procaspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis executes

Caption: Crotonaldehyde-induced intrinsic apoptosis pathway.

Crotonaldehyde-Induced Oxidative Stress

Crotonaldehyde can deplete cellular antioxidants like glutathione and induce the production of reactive oxygen species (ROS), leading to oxidative stress. The Keap1-Nrf2 pathway is a key signaling cascade that responds to oxidative stress.

Crotonaldehyde_Oxidative_Stress cluster_Nucleus Nucleus Crotonaldehyde Crotonaldehyde ROS Increased ROS (Reactive Oxygen Species) Crotonaldehyde->ROS GSH_Depletion GSH Depletion Crotonaldehyde->GSH_Depletion Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Oxidative stress response to crotonaldehyde via the Keap1-Nrf2 pathway.

Experimental Workflow for In Vitro Micronucleus Assay

The following diagram illustrates a typical workflow for conducting an in vitro micronucleus assay.

InVitro_Micronucleus_Workflow start Start cell_culture Culture Mammalian Cells (e.g., CHO) start->cell_culture treatment Treat cells with this compound (± S9 metabolic activation) cell_culture->treatment cyto_b Add Cytochalasin B (to block cytokinesis) treatment->cyto_b incubation Incubate for 1.5-2 cell cycles cyto_b->incubation harvest Harvest Cells incubation->harvest staining Fix and Stain with DNA-specific dye harvest->staining scoring Microscopic Analysis: Score Micronuclei in Binucleated Cells staining->scoring analysis Data Analysis and Statistical Evaluation scoring->analysis end End analysis->end

Caption: Workflow for the in vitro micronucleus assay.

Conclusion

This compound presents a significant health and safety hazard primarily due to its metabolic conversion to the toxic metabolite, crotonaldehyde. It is acutely toxic via oral, dermal, and inhalation routes and is a skin and eye irritant. The available data suggests potential genotoxicity, although further studies following standardized guidelines are needed for a conclusive assessment. The toxic effects of its metabolite, crotonaldehyde, are mediated through the induction of oxidative stress and apoptosis. Strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential when handling this compound to minimize exposure and mitigate potential health risks.

References

Methodological & Application

Application of Crotyl Alcohol in Pharmaceutical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crotyl alcohol, a versatile four-carbon unsaturated alcohol, serves as a valuable building block in the synthesis of complex pharmaceutical compounds. Its reactive double bond and hydroxyl group allow for a variety of chemical transformations, making it a key starting material and intermediate in the creation of stereochemically rich and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of notable pharmaceuticals.

Synthesis of Antiviral Nucleoside Analogues: Stavudine (d4T)

Stavudine, commercially known as Zerit, is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. A key strategic step in several total syntheses of Stavudine involves the use of crotonaldehyde, the direct precursor to this compound, to construct the chiral core of the drug. The synthesis hinges on a stereoselective Sharpless asymmetric epoxidation of this compound.

Signaling Pathway and Logic

The synthetic strategy for Stavudine from crotonaldehyde relies on the initial reduction of the aldehyde to this compound, followed by a highly stereoselective epoxidation to introduce the necessary chirality. This chiral epoxide is then elaborated through a series of steps to form the final nucleoside analogue.

Stavudine_Synthesis_Pathway Crotonaldehyde Crotonaldehyde CrotylAlcohol This compound Crotonaldehyde->CrotylAlcohol Reduction ChiralEpoxyAlcohol Chiral Epoxy Alcohol CrotylAlcohol->ChiralEpoxyAlcohol Sharpless Asymmetric Epoxidation Intermediate1 Diol Intermediate ChiralEpoxyAlcohol->Intermediate1 Epoxide Opening Intermediate2 Protected Diol Intermediate1->Intermediate2 Protection Intermediate3 Glycosylation Precursor Intermediate2->Intermediate3 Functional Group Manipulation Stavudine Stavudine (d4T) Intermediate3->Stavudine Glycosylation & Deprotection

Caption: Synthetic pathway of Stavudine from crotonaldehyde.

Experimental Protocols

Protocol 1: Synthesis of (2R,3R)-2,3-Epoxy-1-butanol from this compound

This protocol details the Sharpless asymmetric epoxidation of this compound, a critical step in introducing chirality.

Materials:

  • This compound (mixture of E/Z isomers)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in nonane

  • Dichloromethane (CH2Cl2), anhydrous

  • Celatom®

  • Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (200 mL).

  • Titanium(IV) isopropoxide (5.96 mL, 20 mmol) is added to the stirred solvent at -20 °C.

  • (+)-Diethyl L-tartrate (4.12 g, 20 mmol) in dichloromethane (20 mL) is added dropwise over 5 minutes.

  • The mixture is stirred for 10 minutes at -20 °C.

  • This compound (7.21 g, 100 mmol) is added neat in one portion.

  • tert-Butyl hydroperoxide (5.5 M in nonane, 36.4 mL, 200 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature at -20 °C.

  • The reaction mixture is stirred at -20 °C for 4 hours.

  • The reaction is quenched by the addition of 10% aqueous NaOH solution (50 mL) and the mixture is stirred vigorously for 1 hour at room temperature.

  • The resulting emulsion is filtered through a pad of Celatom®. The filter cake is washed with dichloromethane (3 x 50 mL).

  • The combined organic phases are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude epoxy alcohol.

  • The crude product is purified by fractional distillation under reduced pressure to yield (2R,3R)-2,3-epoxy-1-butanol.

Product Yield Purity (ee) Boiling Point
(2R,3R)-2,3-Epoxy-1-butanol75-85%>95%70-72 °C (20 mmHg)

Synthesis of Anticancer Agents: Discodermolide

Discodermolide is a potent marine-derived natural product that has shown significant anticancer activity by stabilizing microtubules. The total synthesis of this complex molecule is a formidable challenge, and several strategies have employed stereoselective crotylation reactions to construct its intricate carbon skeleton. Specifically, crotyltitanation reactions have been utilized to create key stereotriad motifs within the molecule.[1]

Logical Relationship in Discodermolide Synthesis

The assembly of the complex backbone of Discodermolide often involves the coupling of smaller, stereochemically defined fragments. Crotylation reactions, starting from simple building blocks, are instrumental in creating these fragments with the correct stereochemistry.

Discodermolide_Fragment_Synthesis cluster_0 Fragment Synthesis CrotylSource Crotyl Source (e.g., this compound derivative) ChiralCrotylatingAgent Chiral Crotylating Agent (e.g., Crotyltitanium reagent) CrotylSource->ChiralCrotylatingAgent Activation CoupledProduct Homoallylic Alcohol (Stereotriad) ChiralCrotylatingAgent->CoupledProduct Stereoselective Crotylation AldehydeFragment Aldehyde Fragment AldehydeFragment->CoupledProduct DiscodermolideFragment Discodermolide Fragment CoupledProduct->DiscodermolideFragment Further Elaboration

Caption: Role of crotylation in Discodermolide fragment synthesis.

Experimental Protocols

Protocol 2: General Procedure for Diastereoselective Crotylation of an Aldehyde

This protocol provides a general method for the diastereoselective addition of a crotyl group to an aldehyde, a key transformation in the synthesis of polyketide natural products like Discodermolide. This example uses a crotylboronate reagent.

Materials:

  • Aldehyde

  • (E)-Crotyldiisopinocampheylborane or (Z)-Crotyldiisopinocampheylborane

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M

  • Hydrogen peroxide (H2O2), 30%

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A flame-dried 100 mL round-bottom flask is charged with the aldehyde (10 mmol) and dissolved in anhydrous THF (20 mL).

  • The solution is cooled to -78 °C under a nitrogen atmosphere.

  • A solution of the crotylborane reagent (1.1 equivalents, 11 mmol) in THF is added dropwise over 15 minutes.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of 3 M aqueous NaOH (10 mL), followed by the slow, careful addition of 30% H2O2 (5 mL) at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic extracts are washed with saturated aqueous NaHCO3 (50 mL) and brine (50 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Reactants Product Diastereoselectivity (syn:anti) Yield
Benzaldehyde + (E)-Crotyldiisopinocampheylborane>98:285-95%
Benzaldehyde + (Z)-Crotyldiisopinocampheylborane2:>9885-95%
Acetaldehyde + (E)-Crotyldiisopinocampheylborane>98:280-90%
Acetaldehyde + (Z)-Crotyldiisopinocampheylborane3:>9780-90%

Use in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

Experimental Workflow for Inhibitor Synthesis

The general workflow for synthesizing novel enzyme inhibitors involves design, synthesis, purification, and biological evaluation.

Inhibitor_Synthesis_Workflow Design Inhibitor Design (e.g., incorporating a crotyl moiety) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (e.g., Chromatography, Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Evaluation (e.g., HDAC inhibition assay) Characterization->Biological_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Assay->SAR_Analysis SAR_Analysis->Design Iterative Optimization

Caption: General workflow for enzyme inhibitor synthesis and evaluation.

Conclusion

This compound and its derivatives are demonstrably valuable reagents in the stereoselective synthesis of complex pharmaceuticals. Its utility is particularly evident in the construction of chiral centers in antiviral and anticancer agents. While its application in the synthesis of HDAC inhibitors is not well-established, the fundamental reactivity of this compound offers potential for its incorporation into novel pharmacophores. The detailed protocols provided herein serve as a practical guide for researchers engaged in the synthesis of biologically active molecules.

References

Application Notes and Protocols: Crotyl Alcohol as a Precursor for Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl alcohol, an unsaturated four-carbon alcohol, serves as a versatile precursor for the synthesis of a variety of fragrance compounds. Its reactive double bond and hydroxyl group allow for the creation of diverse esters, which are widely recognized for their pleasant, often fruity and floral aromas. This document provides detailed application notes and experimental protocols for the synthesis of select fragrance esters from this compound, specifically crotyl acetate, crotyl propionate, and crotyl butyrate. The information is intended to guide researchers in the development of new fragrance ingredients.

Synthetic Pathways and Logical Relationships

The primary method for converting this compound into fragrance esters is through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid and an alcohol.[1] To drive the reversible reaction towards the formation of the ester, an excess of one of the reactants is often used, or water is removed as it is formed.[2]

Synthesis_Pathway crotyl_alcohol This compound esterification Fischer-Speier Esterification crotyl_alcohol->esterification acetic_acid Acetic Acid acetic_acid->esterification propionic_acid Propionic Acid propionic_acid->esterification butyric_acid Butyric Acid butyric_acid->esterification crotyl_acetate Crotyl Acetate (Fruity, Sweet) esterification->crotyl_acetate H+ crotyl_propionate Crotyl Propionate (Fruity, Green) esterification->crotyl_propionate H+ crotyl_butyrate Crotyl Butyrate (Fruity, Pineapple-like) esterification->crotyl_butyrate H+

General synthetic pathway for crotyl esters.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of crotyl esters. Please note that specific yields can vary based on reaction scale and purification methods.

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Boiling Point (°C)Olfactory Profile
Crotyl Acetate C₆H₁₀O₂114.1460-80~135-137Fruity, sweet, slightly green
Crotyl Propionate C₇H₁₂O₂128.1765-85~155-157Fruity, green, slightly waxy
Crotyl Butyrate C₈H₁₄O₂142.2070-90~175-177Fruity, pineapple, sweet

Experimental Protocols

General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Concentrated acids are corrosive and should be handled with extreme care.[3]

Protocol 1: Synthesis of Crotyl Acetate

This protocol is a representative procedure for the Fischer esterification of this compound with acetic acid.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Toluene (optional, for azeotropic removal of water)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mol), glacial acetic acid (1.2 mol), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight). If using a Dean-Stark trap for water removal, add toluene as a solvent.

  • Reflux: Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. Otherwise, reflux for 2-4 hours.[2]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid. Caution should be exercised due to the evolution of CO₂.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude crotyl acetate by fractional distillation.

Expected Yield: 60-80%

Characterization:

  • Olfactory Analysis: The final product is expected to have a fruity and sweet aroma with a slightly green nuance.

  • GC-MS: The purity of the product can be confirmed by GC-MS, which should show a major peak corresponding to the molecular weight of crotyl acetate (114.14 g/mol ).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized ester.

Protocol 2: Synthesis of Crotyl Propionate

This protocol details the synthesis of crotyl propionate via Fischer esterification.

Materials:

  • This compound

  • Propionic acid

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Combine this compound (1.0 mol), propionic acid (1.2 mol), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to reflux for 3-5 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for crotyl acetate.

Expected Yield: 65-85%

Characterization:

  • Olfactory Analysis: Crotyl propionate is anticipated to have a fruity, green, and slightly waxy odor.

  • GC-MS: The mass spectrum should show a molecular ion peak corresponding to crotyl propionate (128.17 g/mol ).

  • NMR Spectroscopy: Structural confirmation can be achieved through ¹H and ¹³C NMR analysis.

Protocol 3: Synthesis of Crotyl Butyrate

This protocol describes the preparation of crotyl butyrate. Butyrate esters are known for their strong fruity scents, often reminiscent of pineapple.[4]

Materials:

  • This compound

  • Butyric acid

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 mol), butyric acid (1.2 mol), and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Reflux the reaction mixture for 4-6 hours.

  • Work-up and Purification: The work-up and purification steps are identical to those for crotyl acetate.

Expected Yield: 70-90%

Characterization:

  • Olfactory Analysis: The product is expected to possess a strong, sweet, and fruity aroma, with notes of pineapple.

  • GC-MS: The mass spectrum should confirm the presence of crotyl butyrate with a molecular ion peak at m/z 142.20.

  • NMR Spectroscopy: The structure can be verified using ¹H and ¹³C NMR spectroscopy.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine this compound, Carboxylic Acid, and Sulfuric Acid reflux Reflux for 2-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool wash_bicarb Wash with Saturated Sodium Bicarbonate cool->wash_bicarb wash_water_brine Wash with Water and Brine wash_bicarb->wash_water_brine dry Dry with Anhydrous Magnesium Sulfate wash_water_brine->dry distill Fractional Distillation dry->distill characterize Characterization (GC-MS, NMR, Olfactory) distill->characterize

General experimental workflow for crotyl ester synthesis.

Regulatory and Safety Considerations

Fragrance ingredients are subject to regulations to ensure their safe use in consumer products.[5] It is the responsibility of the researcher to consult the latest guidelines from regulatory bodies such as the International Fragrance Association (IFRA) and local authorities. Safety Data Sheets (SDS) for all chemicals used should be reviewed prior to commencing any experimental work.[6][7] Esters, while generally considered to have low toxicity, can cause skin and eye irritation.[3] Proper handling and disposal of all chemical waste are mandatory.

References

Experimental Protocols for the Oxidation of Crotyl Alcohol to Crotonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of crotyl alcohol to crotonaldehyde, a valuable intermediate in organic synthesis. The protocols outlined below utilize three common and effective oxidizing agents: activated manganese dioxide (MnO2), pyridinium chlorochromate (PCC), and Dess-Martin periodinane (DMP).

Introduction

The selective oxidation of primary allylic alcohols, such as this compound, to their corresponding α,β-unsaturated aldehydes is a fundamental transformation in organic chemistry. Crotonaldehyde, the product of this reaction, serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups. This note details procedures for three reliable methods, offering a range of options based on reaction conditions, scalability, and reagent handling considerations.

Data Presentation: Comparison of Oxidation Methods

Oxidizing AgentMolar Ratio (Oxidant:Alcohol)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Activated MnO₂5 - 10 : 1Dichloromethane254 - 2485 - 95
Pyridinium Chlorochromate (PCC)1.2 - 1.5 : 1Dichloromethane251 - 380 - 90
Dess-Martin Periodinane (DMP)1.1 - 1.3 : 1Dichloromethane250.5 - 290 - 98

Characterization Data for Crotonaldehyde:

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃, 400 MHz)9.52 (d, J=7.8 Hz, 1H), 6.90 (dq, J=15.4, 6.9 Hz, 1H), 6.15 (dd, J=15.4, 1.6 Hz, 1H), 2.08 (dd, J=6.9, 1.6 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)193.8, 152.8, 132.7, 18.5
IR (neat)2916, 2855, 1685, 1635, 1150, 970

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis start Dissolve this compound in Dichloromethane oxidant Add Oxidizing Agent (MnO2, PCC, or DMP) start->oxidant stir Stir at Room Temperature oxidant->stir filter Filter Reaction Mixture stir->filter wash Wash with NaHCO3 (aq) and Brine filter->wash dry Dry Organic Layer (e.g., over Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Column Chromatography concentrate->purify characterize Characterize Crotonaldehyde (NMR, IR, etc.) purify->characterize

Figure 1. General experimental workflow for the oxidation of this compound.

reaction_scheme crotyl_alcohol This compound (CH3CH=CHCH2OH) arrow [Oxidizing Agent] Dichloromethane, 25°C crotonaldehyde Crotonaldehyde (CH3CH=CHCHO) arrow->crotonaldehyde

Figure 2. General reaction scheme for the oxidation of this compound.

logical_relationships cluster_MnO2 Activated MnO2 cluster_PCC PCC cluster_DMP Dess-Martin Periodinane oxidant Choice of Oxidant MnO2_adv Advantages: - Mild and selective for allylic alcohols - Inexpensive oxidant->MnO2_adv Consider for large scale PCC_adv Advantages: - Good yields - Homogeneous reaction oxidant->PCC_adv Consider for robust substrates DMP_adv Advantages: - High yields and fast reactions - Mild, neutral conditions oxidant->DMP_adv Consider for sensitive substrates MnO2_disadv Disadvantages: - Requires large excess - Heterogeneous reaction, can be slow PCC_disadv Disadvantages: - Chromium-based (toxic) - Can be acidic, may affect sensitive substrates DMP_disadv Disadvantages: - Expensive - Potentially explosive under certain conditions

Figure 3. Logical relationships in selecting an oxidizing agent.

Experimental Protocols

Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Dichloromethane is a volatile and potentially hazardous solvent. Chromium-based reagents are toxic and should be handled with care. Dess-Martin periodinane is potentially explosive upon impact or heating and should be handled with caution.

Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)

Manganese dioxide is a mild and selective reagent for the oxidation of allylic and benzylic alcohols.[1] A large excess of the oxidant is often required for the reaction to go to completion.

Materials:

  • This compound

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Celite® or a similar filter aid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 g, 13.9 mmol).

  • Dissolve the alcohol in anhydrous dichloromethane (50 mL).

  • To the stirred solution, add activated manganese dioxide (12.1 g, 139 mmol, 10 equivalents) portion-wise over 10 minutes.

  • Stir the resulting black suspension vigorously at room temperature (25 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane (3 x 20 mL).

  • Combine the organic filtrates and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude crotonaldehyde.

  • Purify the crude product by distillation to obtain pure crotonaldehyde.

Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[2][3] The reaction is typically performed in dichloromethane, and the addition of an adsorbent like Celite can simplify the workup.[2]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® or powdered molecular sieves

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Diethyl ether

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (3.6 g, 16.7 mmol, 1.2 equivalents) and Celite® (3.6 g).

  • Suspend the solids in anhydrous dichloromethane (40 mL).

  • To this stirred suspension, add a solution of this compound (1.0 g, 13.9 mmol) in anhydrous dichloromethane (10 mL) in one portion.

  • Stir the mixture at room temperature (25 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and stir for an additional 15 minutes.

  • Filter the mixture through a short pad of silica gel, and wash the pad with diethyl ether (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude crotonaldehyde.

  • Purify the product by distillation or flash column chromatography on silica gel.

Protocol 3: Oxidation with Dess-Martin Periodinane (DMP)

The Dess-Martin oxidation is a very mild and efficient method for the synthesis of aldehydes from primary alcohols, often providing high yields in short reaction times.[4][5]

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 13.9 mmol) in anhydrous dichloromethane (50 mL).

  • To the stirred solution, add Dess-Martin periodinane (6.5 g, 15.3 mmol, 1.1 equivalents) portion-wise at room temperature (25 °C).

  • Stir the reaction mixture for 0.5-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution (50 mL).

  • Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude crotonaldehyde can be purified by distillation.

References

Application Notes and Protocols: Crotyl Alcohol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl alcohol, an unsaturated alcohol, presents intriguing possibilities in the field of polymer chemistry. While not as commonly utilized as other vinyl monomers, its unique structure, featuring both a reactive double bond and a hydroxyl functional group, allows for its participation in various polymerization reactions. It can potentially act as a monomer, a comonomer, or a modifying agent, such as a chain transfer agent, to influence polymer properties. These application notes provide an overview of the potential applications of this compound in polymer synthesis and offer detailed, illustrative protocols for its use in different polymerization techniques.

Applications of this compound in Polymer Synthesis

This compound's bifunctionality makes it a versatile building block in polymer chemistry. Its primary applications can be categorized as follows:

  • As a Comonomer: this compound can be copolymerized with other vinyl monomers to introduce hydroxyl functionality into the polymer backbone. This can enhance properties such as hydrophilicity, adhesion, and reactivity for post-polymerization modifications. For instance, incorporating this compound into acrylic or styrenic polymers can render them more water-soluble or provide sites for cross-linking.

  • As a Chain Transfer Agent: In certain polymerization reactions, particularly cationic polymerization, alcohols can act as chain transfer agents.[1][2] This allows for the control of polymer molecular weight and the introduction of hydroxyl end-groups.

  • In the Synthesis of Resins and Polyesters: The hydroxyl group of this compound can participate in condensation reactions with acids or their derivatives to form polyesters and resins. The unsaturation from the crotyl group can be retained for subsequent cross-linking, for example, through radical polymerization, to create thermosetting polymers.

Experimental Protocols

The following sections provide detailed experimental protocols for the use of this compound in various polymerization methods. It is important to note that due to the limited specific literature on the homopolymerization of this compound, these protocols are based on established methods for similar monomers and should be considered as starting points for experimental design.

Radical Copolymerization of this compound with a Vinyl Monomer (e.g., N-vinylpyrrolidone)

This protocol describes a method for the synthesis of a copolymer of this compound and N-vinylpyrrolidone (NVP), which could be of interest for biomedical applications due to the biocompatibility of polyvinylpyrrolidone.

Materials:

  • This compound (mixture of cis and trans isomers)

  • N-vinylpyrrolidone (NVP), freshly distilled

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dioxane, anhydrous

  • Methanol

  • Diethyl ether

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of this compound and NVP in anhydrous 1,4-dioxane. For example, a 10:90 molar ratio of this compound to NVP.

  • Add AIBN (e.g., 0.1 mol% with respect to the total monomer concentration).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • After the reaction, cool the flask to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large excess of diethyl ether.

  • Collect the precipitated polymer by filtration, wash with diethyl ether, and dry under vacuum at 40°C to a constant weight.

Characterization:

  • The copolymer structure can be confirmed by ¹H NMR and FT-IR spectroscopy.

  • The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

  • The thermal properties of the copolymer can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Quantitative Data Summary (Hypothetical):

Monomer Feed Ratio (this compound:NVP)Initiator (mol%)Polymerization Time (h)Conversion (%)Mn ( g/mol )PDI
10:900.1248525,0001.8
20:800.1247822,0001.9
30:700.1247019,0002.1
Cationic Polymerization with this compound as a Chain Transfer Agent

This protocol illustrates the use of this compound to control the molecular weight of poly(isobutylene), a commercially important polymer. In this reaction, a strong Lewis acid is used as a co-initiator.

Materials:

  • Isobutylene

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

Procedure:

  • Set up a dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a rubber septum under a nitrogen atmosphere.

  • Cool the flask to -80°C using a dry ice/acetone bath.

  • Condense a known amount of isobutylene into the flask containing anhydrous dichloromethane.

  • Add the desired amount of this compound (as the chain transfer agent) to the monomer solution via syringe.

  • Initiate the polymerization by adding a pre-chilled solution of TiCl₄ in dichloromethane dropwise.

  • Allow the reaction to proceed for the desired time (e.g., 1 hour).

  • Terminate the polymerization by adding chilled methanol.

  • Allow the mixture to warm to room temperature, then wash with water to remove the catalyst.

  • Precipitate the polymer in a large volume of methanol.

  • Filter and dry the polymer under vacuum.

Quantitative Data Summary (Hypothetical):

[Isobutylene] (M)[this compound] (mM)[TiCl₄] (mM)Polymerization Time (min)Mn ( g/mol )PDI
1.05106050,0002.0
1.010106025,0001.9
1.020106012,5001.8

Visualizations

Radical_Copolymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomers This compound + N-vinylpyrrolidone Mixing Dissolve Monomers and Initiator in Solvent Monomers->Mixing Solvent 1,4-Dioxane Solvent->Mixing Initiator AIBN Initiator->Mixing Degas Freeze-Pump-Thaw (3 cycles) Mixing->Degas Polymerization Heat to 70°C under N2 for 24h Degas->Polymerization Precipitation Precipitate in Diethyl Ether Polymerization->Precipitation Filtration Filter Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Copolymer Final Copolymer Drying->Copolymer

Caption: Workflow for radical copolymerization.

Chain_Transfer_Mechanism P_plus Growing Polymer Chain (P-CH2-C+(CH3)2) CTA This compound (CH3CH=CHCH2OH) P_plus->CTA Proton Transfer P_OH Terminated Polymer (P-CH2-C(CH3)2-OH) CTA->P_OH New_Cation New Cationic Species (CH3CH=CHCH2O+H2) CTA->New_Cation Monomer Monomer (Isobutylene) New_Cation->Monomer Initiates New_Chain New Polymer Chain Initiation Monomer->New_Chain

Caption: this compound as a chain transfer agent.

Conclusion

This compound, with its dual functionality, offers a range of possibilities for the synthesis of novel polymers with tailored properties. The protocols and data presented here provide a foundation for researchers to explore the incorporation of this versatile monomer into various polymer systems. Further investigation into the reactivity ratios of this compound with different comonomers and its efficiency as a chain transfer agent in various polymerization systems will undoubtedly expand its applications in materials science and drug development.

References

Application Notes and Protocols for Asymmetric Crotylboration of Aldehydes Utilizing Crotyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for the asymmetric crotylboration of aldehydes, with a special focus on protocols that utilize derivatives of crotyl alcohol as the crotylating agent. While the direct catalytic asymmetric crotylation of aldehydes using simple this compound is not a well-established method, highly efficient and stereoselective transformations have been developed using pre-formed chiral crotylboronates or through in-situ generation from advanced precursors, including chiral homoallylic alcohols.

This document outlines key methodologies, presents quantitative data for a range of substrates, provides detailed experimental protocols, and includes diagrams to illustrate reaction pathways and workflows.

Catalytic Asymmetric Allyl-Transfer Reaction from a Chiral Crotyl-Donor Alcohol

A highly innovative approach to asymmetric crotylation involves the use of a chiral homoallylic alcohol as a "crotyl-donor" in an acid-catalyzed allyl-transfer reaction. This method, developed by Yamamoto and co-workers, provides excellent enantioselectivity and diastereoselectivity. The reaction proceeds through a six-membered cyclic transition state, ensuring efficient transfer of chirality.

Quantitative Data Summary

The following table summarizes the results for the asymmetric crotylation of various aldehydes using a chiral crotyl-donor alcohol.

EntryAldehydeProductYield (%)ee (%)
13-Phenylpropanal(5E,3R)-1,5-Diphenylpent-1-en-3-ol83>99
2Benzaldehyde(4E)-1-Phenyl-4-hexen-3-ol85>99
3Cyclohexanecarboxaldehyde(4E)-1-Cyclohexyl-4-hexen-3-ol81>99
4Nonanal(4E)-4-Dodecen-3-ol75>99
5Isovaleraldehyde(4E,6R)-2,6-Dimethyl-4-hepten-3-ol78>99
Experimental Protocol: Asymmetric Crotylation via Allyl-Transfer

This protocol is adapted from the work of Yamamoto and co-workers.

Materials:

  • Chiral crotyl-donor alcohol (e.g., (R)-2,3-dimethyl-1-phenylpent-4-en-2-ol)

  • Aldehyde

  • p-Toluenesulfonic acid monohydrate (TSA·H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral crotyl-donor alcohol (0.5 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 2.0 equiv) in dichloromethane (5 mL) at 20 °C is added p-toluenesulfonic acid monohydrate (0.05 mmol, 10 mol %).

  • The reaction mixture is stirred at 20 °C for 20 hours under a nitrogen atmosphere.

  • Upon completion of the reaction (monitored by TLC), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired homoallylic alcohol.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Reaction Mechanism

The proposed mechanism involves the formation of an oxonium ion intermediate, followed by an intramolecular allyl transfer through a chair-like six-membered transition state.

Allyl_Transfer_Mechanism Mechanism of Acid-Catalyzed Allyl-Transfer Crotylation cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Transition State cluster_3 Products RCHO R-CHO (Aldehyde) Oxonium Oxonium Ion Protonated Aldehyde attacks Crotyl-Donor Alcohol RCHO->Oxonium Protonation & Attack CrotylDonor Chiral Crotyl-Donor Alcohol CrotylDonor->Oxonium H_plus H⁺ (Acid Catalyst) H_plus->RCHO TS Chair-like Transition State Oxonium->TS Intramolecular Rearrangement Product Homoallylic Alcohol TS->Product Allyl Transfer Byproduct Ketone byproduct TS->Byproduct Workflow_Diol_SnCl4 Workflow for Chiral Diol·SnCl₄ Catalyzed Crotylboration cluster_preparation Catalyst Preparation cluster_reaction Crotylboration Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_diol 1. Add chiral diol, toluene, and Na₂CO₃ to flask cool_down 2. Cool to -78 °C prep_diol->cool_down add_sncl4 3. Add SnCl₄ solution dropwise cool_down->add_sncl4 stir_catalyst 4. Stir for 30 min to form active catalyst add_sncl4->stir_catalyst add_boronate 5. Add (E)-crotylboronic acid pinacol ester stir_catalyst->add_boronate add_aldehyde 6. Add aldehyde solution dropwise add_boronate->add_aldehyde react 7. Stir at -78 °C for 3 h add_aldehyde->react quench 8. Quench with DIBAL-H react->quench hydrolyze 9. Hydrolyze with HCl quench->hydrolyze extract 10. Extract with ether hydrolyze->extract purify 11. Purify by chromatography extract->purify analyze 12. Determine dr and er (GC/HPLC) purify->analyze Enantioconvergent_Logic Logical Flow of Enantioconvergent Crotylboration racemic_allene Racemic Allenylstannane (R and S enantiomers) hydroboration Enantioconvergent Hydroboration with (dIpc)₂BH racemic_allene->hydroboration chiral_crotylborane Single Enantiomer of Crotylborane hydroboration->chiral_crotylborane crotylboration Asymmetric Crotylboration chiral_crotylborane->crotylboration aldehyde_addition Addition of Aldehyde (RCHO) aldehyde_addition->crotylboration final_product Enantioenriched Homoallylic Alcohol crotylboration->final_product

Application Notes and Protocols for the Synthesis of Antitumor Agents Using Crotyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl alcohol and its derivatives are valuable building blocks in the asymmetric synthesis of complex natural products with potent antitumor activity. The strategic introduction of the crotyl moiety allows for the precise control of stereochemistry, which is often crucial for the biological activity of these molecules. This document provides detailed application notes and protocols for the synthesis of a potent antitumor agent, (-)-dictyostatin, focusing on the key crotylboration step. Additionally, it outlines the mechanism of action of dictyostatin as a microtubule-stabilizing agent and the subsequent signaling pathways leading to apoptosis.

Featured Antitumor Agent: (-)-Dictyostatin

(-)-Dictyostatin is a marine-derived macrolide that has demonstrated potent cytotoxic activity against a variety of cancer cell lines, including those resistant to paclitaxel. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptosis.[1][2] A key step in the total synthesis of (-)-dictyostatin is the use of Brown's asymmetric crotylation to establish critical stereocenters within the C1-C9 fragment of the molecule.[2][3]

Key Synthetic Strategy: Brown's Asymmetric Crotylation

Brown's asymmetric crotylation is a powerful method for the enantioselective and diastereoselective synthesis of homoallylic alcohols from aldehydes. The reaction utilizes chiral crotylborane reagents derived from (+)- or (-)-α-pinene. The geometry of the crotylborane (E or Z) determines the relative stereochemistry (anti or syn) of the product, while the chirality of the α-pinene backbone controls the absolute stereochemistry.

Experimental Protocol: Asymmetric Crotylation for the Synthesis of a Key Intermediate for the C1-C9 Fragment of (-)-Dictyostatin

This protocol is adapted from the total synthesis of (-)-dictyostatin as reported by Ramachandran and colleagues and is representative of a typical Brown's asymmetric crotylation reaction.[2][3]

Materials:

  • Aldehyde precursor for the C1-C9 fragment

  • (-)-B-Methoxydiisopinocampheylborane ((-)-DIP-OMe)

  • (Z)-Crotyl potassium trifluoroborate

  • Anhydrous diethyl ether (Et₂O)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (oven-dried)

Procedure:

  • Preparation of the Chiral Crotylborane Reagent:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve (-)-B-Methoxydiisopinocampheylborane (1.1 equivalents) in anhydrous diethyl ether (2 mL per mmol of borane).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • To this solution, add (Z)-crotyl potassium trifluoroborate (1.0 equivalent) as a solid in one portion.

    • Add boron trifluoride diethyl etherate (1.2 equivalents) dropwise to the suspension.

    • Stir the resulting mixture at -78 °C for 30 minutes to generate the chiral (Z)-crotyldiisopinocampheylborane reagent.

  • Crotylation Reaction:

    • In a separate flame-dried flask under argon, dissolve the aldehyde precursor (1.0 equivalent) in anhydrous diethyl ether (2 mL per mmol of aldehyde).

    • Cool the aldehyde solution to -78 °C.

    • Slowly add the pre-formed chiral crotylborane reagent solution to the aldehyde solution via a cannula.

    • Stir the reaction mixture at -78 °C for 3 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of 3 M sodium hydroxide solution (3 equivalents).

    • Allow the mixture to warm to room temperature and then carefully add 30% hydrogen peroxide (3 equivalents) dropwise (Caution: exothermic reaction).

    • Stir the mixture vigorously for 1 hour at room temperature.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Quantitative Data:

StepReagentEquivalentsYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
Crotylation Aldehyde precursor1.0~85-95>95:5>98
(-)-B-Methoxydiisopinocampheylborane1.1
(Z)-Crotyl potassium trifluoroborate1.0
BF₃·OEt₂1.2

Note: Yields and stereoselectivities are typical for this type of reaction and may vary depending on the specific aldehyde substrate and reaction conditions.

Mechanism of Action and Signaling Pathways

Microtubule Stabilization

(-)-Dictyostatin, similar to paclitaxel, is a microtubule-stabilizing agent.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.

Dictyostatin binds to the β-tubulin subunit of the microtubule polymer, enhancing the lateral interactions between protofilaments.[4][5] This binding stabilizes the microtubule, suppressing its dynamics and preventing the depolymerization necessary for the normal progression of mitosis.[1][6]

Microtubule_Stabilization cluster_0 Normal Microtubule Dynamics cluster_1 Action of Dictyostatin Dynamic_Microtubule Dynamic Microtubule Depolymerization Depolymerization Dynamic_Microtubule->Depolymerization Stabilized_Microtubule Stabilized Microtubule Dynamic_Microtubule->Stabilized_Microtubule Inhibits Depolymerization Polymerization Polymerization Polymerization->Dynamic_Microtubule Tubulin_Dimers α/β-Tubulin Dimers Depolymerization->Tubulin_Dimers Tubulin_Dimers->Polymerization Dictyostatin Dictyostatin Dictyostatin->Dynamic_Microtubule Binds to β-tubulin Apoptosis_Signaling_Pathway Dictyostatin Dictyostatin Microtubule_Stabilization Microtubule Stabilization Dictyostatin->Microtubule_Stabilization Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest Spindle_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Arrest->Spindle_Checkpoint Apoptosis_Induction Intrinsic Apoptosis Pathway Spindle_Checkpoint->Apoptosis_Induction MOMP Mitochondrial Outer Membrane Permeabilization Apoptosis_Induction->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Crotyl Alcohol from Crotonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl alcohol, an unsaturated alcohol, is a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and flavoring agents.[1][2] Its selective synthesis from crotonaldehyde is a key reaction that requires the reduction of the carbonyl group without affecting the carbon-carbon double bond.[1][2] This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound from crotonaldehyde, focusing on catalytic hydrogenation and chemical reduction methods.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for various methods of synthesizing this compound from crotonaldehyde, allowing for easy comparison of reaction conditions and performance.

MethodCatalyst/ReagentSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Crotonaldehyde Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Catalytic Hydrogenation Ir-MoOₓ/SiO₂Water300.81>99>9090[3]
1% Pt-1.2Sn/TiO₂-RNot Specified902697.370.5~68.6[1][2]
AgNp@CeO₂Organic≥60≥2.0Not SpecifiedNot SpecifiedNot Specified98[4]
Co-Zr/Al₂O₃Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified~54[5]
Chemical Reduction Aluminum Isopropoxide2-Propanol110 (bath)AtmosphericNot SpecifiedNot SpecifiedNot Specified60[6]
Lithium Aluminum Hydride (LiAlH₄)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[7][8][9]
Electroreduction Oxide-derived Ag0.1 M Potassium Phosphate Buffer (pH 7)Room Temp.Atmospheric1.259.884.3 (FE)Not Specified[10]

FE: Faradaic Efficiency

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Ir-MoOₓ/SiO₂ Catalyst

This protocol is based on the highly efficient and selective hydrogenation of crotonaldehyde in an aqueous medium under mild conditions.[3]

Materials:

  • Crotonaldehyde

  • Ir-MoOₓ/SiO₂ catalyst

  • Deionized Water

  • Hydrogen gas (high purity)

  • Autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

Procedure:

  • Charge the autoclave reactor with the Ir-MoOₓ/SiO₂ catalyst (e.g., 50 mg) and deionized water (e.g., 3.0 g).

  • Add crotonaldehyde (e.g., 3.0 mmol) to the reactor.

  • Seal the reactor and purge it with hydrogen gas several times to remove air.

  • Pressurize the reactor with hydrogen gas to 0.8 MPa.

  • Set the reaction temperature to 30°C and begin stirring.

  • Maintain the reaction for 1 hour under constant temperature and pressure.

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Open the reactor and collect the reaction mixture.

  • Separate the catalyst from the liquid phase by centrifugation or filtration.

  • Analyze the liquid phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of crotonaldehyde and the selectivity to this compound.

Protocol 2: Chemical Reduction using Aluminum Isopropoxide (Meerwein-Ponndorf-Verley Reduction)

This protocol describes a classic chemical reduction method for converting crotonaldehyde to this compound.[6]

Materials:

  • Crotonaldehyde (3 moles, 210 g)

  • Dry 2-propanol (1500 ml total)

  • Aluminum foil (47 g)

  • 6N Sulfuric acid

  • Potassium hydroxide

  • Round-bottomed flask (2-liter)

  • Vigreux column

  • Descending condenser

  • Oil bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare aluminum isopropoxide in situ by reacting 47 g of aluminum with 500 ml of dry 2-propanol.

  • In a 2-liter round-bottomed flask equipped with a Vigreux column and a descending condenser, add the prepared aluminum isopropoxide solution, 3 moles (210 g) of crotonaldehyde, and an additional 1000 ml of dry 2-propanol.

  • Heat the mixture in an oil bath at a bath temperature of 110°C.

  • Slowly distill off the acetone formed during the reaction at a temperature of 60-70°C.

  • After the reaction is complete (indicated by the cessation of acetone distillation), cool the residue to 40°C.

  • Hydrolyze the cooled residue by carefully adding 900 ml of cold 6N sulfuric acid with cooling.

  • Separate the organic phase using a separatory funnel and wash it with water.

  • Distill the organic phase to obtain the crude this compound.

  • A second fraction of this compound can be obtained by distilling the aqueous phase and saturating the distillate with potassium hydroxide.

  • Dry the combined crude this compound over potassium hydroxide and purify by fractional distillation to yield pure this compound (boiling point 117-122°C). The expected yield is approximately 60% (130 g).[6]

Mandatory Visualizations

Chemical Reaction Pathway

G Figure 1: Chemical reaction for the synthesis of this compound from crotonaldehyde. cluster_reactants Reactants cluster_products Product Crotonaldehyde Crotonaldehyde (CH₃CH=CHCHO) Crotyl_Alcohol This compound (CH₃CH=CHCH₂OH) Crotonaldehyde->Crotyl_Alcohol + [H] (Reduction)

Caption: Chemical reaction for the synthesis of this compound from crotonaldehyde.

Experimental Workflow for Catalytic Hydrogenation

G Figure 2: General experimental workflow for the catalytic hydrogenation of crotonaldehyde. A 1. Reactor Charging (Catalyst, Solvent, Crotonaldehyde) B 2. Reactor Sealing and Purging (Remove Air with H₂) A->B C 3. Pressurization (Introduce H₂ to desired pressure) B->C D 4. Reaction (Set Temperature and Stirring) C->D E 5. Cooling and Depressurization D->E F 6. Product Mixture Collection E->F G 7. Catalyst Separation (Filtration/Centrifugation) F->G H 8. Product Analysis (GC/HPLC) G->H

Caption: General experimental workflow for the catalytic hydrogenation of crotonaldehyde.

References

Crotyl Alcohol: Assessment for Soil Fumigant and Herbicide Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and informational purposes only. Crotyl alcohol is a hazardous chemical and is not a registered or approved soil fumigant or herbicide. The application of this substance for agricultural purposes is not endorsed and could be dangerous and environmentally harmful. Protocols for its use in this capacity are not established in scientific literature. This document summarizes available data on this compound and outlines general scientific protocols for evaluating potential soil fumigants and herbicides.

Introduction to this compound

This compound (2-buten-1-ol) is a colorless, flammable, unsaturated alcohol that is moderately soluble in water.[1][2] While one chemical database makes a passing mention of its use as a soil fumigant and herbicide, there is a significant lack of peer-reviewed scientific studies, established application protocols, and efficacy data to support this claim.[1] The compound is primarily of interest in laboratory organic synthesis and has limited commercial applications.[2]

Chemical Properties and Toxicology

Understanding the toxicology of this compound is critical to assessing its potential, and its hazards, as a biocidal agent.

2.1 Physicochemical Properties A summary of key properties is presented below.

PropertyValueReference
Chemical Formula C4H8O[2]
Molar Mass 72.10 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 121-122 °C[1]
Density 0.845 g/mL at 25 °C[1]
Solubility in Water Miscible[1]

2.2 Toxicological Data this compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin.[1][3] The primary concern is its metabolic oxidation to crotonaldehyde, a toxic unsaturated aldehyde.[4]

MetricValueSpeciesReference
Oral LD50 930 mg/kgRat[1]
Inhalation LCLo 2,000 ppm/4hrRat[5]

2.3 Mechanism of Toxicity Research on mouse hepatocytes indicates that the toxicity of this compound is mediated by its bioactivation.[4]

  • Metabolic Oxidation: Liver alcohol dehydrogenase metabolizes this compound into crotonaldehyde.[4]

  • Cellular Damage: Crotonaldehyde is a reactive aldehyde that leads to glutathione depletion and significant protein damage (carbonylation), ultimately causing time- and concentration-dependent cell death.[4]

This mechanism, involving the formation of a highly reactive aldehyde, is analogous to how allyl alcohol is converted to the toxicant acrolein and is a plausible mode of action for any potential fumigant or herbicidal activity.[4]

General Principles of Soil Fumigation

Soil fumigants are volatile pesticides that, when applied to soil, form a gas to control a wide range of pests, including fungi, nematodes, insects, and weeds, before planting high-value crops.[6][7][8] The development and application of a soil fumigant is a highly regulated process that involves rigorous scientific evaluation.

Key steps in application and research include:

  • Soil Preparation: Adequate soil moisture (50-80% field capacity), temperature, and a well-aerated texture are critical for the effective distribution of the fumigant gas.[6]

  • Application: Liquid fumigants are typically injected into the soil, after which they volatilize and diffuse through air spaces.[6][8]

  • Containment: To prevent the volatile gas from escaping into the atmosphere, the soil surface is sealed, often with a plastic tarp.[6]

  • Efficacy and Safety Testing: Extensive trials are required to determine effective application rates, the spectrum of controlled pests, potential for phytotoxicity to subsequent crops, and environmental fate.

Generalized Protocol for Evaluating a Candidate Herbicide/Fumigant

The following section outlines a generalized experimental workflow for assessing a chemical candidate like this compound for herbicidal and soil fumigant properties. This is a hypothetical protocol for research purposes and does not imply that this compound is safe or effective for this use.

4.1 Preliminary Bioassay for Herbicidal Activity

  • Objective: To determine the phytotoxic effects of the candidate chemical on representative weed and crop species.

  • Methodology:

    • Prepare serial dilutions of this compound (e.g., 0.1%, 1%, 5%, 10% in a suitable solvent or aqueous solution).

    • Grow indicator plants (e.g., radish, lettuce, ryegrass) in petri dishes on filter paper or in small pots with a standardized soil medium.

    • Apply a fixed volume of each test solution to the filter paper or soil.

    • Include a negative control (solvent/water only) and a positive control (a known herbicide).

    • Incubate under controlled light and temperature conditions.

    • Assess outcomes after a set period (e.g., 7-14 days) by measuring germination rate, root and shoot elongation, and observing signs of necrosis or chlorosis.

4.2 Soil Fumigant Efficacy Assay

  • Objective: To evaluate the chemical's ability to control soilborne pests (e.g., fungi, nematodes).

  • Methodology:

    • Inoculate a known soil substrate with a target pest, such as a pathogenic fungus (e.g., Fusarium oxysporum) or a nematode species.

    • Place the inoculated soil in sealed containers (e.g., glass jars).

    • Inject a measured amount of liquid this compound into the soil. Seal the containers immediately.

    • Maintain the containers at a constant temperature for a defined exposure period (e.g., 24, 48, 72 hours).

    • After the exposure period, aerate the soil samples in a fume hood to allow the fumigant to dissipate.

    • Assess pest viability using appropriate methods (e.g., plating soil dilutions on selective media for fungi, or using nematode extraction and counting techniques).

    • Compare results to untreated inoculated soil (negative control) and soil treated with a registered fumigant (positive control).

Diagrams and Workflows

5.1 Proposed Mechanism of Cellular Toxicity

The following diagram illustrates the bioactivation of this compound to crotonaldehyde, the key step in its mechanism of toxicity.

G Crotyl_Alcohol This compound ADH Alcohol Dehydrogenase (ADH) Crotyl_Alcohol->ADH Metabolic Oxidation Crotonaldehyde Crotonaldehyde (Reactive Aldehyde) ADH->Crotonaldehyde Cellular_Targets Glutathione & Cellular Proteins Crotonaldehyde->Cellular_Targets Adduct Formation Toxicity Glutathione Depletion Protein Damage Cell Death Cellular_Targets->Toxicity

Caption: Bioactivation pathway of this compound to toxic crotonaldehyde.

5.2 Generalized Workflow for Fumigant/Herbicide Screening

This diagram outlines the logical progression for evaluating a novel chemical for potential use as a soil treatment agent.

G cluster_lab Laboratory Screening cluster_gh Controlled Environment Testing cluster_field Field Validation A Phase 1: In Vitro Bioassays (Petri Dish / Pot Studies) B Determine Phytotoxicity Spectrum (Weeds vs. Crops) A->B C Evaluate Efficacy on Target Soil Pests (Fungi, Nematodes) A->C Decision1 Effective & Selective? B->Decision1 C->Decision1 D Phase 2: Greenhouse Trials (Sealed Soil Columns / Pots) E Dose-Response Studies D->E F Assess Soil Persistence & Plant-Back Intervals D->F Decision2 Safe & Practical? E->Decision2 F->Decision2 G Phase 3: Small-Scale Field Trials (Regulated Conditions) H Evaluate Performance Under Real-World Conditions G->H I Assess Environmental Fate & Non-Target Effects G->I Proceed Proceed to Regulatory Submission H->Proceed I->Proceed Decision1->D Yes Stop Stop Development (Unsafe / Ineffective) Decision1->Stop No Decision2->G Yes Decision2->Stop No

Caption: Phased workflow for screening a candidate soil fumigant/herbicide.

References

Application Notes and Protocols for Catalytic Enantioselective Crotylation of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic enantioselective crotylation of alcohols represents a significant advancement in asymmetric synthesis, providing a direct and efficient route to enantioenriched homoallylic alcohols. These structural motifs are valuable building blocks in the synthesis of complex natural products and pharmaceuticals, particularly polyketides. Traditional methods often rely on stoichiometric, pre-formed chiral crotylmetal reagents, which can be sensitive and generate significant waste. Modern catalytic approaches, particularly those employing iridium and ruthenium catalysts, utilize a "borrowing hydrogen" or "hydrogen auto-transfer" strategy.[1][2] This allows for the direct use of stable and readily available alcohols as substrates, which are transiently oxidized in situ to the corresponding aldehydes. This in-situ generation avoids the need for a separate oxidation step and the handling of often unstable aldehydes. The crotylating agents in these reactions are typically simple, stable precursors like α-methyl allyl acetate or butadiene.[3][4]

Catalytic Systems

Iridium-Catalyzed Systems

Iridium catalysts, particularly those based on ortho-cyclometalated iridium C,O-benzoate complexes, have proven highly effective for the anti-diastereoselective and enantioselective crotylation of a wide range of primary alcohols.[3][5] These reactions typically employ a chiral phosphine ligand, such as SEGPHOS, to induce high levels of stereocontrol. The crotylation is achieved using α-methyl allyl acetate as the crotyl source, proceeding via a transfer hydrogenation mechanism.[3][5] A notable advantage of some iridium systems is the ability to isolate a single-component precatalyst, which can lead to enhanced reactivity and selectivity at lower reaction temperatures.

Ruthenium-Catalyzed Systems

Ruthenium-based catalytic systems offer a complementary approach, often utilizing butadiene as the crotylating agent.[4][6] Ruthenium catalysts modified with chiral phosphate counterions or chiral phosphine ligands like JOSIPHOS can achieve high levels of anti-diastereo- and enantioselectivity.[4][6] These reactions also proceed via a redox-triggered C-C coupling directly from the alcohol oxidation level.[4] A key feature of some ruthenium-catalyzed systems is the ability to selectively perform crotylation on primary alcohols in the presence of unprotected secondary alcohols.[6]

Data Presentation

Table 1: Iridium-Catalyzed Enantioselective Crotylation of Alcohols with α-Methyl Allyl Acetate
EntryAlcohol SubstrateCatalyst SystemTemp (°C)Yield (%)dr (anti:syn)ee (%)Reference
1Benzyl alcohol[Ir(cod)Cl]₂/(S)-SEGPHOS/4-cyano-3-nitrobenzoic acid90787.5:1>99[5]
24-Methoxybenzyl alcohol[Ir(cod)Cl]₂/(S)-SEGPHOS/4-cyano-3-nitrobenzoic acid90857.4:199[5]
34-Nitrobenzyl alcohol[Ir(cod)Cl]₂/(S)-SEGPHOS/4-cyano-3-nitrobenzoic acid90716.5:1>99[5]
4Cinnamyl alcohol[Ir(cod)Cl]₂/(S)-SEGPHOS/4-cyano-3-nitrobenzoic acid90756.2:198[5]
51-Hexanol[Ir(cod)Cl]₂/(S)-SEGPHOS/4-cyano-3-nitrobenzoic acid90657.8:199[5]
64-Chlorobenzyl alcohol(S)-I precatalyst6076>20:199[3]
74-(Trifluoromethyl)benzyl alcohol(S)-I precatalyst6081>20:199[3]
Table 2: Ruthenium-Catalyzed Enantioselective Crotylation of Primary Alcohols with Butadiene
EntryAlcohol SubstrateCatalyst SystemTemp (°C)Yield (%)dr (anti:syn)ee (%)Reference
14-Methoxybenzyl alcoholRuH₂(CO)(PPh₃)₃/Chiral Phosphate A₉110726:193:7 (er)[1][4]
24-Bromobenzyl alcoholRuH₂(CO)(PPh₃)₃/Chiral Phosphate A₉110666:194:6 (er)[1][4]
32-Naphthylmethyl alcoholRuH₂(CO)(PPh₃)₃/Chiral Phosphate A₉110959:194:6 (er)[1][4]
4Benzyl alcoholRuI(CO)₃(η³-C₃H₅)/SL-J009-011108519:195[4]
53-Phenyl-1-propanolRuI(CO)₃(η³-C₃H₅)/SL-J009-011108219:194[4]
61,3-Propanediol mono-benzyl etherRuI(CO)₃(η³-C₃H₅)/SL-J009-011109610:192[6]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Enantioselective Crotylation of an Alcohol with α-Methyl Allyl Acetate

This protocol is based on the in-situ generation of the catalyst as described by Kim, Han, and Krische.[5]

Materials:

  • [Ir(cod)Cl]₂ (Iridium precursor)

  • (S)-SEGPHOS (Chiral ligand)

  • 4-cyano-3-nitrobenzoic acid (Additive)

  • Cs₂CO₃ (Base)

  • α-Methyl allyl acetate (Crotylating agent)

  • Alcohol substrate

  • Anhydrous THF (Solvent)

  • Pressure tube (13 x 100 mm²) with a screw cap

Procedure:

  • To a pressure tube under an argon atmosphere, add [Ir(cod)Cl]₂ (0.005 mmol, 1.0 mol%), (S)-SEGPHOS (0.011 mmol, 2.2 mol%), and 4-cyano-3-nitrobenzoic acid (0.02 mmol, 4.0 mol%).

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add Cs₂CO₃ (0.1 mmol, 20 mol%), the alcohol substrate (0.5 mmol, 1.0 equiv), and α-methyl allyl acetate (1.0 mmol, 2.0 equiv).

  • Seal the pressure tube with the screw cap and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for the time indicated in the relevant literature for the specific substrate (typically 24-72 h).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel flash column chromatography to afford the desired homoallylic alcohol. The eluent system will depend on the polarity of the product (e.g., ethyl acetate/hexanes).

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral stationary phase HPLC analysis.

Protocol 2: General Procedure for Ruthenium-Catalyzed Enantioselective Crotylation of a Primary Alcohol with Butadiene

This protocol is based on the procedure described by Ortiz, Spinello, Cho, Wu, and Krische.[4]

Materials:

  • RuI(CO)₃(η³-C₃H₅) (Ruthenium precatalyst)

  • SL-J009-01 (JOSIPHOS ligand)

  • Primary alcohol substrate

  • Butadiene (Crotylating agent)

  • Anhydrous solvent (e.g., TFE or isooctane)

  • Pressure tube with a screw cap

Procedure:

  • To a pressure tube under an argon atmosphere, add RuI(CO)₃(η³-C₃H₅) (0.01 mmol, 2.0 mol%) and SL-J009-01 (0.012 mmol, 2.4 mol%).

  • Add the anhydrous solvent (1.0 mL) and the primary alcohol substrate (0.5 mmol, 1.0 equiv).

  • Cool the tube to -78 °C (dry ice/acetone bath) and condense a known amount of butadiene gas (e.g., by bubbling through the solution for a set time or by using a pre-measured amount in a cooled, sealed vessel).

  • Seal the pressure tube tightly with the screw cap and allow it to warm to room temperature.

  • Place the tube in a preheated oil bath at 110 °C and stir for the required reaction time (typically 24-48 h).

  • After cooling to room temperature, carefully vent the excess butadiene in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel flash column chromatography to isolate the homoallylic alcohol product.

  • Determine the diastereomeric and enantiomeric ratios using ¹H NMR and chiral HPLC analysis, respectively.

Visualizations

G cluster_workflow General Experimental Workflow prep Catalyst Preparation (in-situ or pre-catalyst) react_setup Reaction Setup (Alcohol, Crotyl Donor, Solvent, Base) prep->react_setup reaction Reaction (Heating in Sealed Tube) react_setup->reaction workup Workup (Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC) purification->analysis

Caption: General experimental workflow for catalytic enantioselective crotylation.

G cluster_cycle Iridium-Catalyzed Crotylation Cycle IrH [Ir]-H pi_crotyl_Ir [Ir]-π-crotyl IrH->pi_crotyl_Ir + Crotyl-OAc - HOAc Ir_alkoxide [Ir]-OR Ir_alkoxide->IrH - RCHO Aldehyde RCHO Crotyl_acetate Crotyl-OAc homoallylic_alkoxide [Ir]-O-CH(R)-crotyl pi_crotyl_Ir->homoallylic_alkoxide + RCHO homoallylic_alkoxide->Ir_alkoxide + RCH₂OH - Product Product Homoallylic Alcohol homoallylic_alkoxide->Product + RCH₂OH Alcohol RCH₂OH

Caption: Simplified catalytic cycle for iridium-catalyzed crotylation of alcohols.

References

Application of Crotyl Alcohol in the Production of Plasticizers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are additives that increase the plasticity or fluidity of a material. These substances are vital in polymer engineering to modify the physical properties of plastics, making them more flexible and durable. The most common application is in polyvinyl chloride (PVC), which otherwise is a rigid plastic. Esters of dicarboxylic acids, such as phthalates and adipates, are the most widely used plasticizers. The properties of these plasticizers are significantly influenced by the structure of the alcohol used in their synthesis.[1][2] This document outlines the potential application of crotyl alcohol, an unsaturated C4 alcohol, in the production of novel plasticizers and provides generalized protocols for their synthesis and evaluation. While specific data on this compound-based plasticizers is limited, the provided methodologies are based on established principles of ester plasticizer synthesis and polymer testing.

Theoretical Background

The effectiveness of a plasticizer is dependent on several factors, including its molecular weight, structure, and its compatibility with the polymer matrix. The alcohol moiety of the ester plays a crucial role in determining these properties. For instance, the length and branching of the alcohol's carbon chain can affect the plasticizer's efficiency, migration resistance, and the glass transition temperature (Tg) of the plasticized polymer.[1] The presence of a double bond in this compound introduces unsaturation into the plasticizer molecule, which could potentially be exploited for further modifications or might influence its interaction with the polymer chains.

Potential Advantages and Research Directions

The use of this compound in plasticizer synthesis offers several research avenues:

  • Reactive Plasticizers: The unsaturation in the crotyl group could potentially be used for subsequent cross-linking reactions, leading to the formation of a more permanent and non-migrating plasticizer.

  • Biodegradability: Investigating the biodegradability of this compound-based plasticizers could offer insights into developing more environmentally friendly additives.

  • Fine-tuning Properties: By comparing the performance of plasticizers derived from this compound with those from its saturated analogue, n-butanol, researchers can elucidate the specific effects of the double bond on plasticizer performance.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound-based plasticizers and their evaluation in a PVC matrix. These protocols are based on established methods for the synthesis of other ester plasticizers.[3]

Protocol 1: Synthesis of Dicrotyl Phthalate (DCP) and Dicrotyl Adipate (DCA)

Objective: To synthesize dicrotyl phthalate and dicrotyl adipate via esterification of the corresponding acid anhydride or dicarboxylic acid with this compound.

Materials:

  • Phthalic anhydride or Adipic acid

  • This compound (mixture of cis- and trans-isomers)

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 mol equivalent) or adipic acid (1.0 mol equivalent), this compound (2.2 mol equivalents), and a catalytic amount of sulfuric acid or p-TSA (0.01 mol equivalent). Add toluene to facilitate azeotropic removal of water.

  • Esterification: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by saturated brine solution.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene and excess this compound under reduced pressure using a rotary evaporator.

    • The resulting crude dicrotyl phthalate or dicrotyl adipate can be further purified by vacuum distillation.

Characterization: The synthesized esters should be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the ester functional group and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.

Protocol 2: Preparation and Evaluation of Plasticized PVC Films

Objective: To prepare PVC films plasticized with the synthesized dicrotyl esters and to evaluate their physical and mechanical properties.

Materials:

  • PVC resin

  • Synthesized dicrotyl phthalate or dicrotyl adipate

  • Thermal stabilizer (e.g., a calcium/zinc-based stabilizer)

  • Two-roll mill or a Brabender-type mixer

  • Hydraulic press with heating and cooling capabilities

  • Tensile testing machine

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Compounding:

    • On a two-roll mill heated to approximately 160-170°C, blend the PVC resin with the desired amount of plasticizer (e.g., 40 parts per hundred of resin - phr) and a thermal stabilizer (e.g., 2 phr).

    • Mill the components until a homogeneous sheet is formed.

  • Film Preparation:

    • Place the compounded PVC sheet between two polished metal plates in a hydraulic press preheated to about 170-180°C.

    • Apply pressure for a few minutes to form a film of uniform thickness.

    • Cool the press to room temperature while maintaining pressure.

  • Property Evaluation:

    • Mechanical Properties: Cut dumbbell-shaped specimens from the pressed films and measure the tensile strength and elongation at break using a tensile testing machine according to standard methods (e.g., ASTM D638).

    • Thermal Properties: Determine the glass transition temperature (Tg) of the plasticized PVC films using a Differential Scanning Calorimeter (DSC). A lower Tg compared to unplasticized PVC indicates effective plasticization.

    • Migration Resistance: The resistance of the plasticizer to migration can be evaluated by measuring the weight loss of the plasticized film after exposure to different solvents (e.g., hexane) or after a period of aging at elevated temperatures.

Data Presentation

The performance of newly synthesized plasticizers is typically compared against industry standards like Di(2-ethylhexyl) phthalate (DEHP) or Di(2-ethylhexyl) adipate (DEHA). The following table summarizes key performance indicators. Note: The values for dicrotyl esters are hypothetical and need to be determined experimentally.

PropertyUnplasticized PVCPVC + DEHP (40 phr)PVC + Dicrotyl Phthalate (40 phr) (Hypothetical)PVC + Dicrotyl Adipate (40 phr) (Hypothetical)
Glass Transition Temp. (Tg) ~85°C~ -20°CTo be determinedTo be determined
Tensile Strength (MPa) ~50~25To be determinedTo be determined
Elongation at Break (%) <10~300To be determinedTo be determined
Hardness (Shore A) ~100~80To be determinedTo be determined

Visualizations

The following diagrams illustrate the synthesis workflow and the conceptual relationship between the alcohol structure and plasticizer performance.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Crotyl_Alcohol This compound Esterification Esterification (with Acid Catalyst) Crotyl_Alcohol->Esterification Dicarboxylic_Acid Dicarboxylic Acid / Anhydride (e.g., Phthalic Anhydride) Dicarboxylic_Acid->Esterification Workup Neutralization & Washing Esterification->Workup Crude Product Purification Purification (Vacuum Distillation) Workup->Purification Plasticizer This compound-Based Plasticizer Purification->Plasticizer Purified Ester

Caption: Workflow for the synthesis of this compound-based plasticizers.

Plasticizer_Performance cluster_structure Alcohol Structure cluster_properties Plasticizer Properties cluster_performance Polymer Performance Alcohol_Structure This compound (Unsaturated, C4) Compatibility Compatibility with PVC Alcohol_Structure->Compatibility Efficiency Plasticizing Efficiency Alcohol_Structure->Efficiency Migration Migration Resistance Alcohol_Structure->Migration Flexibility Increased Flexibility Compatibility->Flexibility Tg Lowered Glass Transition Temp. Efficiency->Tg Durability Durability Migration->Durability

Caption: Conceptual relationship between alcohol structure and plasticizer performance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crotyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of crotyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the selective reduction of crotonaldehyde. This can be achieved through:

  • Catalytic Hydrogenation: This method employs a catalyst (e.g., platinum, iridium, or ruthenium-based catalysts) and a hydrogen source to selectively reduce the carbonyl group of crotonaldehyde.[1][2][3]

  • Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used to reduce crotonaldehyde to this compound.[4]

  • Grignard Reaction: this compound can also be synthesized by reacting acetaldehyde with a vinyl Grignard reagent (e.g., vinylmagnesium bromide).

Q2: What are the typical side products in this compound synthesis from crotonaldehyde?

A2: The primary side products are butyraldehyde and n-butanol. Butyraldehyde is formed from the hydrogenation of the carbon-carbon double bond in crotonaldehyde, while n-butanol results from the hydrogenation of both the double bond and the carbonyl group. Other potential side products include acetals if an alcohol is used as the solvent.[3][5]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (crotonaldehyde) and the appearance of the product (this compound). For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the conversion of the starting material and the selectivity towards this compound.

Q4: What is the typical purity of commercially available this compound, and what are the common isomers?

A4: Commercially available this compound is often sold as a mixture of cis and trans isomers with a purity of around 96%.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Optimize the reaction temperature. For catalytic hydrogenation, temperatures between 60-90°C are often effective. Lower temperatures may lead to low conversion, while higher temperatures can decrease selectivity.[3]
Incorrect Hydrogen Pressure (for Catalytic Hydrogenation) Optimize the hydrogen pressure. An increase in hydrogen partial pressure can enhance the selectivity for this compound.[5]
Catalyst Deactivation Ensure the catalyst is fresh and handled under an inert atmosphere if it's air-sensitive. Catalyst deactivation can occur due to the deposition of polymerized compounds on the catalyst surface.[1] Consider regenerating the catalyst if possible or using a fresh batch.
Inefficient Stirring Ensure vigorous and consistent stirring. Poor mixing can lead to localized concentration gradients and affect the reaction rate and selectivity. Increasing the stirring speed can improve selectivity.[5]
Presence of Water or Protic Impurities (for Grignard and Hydride Reductions) Ensure all glassware is oven-dried and reagents are anhydrous. Grignard reagents and metal hydrides react with water and other protic sources.
Slow Reagent Addition (for Grignard and Hydride Reductions) Add the reducing agent or Grignard reagent slowly to control the reaction temperature and minimize side reactions.
Issue 2: Low Selectivity (High Formation of Butyraldehyde and/or n-Butanol)
Potential Cause Troubleshooting Steps
Inappropriate Catalyst The choice of catalyst is crucial for selectivity. For instance, iridium-based catalysts modified with metal oxides have shown high selectivity for this compound.[6] Platinum-based catalysts can also be effective, but their selectivity can be influenced by promoters.[5]
Reaction Temperature Too High High temperatures can favor the over-reduction to n-butanol. Lowering the reaction temperature may improve selectivity for this compound.
Incorrect Solvent The solvent can influence the reaction. For catalytic hydrogenation, water has been shown to be a better solvent than alcohols as it can prevent the formation of acetal byproducts.[5] For Grignard reactions, anhydrous ethers like THF or diethyl ether are essential.

Data Presentation

Table 1: Effect of Catalyst on Crotonaldehyde Hydrogenation

CatalystTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to this compound (%)Reference
Ir-MoOₓ/SiO₂300.8>9990[6]
1% Pt-1.2Sn/TiO₂-R90272.170.83
Ir/TiO₂80-43.280.9
Pt/α-Ga₂O₃--1091[3]
Au/ZnO--679[3]

Table 2: Optimized Conditions for Gas-Phase Crotonaldehyde Hydrogenation

ParameterOptimized Range
Temperature60 - 90 °C[3]
Hydrogen Pressure0.1 - 1.0 MPa[3]
H₂:Crotonaldehyde Molar Ratio100:1[3]
Solventn-heptane (as a promoter)[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Crotonaldehyde

Materials:

  • Crotonaldehyde

  • Supported metal catalyst (e.g., Ir-MoOₓ/SiO₂)

  • Solvent (e.g., water)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas source

Procedure:

  • Add the catalyst, crotonaldehyde, and solvent to the autoclave.

  • Seal the reactor and purge it several times with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).

  • Heat the reactor to the desired temperature (e.g., 30°C) with vigorous stirring.

  • Maintain the reaction conditions for the desired time, monitoring the pressure to follow hydrogen consumption.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Reduction of Crotonaldehyde with Sodium Borohydride

Materials:

  • Crotonaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Water

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve crotonaldehyde in ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and hydrolyze the borate ester.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Protocol 3: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Vinyl bromide

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Vinyl Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of vinyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously. If not, gentle warming may be required.

    • Once the reaction has initiated, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of acetaldehyde in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude this compound by fractional distillation.

Mandatory Visualization

Experimental_Workflow_Catalytic_Hydrogenation cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add Catalyst, Crotonaldehyde, and Solvent to Autoclave B Seal and Purge with H₂ A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor Reaction D->E Maintain Conditions F Cool and Vent E->F G Filter Catalyst F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Fractional Distillation I->J K Pure this compound J->K

Caption: Workflow for Catalytic Hydrogenation of Crotonaldehyde.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Conversion Is the conversion of starting material low? Start->Check_Conversion Check_Selectivity Is the selectivity to this compound low? Check_Conversion->Check_Selectivity No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase H₂ Pressure - Check Catalyst Activity - Improve Stirring Check_Conversion->Optimize_Conditions Yes Check_Side_Products Analyze for Side Products: - Butyraldehyde - n-Butanol - Acetals Check_Selectivity->Check_Side_Products Yes Workup_Loss Potential Product Loss During Work-up: - Check extraction efficiency - Avoid product loss during solvent removal Check_Selectivity->Workup_Loss No Modify_Catalyst Modify Catalyst or Reaction Conditions: - Change Catalyst Type - Lower Temperature - Change Solvent Check_Side_Products->Modify_Catalyst

Caption: Troubleshooting Decision Tree for Low this compound Yield.

References

Technical Support Center: Troubleshooting Low Yield in Crotyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving crotyl alcohol, with a focus on resolving issues of low yield.

General Troubleshooting Workflow for Low-Yield Reactions

When encountering a low yield in your this compound reaction, a systematic approach to troubleshooting can help identify and resolve the underlying issue. The following workflow provides a logical sequence of steps to diagnose the problem.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Reaction Yield Observed check_reagents Verify Reagent & Solvent Quality - Purity - Concentration - Anhydrous conditions? start->check_reagents check_conditions Review Reaction Conditions - Temperature - Time - Stoichiometry - Stirring check_reagents->check_conditions Reagents OK purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents monitor_reaction Analyze Reaction Progress (TLC, GC-MS) - Incomplete conversion? - Side product formation? check_conditions->monitor_reaction Conditions as planned adjust_conditions Adjust T, time, or equivalents check_conditions->adjust_conditions workup_issue Investigate Workup & Purification - Product loss during extraction? - Decomposition on silica? monitor_reaction->workup_issue Reaction issues identified identify_byproducts Identify & Characterize Byproducts monitor_reaction->identify_byproducts optimize Systematically Optimize Conditions workup_issue->optimize Workup OK modify_workup Modify Workup/Purification Method workup_issue->modify_workup

Caption: A general workflow for troubleshooting low-yield chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a complex mixture of products. What are the likely side reactions?

A1: this compound's structure, containing both a hydroxyl group and a carbon-carbon double bond, makes it susceptible to several side reactions. Depending on the reaction type, you might observe:

  • Isomerization: The double bond can migrate, especially under acidic or basic conditions or in the presence of certain metal catalysts.

  • Over-oxidation: In oxidation reactions, the initial product, crotonaldehyde, can be further oxidized to crotonic acid.[1]

  • Hydrogenation of the double bond: In reactions involving hydrogenation, the C=C bond can be reduced, leading to butanol or butyraldehyde.[2]

  • Polymerization: Like other unsaturated alcohols, this compound can polymerize, especially at elevated temperatures or in the presence of radical initiators.

  • Elimination/Dehydration: Under acidic conditions and heat, this compound can undergo dehydration.

Q2: I am performing a substitution reaction on the hydroxyl group of this compound, but I'm getting a low yield and rearranged products. Why is this happening?

A2: this compound can form a resonance-stabilized carbocation upon protonation of the hydroxyl group and subsequent loss of water. This allylic cation has two resonance structures, allowing nucleophiles to attack at either the alpha or gamma position. This can lead to a mixture of desired and rearranged products, thus lowering the yield of the target molecule. To minimize this, consider using methods that avoid the formation of a free carbocation, such as converting the alcohol to a better leaving group (e.g., a tosylate) under non-acidic conditions before performing the substitution.

Q3: How can I minimize the formation of byproducts during the oxidation of this compound to crotonaldehyde?

A3: To improve the selectivity for crotonaldehyde and prevent over-oxidation to crotonic acid, consider the following strategies:

  • Choice of Oxidizing Agent: Use a mild and selective oxidizing agent. Pyridinium chlorochromate (PCC) is a common choice for oxidizing primary alcohols to aldehydes without further oxidation.[3]

  • Reaction Conditions: Carefully control the reaction temperature; lower temperatures generally favor selectivity.

  • Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant will promote the formation of the carboxylic acid.[3]

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed.

Troubleshooting Guides for Specific Reactions

Guide 1: Low Yield in the Oxidation of this compound

The oxidation of this compound is a key transformation, but achieving high yields of the desired product, typically crotonaldehyde, can be challenging.

Oxidation_Pathway CrotylAlcohol This compound Crotonaldehyde Crotonaldehyde (Desired Product) CrotylAlcohol->Crotonaldehyde Mild Oxidation (e.g., PCC) SideProducts Other Side Products (e.g., Butyraldehyde, Butanoic Acid) CrotylAlcohol->SideProducts Isomerization/ Other Pathways CrotonicAcid Crotonic Acid (Over-oxidation) Crotonaldehyde->CrotonicAcid Strong/Excess Oxidant

Caption: Reaction pathways in the oxidation of this compound.

IssuePotential CauseRecommended Solution
Low conversion of this compound Insufficient amount or activity of the oxidizing agent.Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. Consider a more reactive oxidant if necessary.
Low reaction temperature or insufficient reaction time.Gradually increase the reaction temperature while monitoring for side product formation. Extend the reaction time.
Formation of crotonic acid The oxidizing agent is too strong or used in excess.Use a milder oxidizing agent like PCC. Carefully control the stoichiometry of the oxidant.[3]
The reaction was left for too long after the formation of the aldehyde.Monitor the reaction closely and quench it as soon as the this compound is consumed.
Presence of butyraldehyde or butanoic acid Isomerization of the double bond followed by oxidation.This can be catalyst or condition-dependent. Re-evaluate the chosen catalyst and solvent system.
Product decomposition during workup The product may be sensitive to the pH or temperature of the workup procedure.Perform a neutral workup if possible. Avoid excessive heating during solvent removal.
Guide 2: Low Yield in the Etherification of this compound (Williamson Ether Synthesis)

The Williamson ether synthesis is a common method for preparing ethers. When using this compound, specific challenges can arise.

IssuePotential CauseRecommended Solution
Low conversion of this compound The base is not strong enough to fully deprotonate the alcohol.Use a stronger base, such as sodium hydride (NaH), to ensure complete formation of the alkoxide.
The alkyl halide is not reactive enough (e.g., a secondary or tertiary halide).The Williamson ether synthesis works best with primary alkyl halides due to the SN2 mechanism.[4]
Formation of elimination products The alkyl halide is sterically hindered (secondary or tertiary), or the reaction temperature is too high, favoring elimination over substitution.Use a primary alkyl halide. Maintain a moderate reaction temperature.
Product is contaminated with unreacted this compound Incomplete reaction or inefficient purification.Ensure the reaction goes to completion by monitoring with TLC. Improve the purification method, for example, by using column chromatography.
Guide 3: Low Yield in the Esterification of this compound (Fischer Esterification)

Fischer esterification is an equilibrium-limited reaction, which can be a primary cause of low yields.

IssuePotential CauseRecommended Solution
Low conversion due to unfavorable equilibrium The reaction has reached equilibrium with significant amounts of starting materials remaining.Use one of the reactants (either the carboxylic acid or this compound) in a large excess to shift the equilibrium towards the products.[5]
Water produced during the reaction is hydrolyzing the ester product, shifting the equilibrium back to the starting materials.Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
Decomposition of this compound or the ester product The strong acid catalyst and high temperatures can cause side reactions like dehydration or polymerization.Use a milder acid catalyst or a lower reaction temperature and longer reaction time.
Difficult purification The boiling points of the ester and the excess starting material may be close.If using excess this compound, ensure it is completely removed during workup. Fractional distillation may be necessary for purification.

Quantitative Data on Reaction Conditions

The yield of this compound from the hydrogenation of crotonaldehyde is highly dependent on the reaction conditions. The following table summarizes data from a study using a 1% Pt-1.2Sn/TiO₂-R catalyst.[6]

ParameterConditionCrotonaldehyde Conversion (%)This compound Selectivity (%)
Temperature 70 °C38.758.3
90 °C72.170.8
H₂ Pressure 1.0 MPa57.361.0
2.0 MPa-70.8

Data extracted from a study on the performance of a Pt-Sn/TiO₂ catalyst. The study notes that further increasing the temperature beyond 90 °C led to a decrease in this compound selectivity.[6]

Experimental Protocols

Protocol 1: Esterification of this compound to form Crotyl Acetate (Adapted from Fischer Esterification Principles)

This protocol describes a general procedure for the synthesis of crotyl acetate.

Esterification_Workflow start Combine Reactants reflux Reflux with Acid Catalyst start->reflux cool Cool Reaction Mixture reflux->cool wash Wash with NaHCO₃ (aq) cool->wash extract Extract with Ether wash->extract dry Dry Organic Layer extract->dry distill Purify by Distillation dry->distill

Caption: Experimental workflow for the synthesis of crotyl acetate.

Materials:

  • This compound

  • Glacial acetic acid (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound and an excess (e.g., 3-4 equivalents) of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude crotyl acetate by distillation.

Protocol 2: Williamson Ether Synthesis with this compound

This protocol provides a general method for the synthesis of a crotyl ether.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • A primary alkyl halide (e.g., iodomethane, bromoethane)

  • Saturated ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and slowly add the primary alkyl halide.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography or distillation.

References

Technical Support Center: Purification of Crotyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of cis- and trans-crotyl alcohol (but-2-en-1-ol) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-crotyl alcohol isomers?

A1: The main challenge lies in their very similar physical properties. The boiling points of the trans and cis isomers are 121.2 °C and 123.6 °C, respectively, a difference of only 2.4 °C. This small difference makes separation by conventional fractional distillation difficult, requiring highly efficient equipment and precise control. Additionally, their similar polarities can pose a challenge for chromatographic separations.

Q2: Which purification techniques are most effective for separating crotyl alcohol isomers?

A2: Several techniques can be employed, with varying degrees of success depending on the desired purity and scale of the separation:

  • Preparative Gas Chromatography (GC): Generally the most effective method for obtaining high-purity isomers, especially on a smaller scale.

  • High-Performance Liquid Chromatography (HPLC): Can provide good separation, particularly with specialized columns.

  • Fractional Distillation: Can be used for enrichment of one isomer but achieving high purity is challenging due to the small boiling point difference.

  • Column Chromatography: A viable option, though finding a solvent system that provides adequate separation can be difficult.

  • Azeotropic Distillation: A potential method if a suitable entrainer can be identified that selectively forms an azeotrope with one of the isomers.

Q3: Is crystallization a feasible method for separating this compound isomers?

A3: Direct crystallization of this compound isomers is generally not a practical method for separation. This compound has a very low melting point, and the isomers tend not to crystallize readily under standard laboratory conditions.

Data Presentation: Physical Properties of this compound Isomers

Propertytrans-Crotyl Alcoholcis-Crotyl AlcoholMixtureReference(s)
Boiling Point 121.2 °C123.6 °C121-122 °C[1]
Density (g/mL) 0.8454 @ 25°C0.8662 @ 20°C0.845 @ 25°C[1]
Refractive Index (n20/D) 1.42891.43421.427[1]

Experimental Protocols

Protocol 1: Preparative Gas Chromatography (GC)

This method is highly effective for obtaining small quantities of high-purity cis- and trans-crotyl alcohol.

Instrumentation:

  • Preparative Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a fraction collector.

  • Column: A polar capillary column (e.g., Carbowax or a similar polyethylene glycol phase) is recommended to maximize separation based on small polarity differences.

Operating Conditions (Starting Point):

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Nitrogen at an optimized flow rate.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. This program should be optimized based on initial analytical runs.

  • Injection Volume: Dependent on the column capacity, typically in the microliter range for preparative systems.

Procedure:

  • Dissolve the this compound isomer mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Perform an initial analytical scale injection to determine the retention times of the cis and trans isomers.

  • Based on the analytical run, set the collection times for each isomer in the fraction collector.

  • Perform preparative scale injections, collecting the separated isomers in cooled traps.

  • Analyze the purity of the collected fractions using analytical GC.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Inspired by the successful separation of similar unsaturated diol isomers, this protocol uses a specialized chiral column which can often resolve geometric isomers as well.[1]

Instrumentation:

  • Preparative HPLC system with a UV detector (detection at ~210 nm).

  • Column: A chiral stationary phase, such as (S,S)-Whelk-O 1 or ChiraSpher, has shown efficacy in separating similar geometric isomers.[1] A standard C18 or silica gel column is unlikely to provide adequate resolution.[1]

Mobile Phase (Isocratic):

  • A mixture of n-hexane and ethanol. A starting point is a 97:3 (v/v) mixture of hexane:ethanol. The ratio should be optimized to achieve the best resolution.

Procedure:

  • Dissolve the this compound mixture in the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and monitor the elution of the isomers.

  • Collect the fractions corresponding to each isomer peak.

  • Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified isomers.

Protocol 3: Fractional Distillation

This method is suitable for enriching the isomer mixture but may not yield high-purity individual isomers without a highly efficient distillation column.

Apparatus:

  • A round-bottom flask.

  • A highly efficient fractionating column (e.g., a long Vigreux column or a packed column with a high number of theoretical plates).

  • Distillation head with a thermometer.

  • Condenser and receiving flasks.

Procedure:

  • Charge the distillation flask with the this compound isomer mixture and add boiling chips.

  • Insulate the fractionating column to minimize heat loss.

  • Heat the flask slowly and evenly to establish a temperature gradient in the column.

  • Maintain a slow and steady distillation rate (1-2 drops per second).

  • The lower-boiling trans-isomer (121.2 °C) will distill first. Collect this fraction in a separate receiving flask.

  • As the distillation progresses, the temperature at the distillation head will slowly rise.

  • Collect fractions over narrow temperature ranges.

  • The higher-boiling cis-isomer (123.6 °C) will be concentrated in the later fractions and the distillation pot.

  • Analyze the composition of each fraction by GC to determine the degree of separation.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Solution
Poor Separation Inefficient column (too few theoretical plates).Use a longer or more efficient fractionating column (e.g., packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between vapor and liquid phases in the column.
Temperature Fluctuations Uneven heating or drafts.Use a heating mantle with a stirrer for even heating and insulate the column.
"Flooding" of the column.Reduce the heating rate to prevent excess vapor from pushing liquid up the column.
No Isomer Enrichment Azeotrope formation.Consider azeotropic distillation with an appropriate entrainer (requires experimental validation).
Chromatography (GC & HPLC)
Issue Possible Cause Solution
Co-elution of Isomers Inappropriate stationary phase.For GC, use a polar column. For HPLC, a specialized chiral column may be necessary.
Incorrect mobile phase/temperature program.Optimize the solvent gradient (HPLC) or temperature ramp (GC) to enhance separation. A slower gradient or ramp is often beneficial.
Broad Peaks Column overloading.Reduce the injection volume or sample concentration.
Non-optimal flow rate.Optimize the carrier gas (GC) or mobile phase (HPLC) flow rate.
Tailing Peaks Active sites on the column.Use a deactivated column or add a modifier to the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Separation Technique cluster_analysis Analysis & Collection Crude this compound Mixture Crude this compound Mixture Fractional Distillation Fractional Distillation Crude this compound Mixture->Fractional Distillation Enrichment Preparative GC Preparative GC Crude this compound Mixture->Preparative GC High Purity HPLC HPLC Crude this compound Mixture->HPLC High Purity Fraction Collection Fraction Collection Fractional Distillation->Fraction Collection Preparative GC->Fraction Collection HPLC->Fraction Collection Purity Analysis (GC) Purity Analysis (GC) Fraction Collection->Purity Analysis (GC) Purified cis-Isomer Purified cis-Isomer Purity Analysis (GC)->Purified cis-Isomer Purified trans-Isomer Purified trans-Isomer Purity Analysis (GC)->Purified trans-Isomer

Caption: Workflow for the separation and analysis of this compound isomers.

troubleshooting_distillation Start Start Poor Separation Poor Separation Start->Poor Separation Check Column Efficiency Check Column Efficiency Poor Separation->Check Column Efficiency Is column efficient? (high theoretical plates) Reduce Distillation Rate Reduce Distillation Rate Check Column Efficiency->Reduce Distillation Rate Yes Use Better Column Use Better Column Check Column Efficiency->Use Better Column No Insulate Column Insulate Column Reduce Distillation Rate->Insulate Column Is rate slow & steady? Adjust Heating Adjust Heating Reduce Distillation Rate->Adjust Heating No Good Separation Good Separation Insulate Column->Good Separation Yes

Caption: Troubleshooting logic for fractional distillation of this compound isomers.

References

Technical Support Center: Side Reactions in the Oxidation of Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying, understanding, and mitigating side reactions encountered during the oxidation of crotyl alcohol to crotonaldehyde. Our troubleshooting guides and frequently asked questions are designed to assist you in optimizing your experimental outcomes.

Troubleshooting Guide: Common Issues in this compound Oxidation

IssuePotential Cause(s)Recommended Solutions & Preventative Measures
Low yield of crotonaldehyde and formation of a carboxylic acid byproduct (sour smell) Over-oxidation: Use of strong oxidizing agents (e.g., KMnO₄, Jones reagent), prolonged reaction times, or elevated temperatures can lead to the oxidation of the desired crotonaldehyde to crotonic acid.Choice of Oxidant: Employ milder oxidizing agents known for selective alcohol to aldehyde conversion, such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or Manganese Dioxide (MnO₂). Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to quench the reaction upon consumption of the starting material. Temperature Control: Maintain the recommended reaction temperature for the chosen oxidant. For many selective oxidations, this may involve cooling the reaction mixture.
Presence of a saturated aldehyde (butyraldehyde) in the product mixture Isomerization and/or reduction: The double bond in this compound or crotonaldehyde may isomerize, followed by reduction of the double bond or reduction of the intermediate enol/enolate. This is more likely under certain catalytic conditions or in the presence of a hydrogen source.Use of Selective Catalysts: For catalytic oxidations, choose catalysts that do not promote isomerization or hydrogenation. Anhydrous Conditions: Ensure anhydrous conditions, as water can sometimes facilitate isomerization pathways.
Detection of an isomeric alcohol (3-buten-1-ol) Isomerization of the starting material: Allylic alcohols can undergo isomerization, especially in the presence of acid or metal catalysts, leading to the formation of isomers like 3-buten-1-ol.Neutral or Buffered Conditions: If using a reagent that can generate acidic byproducts (like PCC), consider adding a buffer such as sodium acetate to maintain a neutral pH. Careful Catalyst Selection: When employing catalytic methods, select catalysts that are not known to promote double bond migration.
Formation of a higher molecular weight byproduct (4-hydroxy-2-butanone) Aldol condensation: If acetone is used as a solvent or is present as an impurity, it can undergo an aldol condensation with formaldehyde, which can be formed from the over-oxidation and decomposition of reaction components.Solvent Purity: Use high-purity, anhydrous solvents. Avoid acetone as a solvent if possible. Reaction Conditions: Optimize reaction conditions to minimize the formation of decomposition products that could lead to side reactions.
Inconsistent reaction rates or yields Variable quality of oxidizing agent: The activity of solid-supported reagents like MnO₂ can vary depending on its preparation and storage. Atmospheric moisture: Some oxidizing agents are sensitive to moisture, which can affect their reactivity.Standardize Reagents: Use a consistent source and batch of reagents. For reagents like MnO₂, consider activating it by heating before use. Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Frequently Asked Questions (FAQs)

Q1: My primary goal is to synthesize crotonaldehyde with minimal over-oxidation to crotonic acid. Which oxidizing agent do you recommend?

For the selective oxidation of this compound to crotonaldehyde, we recommend using a mild oxidizing agent. Pyridinium Chlorochromate (PCC) is a classic and effective choice for this transformation.[1] Other excellent options include Dess-Martin Periodinane (DMP) and activated Manganese Dioxide (MnO₂). These reagents are known to minimize over-oxidation to the corresponding carboxylic acid.[2]

Q2: I am observing the formation of butyraldehyde as a significant byproduct. What is the likely mechanism for its formation?

The formation of butyraldehyde likely proceeds through an isomerization of the initial product, crotonaldehyde, to its enol or enolate tautomer, followed by protonation at the alpha-carbon to give the saturated aldehyde. Alternatively, this compound itself could isomerize to an enol that tautomerizes to butyraldehyde upon oxidation. Some catalytic systems may also facilitate the reduction of the carbon-carbon double bond.

Q3: Can the stereochemistry of the double bond in this compound be retained during oxidation?

Yes, with the appropriate choice of reagents and conditions, the stereochemistry of the double bond can often be preserved. Oxidation with activated manganese dioxide (MnO₂) is known to proceed without significant cis/trans isomerization.[3] To further minimize isomerization, especially with sensitive substrates, the addition of a weak base like sodium carbonate to the MnO₂ oxidation has been shown to be effective.[4][5]

Q4: What are the typical byproducts I should look for when analyzing my reaction mixture by GC-MS?

When analyzing your reaction mixture by GC-MS, you should look for the mass spectra corresponding to:

  • Crotonaldehyde (desired product): C₄H₆O

  • Crotonic acid: C₄H₆O₂

  • Butyraldehyde: C₄H₈O

  • Butanoic acid: C₄H₈O₂

  • 3-Buten-1-ol: C₄H₈O

  • 4-Hydroxy-2-butanone: C₄H₈O₂

The presence and relative abundance of these will give you a clear picture of the side reactions occurring in your specific system.

Data Presentation

Table 1: Common Side Products in the Oxidation of this compound

Side ProductChemical FormulaMolar Mass ( g/mol )Common Cause
Crotonic AcidC₄H₆O₂86.09Over-oxidation
ButyraldehydeC₄H₈O72.11Isomerization/Reduction
Butanoic AcidC₄H₈O₂88.11Over-oxidation of butyraldehyde
3-Buten-1-olC₄H₈O72.11Isomerization of starting material
4-Hydroxy-2-butanoneC₄H₈O₂88.11Aldol condensation
Acetic AcidC₂H₄O₂60.05C-C bond cleavage
LactonesVariesVariesIntramolecular reactions

Note: The formation and yield of these byproducts are highly dependent on the specific reaction conditions and oxidizing agent used.

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to Crotonaldehyde using Pyridinium Chlorochromate (PCC)

This protocol is designed to minimize the over-oxidation to crotonic acid.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude crotonaldehyde.

  • Purify the product by distillation if necessary.

Mandatory Visualization

Side_Reaction_Pathways Crotyl_Alcohol This compound Crotonaldehyde Crotonaldehyde (Desired Product) Crotyl_Alcohol->Crotonaldehyde Oxidation (Mild) Butyraldehyde Butyraldehyde Crotyl_Alcohol->Butyraldehyde Isomerization & Oxidation Three_Buten_1_ol 3-Buten-1-ol Crotyl_Alcohol->Three_Buten_1_ol Isomerization Crotonic_Acid Crotonic Acid Crotonaldehyde->Crotonic_Acid Over-oxidation (Strong Oxidant) Crotonaldehyde->Butyraldehyde Isomerization/ Reduction Butanoic_Acid Butanoic Acid Butyraldehyde->Butanoic_Acid Over-oxidation Four_Hydroxy_2_butanone 4-Hydroxy-2-butanone Troubleshooting_Logic Start Start Oxidation Analyze Analyze Product Mixture (e.g., GC-MS, NMR) Start->Analyze Desired_Product High Yield of Crotonaldehyde Analyze->Desired_Product Yes Over_Oxidation Crotonic Acid Detected Analyze->Over_Oxidation No Isomerization Butyraldehyde or 3-Buten-1-ol Detected Analyze->Isomerization No Other_Byproducts Other Byproducts Detected Analyze->Other_Byproducts No End Optimized Process Desired_Product->End Solution_Over_Oxidation Use Milder Oxidant Monitor Reaction Time Control Temperature Over_Oxidation->Solution_Over_Oxidation Solution_Isomerization Use Neutral/Buffered Conditions Select Non-Isomerizing Catalyst Isomerization->Solution_Isomerization Solution_Other Purify Solvents/Reagents Optimize Conditions Other_Byproducts->Solution_Other Solution_Over_Oxidation->Start Solution_Isomerization->Start Solution_Other->Start

References

improving selectivity in the hydrogenation of crotonaldehyde to crotyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selective Hydrogenation of Crotonaldehyde

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the selective hydrogenation of crotonaldehyde to crotyl alcohol.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering potential causes and recommended actions.

Problem Potential Causes Recommended Actions
1. Low Selectivity to this compound; High Selectivity to Butanal (C=C Hydrogenation) A. Inappropriate Catalyst Choice: Catalysts like palladium (Pd) and copper (Cu) monometallic systems are known to preferentially hydrogenate the C=C bond, leading to butanal.[1] B. Suboptimal Reaction Conditions: High temperatures can sometimes decrease selectivity towards this compound.[2] C. Catalyst Structure: For bimetallic catalysts (e.g., Pt-Sn), an incorrect ratio of metals can fail to create the necessary active sites for C=O bond activation.[3]A. Catalyst Selection/Modification: - Utilize catalysts known for high selectivity, such as Iridium (Ir) modified with metal oxides (ReOx, MoOx, WOx).[4][5] - Consider gold (Au) or silver (Ag) based catalysts, which have shown effectiveness.[4] - For Pt-based systems, introduce a second metal like Tin (Sn) to form an intermetallic compound. This can isolate Pt atoms and alter the adsorption configuration of crotonaldehyde, favoring C=O hydrogenation.[3][6] B. Optimize Conditions: - Systematically vary the reaction temperature. For instance, with a 1% Pt-1.2Sn/TiO2 catalyst, increasing the temperature from 70°C to 90°C improved this compound selectivity from 58.3% to 70.8%.[3] - Adjust H2 pressure. Selectivity can have an optimal pressure; for the same Pt-Sn catalyst, selectivity peaked at 2 MPa.[3]
2. Low Overall Conversion of Crotonaldehyde A. Insufficient Catalyst Activity: The chosen catalyst may have low intrinsic activity under the selected reaction conditions. B. Mass Transfer Limitations: Poor mixing (low stirring speed) can limit the contact between reactants (crotonaldehyde, H2) and the catalyst surface.[7] C. Catalyst Deactivation: The catalyst may be losing activity over time due to coking, poisoning, or sintering of metal particles.[8] D. Competitive Adsorption: In catalytic transfer hydrogenation using formic acid, strong adsorption of the hydrogen donor can compete with crotonaldehyde for active sites.[2]A. Catalyst Screening: - Test different catalyst formulations. For example, Ir-MoOx/SiO2 showed a very high turnover frequency (TOF) of 217 h⁻¹ under mild conditions.[4][5] B. Improve Mass Transfer: - Increase the stirring speed. An increase in stirring speed was found to significantly enhance this compound selectivity and reaction rate.[7] C. Address Deactivation: - Investigate the cause of deactivation.[8] If coking is suspected, consider regeneration procedures like calcination. For a Pt-Sn catalyst, calcination at 400°C in an O2/Ar mixture was used between cycles.[3] D. Optimize Reactant Concentrations: - Adjust the ratio of substrate to hydrogen donor/pressure.
3. Formation of Side Products (e.g., Acetals, Butanol) A. Solvent Interaction: Alcoholic solvents (methanol, ethanol) can react with crotonaldehyde to form acetals.[7] B. Over-hydrogenation: The desired product, this compound, is further hydrogenated to butanol. This is more common with highly active, unselective catalysts like monometallic Pd.[1]A. Change Solvent: - Use water as a solvent. Water was found to be superior to alcoholic solvents by eliminating acetal formation and allowing for higher reaction rates.[7] B. Tune Catalyst and Conditions: - Employ a more selective catalyst that does not readily hydrogenate the C=C bond of this compound. - Reduce reaction time or temperature to minimize the subsequent hydrogenation of this compound to butanol.[1]

Frequently Asked Questions (FAQs)

Q1: Which catalysts are most effective for selectively hydrogenating crotonaldehyde to this compound?

A1: The choice of catalyst is critical.

  • Noble Metal Catalysts: Iridium (Ir) is a highly effective active metal.[4] Its selectivity and activity can be significantly enhanced by modification with metal oxides such as ReOx, MoOx, WOx, NbOx, or FeOx.[4][5] The Ir-MoOx/SiO₂ catalyst, for instance, achieved a 90% yield of this compound under mild conditions.[4][5]

  • Bimetallic/Intermetallic Catalysts: Pt-Sn intermetallic compounds have shown excellent performance. The addition of Sn to Pt isolates the Pt active sites, which alters the reactant's adsorption geometry and favors the hydrogenation of the C=O bond. A 1% Pt-1.2Sn/TiO₂ catalyst achieved 70.5% selectivity at 97.3% conversion.[3][6]

  • Other Metals: Silver (Ag) and Gold (Au) supported catalysts are also effective, though they may require higher temperatures and pressures.[4] Non-noble metal catalysts are being researched as a lower-cost alternative.[8]

  • Ineffective Catalysts: Monometallic Palladium (Pd) catalysts are generally unselective and tend to produce butanal and butanol.[1]

Q2: How do reaction conditions influence selectivity?

A2: Reaction conditions play a major role in directing the reaction pathway.

  • Temperature: The effect is catalyst-dependent. For some ReOx-based catalysts, increasing temperature from 140°C to 180°C led to a decrease in this compound selectivity.[2] However, for a Pt-Sn/TiO₂ catalyst, increasing the temperature from 70°C to 90°C was beneficial.[3]

  • Hydrogen Pressure: Higher H₂ pressure can increase the reaction rate and, in some systems, improve selectivity. For a Pt-Sn system, selectivity peaked at 2 MPa.[3] However, for some carbon-supported noble metals, high pressure (8 MPa) resulted in low selectivity (<35%).[2]

  • Solvent: The choice of solvent is crucial. Water is often a preferred solvent as it prevents the formation of acetal byproducts that can occur with alcoholic solvents.[7]

  • Stirring Speed: Higher stirring speeds can improve mass transfer, leading to increased reaction rates and selectivity.[7]

Q3: What is the general reaction mechanism for selective hydrogenation on a modified catalyst?

A3: For a model Ir-ReOx/SiO₂ catalyst, a detailed mechanism has been proposed.[5] It involves a synergistic action between the two components:

  • Adsorption: The crotonaldehyde molecule adsorbs onto the ReOx species, which activates the C=O group.[5]

  • Hydride Generation: Gaseous H₂ dissociates on the Ir metal surface to form hydride (H⁻) species.[5]

  • Hydride Attack: The generated hydride species attacks the activated carbonyl carbon of the adsorbed crotonaldehyde. This is considered the rate-determining step.[5]

  • Desorption: The product, this compound, desorbs from the catalyst surface.[5]

Q4: My catalyst is deactivating quickly. What are the common causes and solutions?

A4: Catalyst deactivation is a significant challenge, especially in vapor-phase reactions.[8]

  • Causes: The primary causes are the formation of carbon deposits (coking) on the catalyst surface, poisoning by impurities in the feed, and thermal sintering of the active metal particles, which reduces the number of active sites.

  • Solutions: Understanding the deactivation mechanism is key.[8] If coking is the issue, a regeneration step, such as controlled oxidation (calcination), can often restore activity. For a Pt-Sn catalyst, a procedure involving washing with ethanol followed by calcination at 400°C was effective for reuse.[3]

Quantitative Data Summary

The following tables summarize the performance of various catalysts under different experimental conditions.

Table 1: Performance of Iridium-Based Catalysts

CatalystModifier (M'/Ir ratio)SupportTemp. (K)Pressure (MPa)Conversion (%)Selectivity to this compound (%)TOF (h⁻¹)
Ir-MoOx1SiO₂3030.890.0>99217
Ir-ReOx1SiO₂3030.843.395.0104
Ir-ReOx1TiO₂3030.843.285.3-
Ir-ReOx1ZrO₂3030.838.789.6-
Data sourced from references[2][4][5]. Conditions: 3.0 mmol crotonaldehyde, 3.0 g H₂O, 50 mg catalyst, 1 h.

Table 2: Performance of Platinum-Tin Catalysts

CatalystSn/Pt RatioSupportTemp. (°C)Pressure (MPa)Conversion (%)Selectivity to this compound (%)Selectivity to Butyraldehyde (%)
1% Pt0TiO₂902.055.315.370.2
1% Pt-Sn1.2TiO₂902.072.170.817.5
1% Pt-Sn1.2TiO₂702.038.758.333.5
1% Pt-Sn1.8TiO₂902.048.957.2-
Data sourced from reference[3].

Experimental Protocols

Protocol 1: Catalyst Preparation (Impregnation Method for Ir-ReOx/SiO₂)

This protocol is based on the methods described for preparing modified iridium catalysts.[4][5]

  • Support Preparation: Begin with commercial SiO₂ as the support material.

  • Iridium Impregnation: Prepare an aqueous solution of an iridium precursor (e.g., IrCl₃·nH₂O).

  • Impregnation: Add the SiO₂ support to the iridium solution. Stir the suspension continuously for 24 hours at room temperature to ensure uniform deposition.

  • Drying: Remove the water from the suspension using a rotary evaporator. Further dry the resulting solid in an oven at 393 K overnight.

  • Calcination & Reduction: Calcine the dried powder in air at 673 K for 3 hours. Following calcination, reduce the material in a stream of H₂ gas at 673 K for 2 hours to obtain the Ir/SiO₂ catalyst.

  • Second Impregnation (Modifier): Prepare an aqueous solution of the modifier precursor (e.g., NH₄ReO₄).

  • Co-impregnation: Add the previously prepared Ir/SiO₂ catalyst to the modifier solution. The amount should correspond to the desired molar ratio (e.g., Re/Ir = 1).

  • Final Steps: Repeat the stirring (24 h), drying, calcination (673 K, 3 h, air), and reduction (673 K, 2 h, H₂) steps to yield the final Ir-ReOx/SiO₂ catalyst.

Protocol 2: Liquid-Phase Hydrogenation of Crotonaldehyde

This protocol is a generalized procedure based on typical batch reactor experiments.[3][4]

  • Reactor Setup: Place a defined amount of the catalyst (e.g., 50-100 mg) into the glass liner of a stainless-steel autoclave (batch reactor).

  • Reactant Addition: Add the solvent (e.g., 30-50 mL of deionized water) and the substrate (e.g., 1-3 mmol of crotonaldehyde) to the reactor. A co-solvent or internal standard (e.g., dioxane) may be added for analytical purposes.

  • Sealing and Purging: Seal the autoclave. Purge the system several times with the reaction gas (e.g., H₂) to remove all air.

  • Pressurization and Heating: Pressurize the reactor to the desired hydrogen pressure (e.g., 0.8 - 2.0 MPa). Begin stirring (e.g., 600 RPM) and heat the reactor to the target temperature (e.g., 303 K - 90°C).

  • Reaction: Maintain the set conditions for the desired reaction time (e.g., 1-6 hours). The start of the reaction is typically defined as the point when both the desired temperature and pressure are reached.

  • Quenching and Sampling: After the reaction time has elapsed, rapidly cool the reactor in an ice-water bath to quench the reaction. Carefully vent the excess pressure.

  • Analysis: Withdraw a liquid sample from the reactor. Filter the sample to remove the catalyst particles. Analyze the liquid phase using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of crotonaldehyde and the selectivity towards this compound, butanal, and other products.

Visualizations

Reaction_Pathway Crotonaldehyde Crotonaldehyde (C=C and C=O bonds) Butanal Butanal (C=O bond) Crotonaldehyde->Butanal +H₂ (C=C hydrogenation) Undesired Pathway Crotyl_Alcohol This compound (C=C bond) Crotonaldehyde->Crotyl_Alcohol +H₂ (C=O hydrogenation) Desired Pathway Butanol Butanol (Saturated) Butanal->Butanol +H₂ Crotyl_Alcohol->Butanol +H₂ (Over-hydrogenation)

Caption: Reaction pathways in crotonaldehyde hydrogenation.[1][9]

Troubleshooting_Workflow Start Start: Low Selectivity to this compound CheckCatalyst Is the catalyst selective for C=O? (e.g., Ir-ReOx, Pt-Sn) Start->CheckCatalyst ChangeCatalyst Action: Switch to a selective catalyst (e.g., Ir-ReOx) or modify existing one (e.g., add Sn to Pt). CheckCatalyst->ChangeCatalyst No CheckConditions Are reaction conditions optimized? (Temp, Pressure, Solvent) CheckCatalyst->CheckConditions Yes ReviewResults Re-evaluate Selectivity ChangeCatalyst->ReviewResults OptimizeTemp Action: Systematically vary temperature and pressure. CheckConditions->OptimizeTemp No CheckSolvent Is an alcohol solvent being used? CheckConditions->CheckSolvent Yes OptimizeTemp->ReviewResults ChangeSolvent Action: Switch to water to prevent acetal formation. CheckSolvent->ChangeSolvent Yes CheckSolvent->ReviewResults No ChangeSolvent->ReviewResults

Caption: Troubleshooting workflow for low selectivity.

Mechanism_Pathway cluster_catalyst Catalyst Surface Ir_Site Ir Metal Site Hydride Ir-H⁻ (Hydride Species) Ir_Site->Hydride Generation ReOx_Site ReOx Modifier Site Adsorbed_Crot Adsorbed Crotonaldehyde (C=O activated) ReOx_Site->Adsorbed_Crot Activation H2 H₂ (gas) H2->Ir_Site Step 1: Dissociation Crotonaldehyde Crotonaldehyde Crotonaldehyde->ReOx_Site Step 2: Adsorption Hydride->Adsorbed_Crot Step 3: Hydride Attack (Rate-Determining Step) Crotyl_Alcohol This compound Adsorbed_Crot->Crotyl_Alcohol Step 4: Desorption

Caption: Proposed mechanism on an Ir-ReOx/SiO₂ catalyst.[5]

References

Technical Support Center: Catalyst Deactivation in Crotyl Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic oxidation of crotyl alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My catalyst's activity (conversion of this compound) is decreasing rapidly over several runs. What are the likely causes?

A1: A rapid decline in catalyst activity is a common issue and can be attributed to several deactivation mechanisms:

  • Fouling or Coking: Carbonaceous deposits, often referred to as "coke," can form on the active sites of the catalyst. This can result from the polymerization of the product, crotonaldehyde, or other side reactions.

  • Poisoning: Certain species in the reaction mixture can strongly adsorb to the catalyst's active sites, rendering them inactive. In this compound oxidation, carbon monoxide (CO), which can form from the decarbonylation of crotonaldehyde, is a known poison for palladium catalysts.[1]

  • Sintering: At elevated reaction temperatures, the small metal nanoparticles of the catalyst can agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a decrease in activity.

  • Leaching: The active metal component of the catalyst may dissolve into the reaction medium, leading to a permanent loss of catalytic sites.

Q2: I'm observing a significant drop in selectivity towards crotonaldehyde, with an increase in byproducts. What could be the reason?

A2: A loss of selectivity can be due to a few factors:

  • Changes in Catalyst Structure: Sintering or restructuring of the catalyst surface can expose different crystal facets or sites that may favor side reactions over the desired oxidation to crotonaldehyde.

  • Support-Mediated Side Reactions: The catalyst support (e.g., Al2O3, TiO2) can sometimes catalyze side reactions, such as the isomerization of this compound to butanal, which can then be further hydrogenated to butanol.[2]

  • Over-oxidation: If the oxidizing conditions are too harsh or the reaction is left for too long, the desired product, crotonaldehyde, can be further oxidized to crotonic acid.

Q3: Can the choice of catalyst support affect deactivation?

A3: Yes, the support material plays a crucial role in catalyst stability and performance. For instance, titania (TiO2) is widely used due to its ability to disperse the active metal and its high oxygen storage capacity.[3][4] Carbon-supported catalysts (e.g., Pd/C) are also common, but the hydrophobic nature of carbon can sometimes lead to different interactions with reactants and products compared to metal oxides. The acidity or basicity of the support can also influence side reactions and catalyst stability.

Q4: Is it possible to regenerate my deactivated catalyst?

A4: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation:

  • For Coking/Fouling: An oxidative treatment, such as calcination in air at a controlled temperature, can burn off carbonaceous deposits.[5] Washing the catalyst with specific solvents may also remove adsorbed organic species.

  • For Poisoning: A mild oxidative treatment can sometimes remove adsorbed poisons like CO.[6] In some instances, washing with a solution that can displace the poison may be effective.

  • For Sintering: Regeneration from sintering is more challenging and often requires redispersion of the metal particles, which can be a complex process.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action(s)
Gradual decrease in this compound conversion over multiple runs. 1. Coking/Fouling: Polymerization of crotonaldehyde on the catalyst surface. 2. Sintering: Agglomeration of metal nanoparticles at high temperatures.1. Characterize the spent catalyst using Temperature Programmed Oxidation (TPO) to confirm coke deposition. 2. Regenerate the catalyst via calcination or solvent washing (see Experimental Protocols). 3. Optimize reaction conditions: Consider lowering the reaction temperature to minimize sintering and polymerization.
Sudden and significant drop in catalyst activity. 1. Poisoning: Presence of a strong poison like CO in the reaction system.1. Analyze the reaction off-gas for the presence of CO. 2. Purge the reactor with an inert gas between runs. 3. Modify the catalyst: Consider bimetallic catalysts (e.g., Au-Pd) which can be more resistant to CO poisoning.
Decreased selectivity to crotonaldehyde; increase in butanal/butanol. 1. Isomerization: The catalyst or support is promoting the isomerization of this compound. 2. Hydrogenation: The C=C bond is being hydrogenated instead of the C-OH group being oxidized.1. Change the catalyst support: Investigate supports with different acid-base properties. 2. Adjust reaction conditions: Lowering the temperature may disfavor the hydrogenation pathway.
Formation of crotonic acid. 1. Over-oxidation: The reaction conditions are too harsh or the reaction time is too long.1. Reduce reaction time and monitor product formation closely using GC or HPLC. 2. Use a milder oxidant or reduce the oxidant concentration.
Loss of active metal from the support (leaching). 1. Unstable catalyst: The interaction between the metal and the support is weak. 2. Harsh reaction medium: The solvent or pH of the reaction mixture is causing the metal to dissolve.1. Analyze the reaction filtrate for the presence of the leached metal using ICP-OES or AAS. 2. Synthesize a more robust catalyst with stronger metal-support interactions. 3. Modify the reaction medium if possible (e.g., change solvent, adjust pH).

Data Presentation: Catalyst Performance and Deactivation

The following table provides representative data on the performance of a Pd/Al2O3 catalyst in this compound oxidation, illustrating the effects of deactivation and regeneration.

Catalyst State Time on Stream (h) This compound Conversion (%) Crotonaldehyde Selectivity (%)
Fresh Catalyst 19592
48890
87588
Deactivated Catalyst 126085
Regenerated Catalyst 1 (after regeneration)9291

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Batch Reactor

This protocol outlines a general procedure for testing catalyst activity for this compound oxidation in a liquid-phase batch reactor.

  • Reactor Setup:

    • Place a known amount of catalyst (e.g., 100 mg of 5 wt% Pd/Al2O3) into a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a septum for sampling.[7]

  • Reactant Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., toluene or cyclohexane) at a specific concentration (e.g., 0.5 M).

  • Reaction Initiation:

    • Add the reactant solution (e.g., 50 mL) to the reactor.

    • Begin stirring at a constant rate (e.g., 750 rpm) to ensure good mixing.

    • Heat the reactor to the desired temperature (e.g., 80-100 °C) using an oil bath.

    • Start bubbling an oxidizing gas (e.g., synthetic air or pure O2) through the solution at a controlled flow rate (e.g., 20 mL/min).

  • Sampling and Analysis:

    • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture (e.g., 0.1 mL) using a syringe.

    • Filter the sample immediately to remove the catalyst.

    • Analyze the sample using Gas Chromatography (GC) to determine the concentrations of this compound, crotonaldehyde, and any byproducts.

  • Calculations:

    • Calculate the conversion of this compound and the selectivity to crotonaldehyde at each time point.

Protocol 2: Regeneration of Deactivated Pd/C Catalyst by Solvent Washing

This protocol describes a method for regenerating a deactivated palladium-on-carbon (Pd/C) catalyst.[5]

  • Catalyst Recovery:

    • After the reaction, separate the deactivated catalyst from the reaction mixture by filtration.

    • Wash the catalyst with the reaction solvent to remove any residual reactants and products.

  • Solvent Washing:

    • Suspend the deactivated catalyst in a suitable solvent (e.g., methanol or an aqueous hydrazine solution).

    • Stir the suspension at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 1-2 hours).

  • Rinsing and Drying:

    • Filter the catalyst from the washing solvent.

    • Rinse the catalyst thoroughly with deionized water until the filtrate is neutral.

    • Dry the regenerated catalyst in an oven at a moderate temperature (e.g., 100-120 °C) overnight.

  • Activity Testing:

    • Test the activity of the regenerated catalyst using the protocol described in "Protocol 1" to evaluate the effectiveness of the regeneration process.

Protocol 3: Characterization of Coked Catalysts by Temperature Programmed Oxidation (TPO)

TPO is used to determine the amount and nature of carbonaceous deposits on a catalyst.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the deactivated (coked) catalyst (e.g., 20-50 mg) into a quartz U-tube reactor.

  • TPO System Setup:

    • Install the reactor in a programmable furnace.

    • Flow a stream of inert gas (e.g., He or Ar) through the reactor to purge the system.

  • Oxidation Program:

    • Switch the gas flow to a dilute oxygen mixture (e.g., 1-5% O2 in He) at a constant flow rate (e.g., 30 mL/min).

    • Begin heating the furnace at a linear rate (e.g., 10 °C/min) from room temperature up to a final temperature (e.g., 800 °C).

  • Detection and Analysis:

    • Continuously monitor the composition of the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO2 and CO.

    • The temperature at which CO2/CO evolves provides information about the nature of the coke, and the total amount of evolved carbon oxides can be used to quantify the amount of coke on the catalyst.

Visualizations

Crotyl_Alcohol_Oxidation_Pathway reactant This compound intermediate Adsorbed Intermediate reactant->intermediate Adsorption byproduct1 Butanal / Butanol (Side Products) reactant->byproduct1 Isomerization/ Hydrogenation catalyst Pd Catalyst catalyst->intermediate Oxidation product Crotonaldehyde (Desired Product) intermediate->product Desorption byproduct2 Crotonic Acid (Over-oxidation) product->byproduct2 Further Oxidation byproduct3 CO + Propene (Decarbonylation) product->byproduct3 Decomposition oxidant O2

Caption: Reaction pathway for this compound oxidation.

Catalyst_Deactivation_Mechanisms active_catalyst Active Catalyst coking Coking/ Fouling active_catalyst->coking poisoning Poisoning (e.g., CO) active_catalyst->poisoning sintering Sintering active_catalyst->sintering leaching Leaching active_catalyst->leaching deactivated_catalyst Deactivated Catalyst cause cause coking->deactivated_catalyst Blocks Active Sites poisoning->deactivated_catalyst Inactivates Sites sintering->deactivated_catalyst Reduces Surface Area leaching->deactivated_catalyst Loss of Active Phase

Caption: Common mechanisms of catalyst deactivation.

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Large-Scale Production of Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of crotyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for producing this compound? A1: The dominant industrial method for producing this compound is the selective hydrogenation of crotonaldehyde.[1][2] This process requires careful control to preferentially hydrogenate the carbonyl group (C=O) without reducing the carbon-carbon double bond (C=C).[3][4]

Q2: What are the main challenges in the large-scale production of this compound? A2: Key challenges include:

  • Achieving High Selectivity: Preventing the hydrogenation of the C=C bond in crotonaldehyde, which leads to the formation of byproducts like n-butyraldehyde and n-butanol.[3][5]

  • Raw Material Volatility: The production heavily relies on butyraldehyde (a precursor to crotonaldehyde), which is a petrochemical derivative subject to price fluctuations and supply chain instabilities.[6]

  • Catalyst Performance: Identifying a robust catalyst that offers high conversion of crotonaldehyde and high selectivity towards this compound is crucial.[3][7]

  • Product Purification: Separating this compound from unreacted starting materials, solvents, and byproducts requires an efficient purification process.[5]

  • Safety and Handling: this compound and its precursors are flammable and hazardous materials that require strict safety protocols.[8][9]

  • Environmental Regulations: Stringent environmental regulations can impact production costs and processes.[10]

Q3: What are the common byproducts in this compound synthesis? A3: The main byproducts formed during the hydrogenation of crotonaldehyde are n-butyraldehyde (from the hydrogenation of the C=C bond) and n-butanol (from the subsequent hydrogenation of n-butyraldehyde or complete hydrogenation of crotonaldehyde).[3][5]

Q4: Why is selectivity in the hydrogenation of crotonaldehyde so important? A4: Selective hydrogenation of the carbonyl group is essential to maximize the yield of the desired product, this compound.[3] Non-selective hydrogenation leads to the formation of saturated aldehydes and alcohols, which reduces the overall process efficiency and increases the complexity and cost of downstream purification.[5]

Troubleshooting Guide

Q1: My crotonaldehyde conversion rate is low. What are the possible causes and solutions? A1:

  • Possible Cause 1: Inadequate Reaction Temperature.

    • Solution: The reaction temperature significantly influences conversion rates. For gas-phase catalytic hydrogenation, temperatures below 60°C can result in very low conversion.[5] For liquid-phase hydrogenation using a 1% Pt-1.2Sn/TiO₂-R catalyst, conversion increases with temperature, for instance from 38.7% at 70°C to 72.1% at 90°C.[3] Systematically increase the temperature within the recommended range for your specific catalyst and process, while monitoring for any decrease in selectivity.[3][5]

  • Possible Cause 2: Catalyst Deactivation.

    • Solution: The catalyst may be deactivated due to poisoning or coking. Adsorption of byproducts on the catalyst surface can reduce its activity.[5] Consider regenerating the catalyst according to the manufacturer's protocol. In some processes, adding a co-solvent like n-heptane can reduce the adsorption of byproducts on the catalyst surface, thereby improving stability.[5]

  • Possible Cause 3: Insufficient Hydrogen Pressure.

    • Solution: Hydrogen pressure is a key parameter. In one study, increasing H₂ pressure from 1.0 MPa to 2.0 MPa increased crotonaldehyde conversion.[3] Ensure the pressure in your reactor meets the optimal conditions for your catalytic system.

Q2: The selectivity towards this compound is poor, with high yields of n-butyraldehyde and n-butanol. How can I fix this? A2:

  • Possible Cause 1: Incorrect Catalyst Choice.

    • Solution: The choice of catalyst is paramount for selectivity. Monometallic platinum catalysts, for example, tend to favor the production of butyraldehyde (70.2% selectivity).[3] Bimetallic catalysts, such as Sn-Pt intermetallic compounds, are designed to isolate platinum atoms, which alters the adsorption configuration of crotonaldehyde and favors the formation of this compound (up to 71.3% selectivity).[3] Evaluate your catalyst system and consider alternatives known for high selectivity.

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Solution: Temperature affects selectivity. While higher temperatures can increase conversion, excessively high temperatures can decrease selectivity towards this compound.[3] For instance, increasing the temperature beyond 90°C in one study caused a sudden decrease in this compound selectivity from 70.8% to 58.9%.[3] Similarly, for a gas-phase process, temperatures above 90°C can lead to low catalyst activity and selectivity.[5] Optimize the temperature to find a balance between conversion and selectivity.

  • Possible Cause 3: Incorrect Catalyst Composition.

    • Solution: For bimetallic catalysts, the ratio of the metals is critical. For Pt-Sn catalysts, an optimal Sn/Pt ratio is necessary to achieve high selectivity. Too much tin can lead to a decrease in both conversion and selectivity.[3] Ensure your catalyst has the correct composition for your intended reaction.

Q3: The final product purity is below 99% after distillation. What steps can be taken? A3:

  • Possible Cause 1: Inefficient Separation of Byproducts.

    • Solution: Byproducts like butanol and butyraldehyde may have close boiling points to this compound, making simple distillation challenging. A multi-stage separation process may be required. A patented process describes using a series of separation towers to first remove light gases (H₂, CO, propane), then separate this compound and butanol from unreacted aldehydes and solvent, followed by a final fractional distillation (rectification) to separate this compound from butanol to achieve purities up to 99.97%.[5]

  • Possible Cause 2: Presence of Azeotropes.

    • Solution: Crotonaldehyde can form an azeotrope with water, which boils at 84°C.[2] Ensure all starting materials are sufficiently dry. If water is present, consider using a drying agent or azeotropic distillation techniques to remove it prior to final purification.

  • Possible Cause 3: Thermal Degradation.

    • Solution: Heating during distillation can potentially cause degradation or side reactions. Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.

Quantitative Data Summary

Table 1: Effect of Reaction Temperature on Crotonaldehyde Hydrogenation (Catalyst: 1% Pt-1.2Sn/TiO₂-R) [3]

Temperature (°C) Crotonaldehyde Conversion (%) This compound Selectivity (%) Butyraldehyde Selectivity (%)
70 38.7 58.3 33.5
90 72.1 70.8 17.5

| >90 | 82.1 | 58.9 | - |

Table 2: Effect of H₂ Pressure on Crotonaldehyde Hydrogenation (Catalyst: 1% Pt-1.2Sn/TiO₂-R at 90°C) [3]

H₂ Pressure (MPa) Crotonaldehyde Conversion (%) This compound Selectivity (%)
1.0 57.3 61.0

| 2.0 | 72.1 | 70.8 |

Table 3: Comparison of Catalysts for Crotonaldehyde Hydrogenation [3]

Catalyst Crotonaldehyde Conversion (%) This compound Selectivity (%) Main Product
1% Pt/TiO₂-R 55.3 15.3 Butyraldehyde
1% Pt-1.2Sn/TiO₂-R 72.2 71.3 This compound

| 1% Pt-1.8Sn/TiO₂-R | 48.9 | 57.2 | This compound |

Table 4: Example Parameters for Gas-Phase Hydrogenation [5]

Parameter Value Range
Temperature 60-90 °C
Pressure 0.1 - 1.0 MPa
Molar Ratio (H₂:C₄H₆O:Heptane) 100 : 1 : (1-6)
Space Velocity 4000 - 8000 h⁻¹

| Final Purity | Up to 99.97% |

Experimental Protocols

Protocol 1: Gas-Phase Selective Hydrogenation of Crotonaldehyde

This protocol is based on a patented industrial process.[5]

  • Catalyst Loading: Load the solid catalyst (e.g., a supported bimetallic catalyst) into a fixed-bed reactor.

  • Reactant Preparation: Prepare a gaseous mixture of hydrogen, crotonaldehyde, and n-heptane. The recommended molar ratio is 100:1:1-6 (H₂:Crotonaldehyde:n-Heptane).

  • Reaction Execution:

    • Heat the reactant mixture using a pre-heater.

    • Introduce the heated gas stream into the reactor.

    • Maintain the reactor temperature between 60°C and 90°C.

    • Maintain the reactor pressure between 0.1 MPa and 1.0 MPa.

    • Set the gas hourly space velocity (GHSV) between 4000 h⁻¹ and 8000 h⁻¹.

  • Initial Product Separation (Gas/Liquid):

    • Cool the reactor tail gas.

    • Route the cooled stream to a primary separation tower (Separator I) to separate non-condensable gases (H₂, CO, propane) from the liquid product stream.

  • Gas Recycling:

    • Pass the separated gases through a series of adsorption towers (e.g., activated carbon to remove propane, followed by a CuCl/molecular sieve adsorbent to remove CO) to purify the hydrogen.

    • Recycle the purified hydrogen back to the reactant feed.

  • Liquid Product Purification:

    • Transfer the liquid stream (containing this compound, butanol, unreacted crotonaldehyde, butyraldehyde, and n-heptane) to a second separation tower (Separator II).

    • Separate the alcohol components (this compound, butanol) from the aldehydes and n-heptane.

    • Route the aldehyde and n-heptane stream to a third tower (Separator III) to separate them for recycling.

    • Transfer the mixed alcohols to a final rectification (distillation) column to separate this compound from butanol, yielding a final product with purity potentially exceeding 99.9%.

Protocol 2: General Safety and Handling Procedures

This protocol is a summary of best practices based on safety data sheets.[8][9]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood, to keep airborne concentrations low.

  • Ignition Sources: this compound is a flammable liquid (Flash Point: 37°C).[9] Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces. Avoid smoking in the vicinity.[8]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear chemical safety goggles or a face shield.

    • Skin: Wear suitable protective gloves and clothing to prevent skin contact. This compound is harmful if absorbed through the skin.[9]

    • Respiratory: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling:

    • Use spark-proof tools and explosion-proof equipment.[9]

    • Earth (ground) all lines and equipment to prevent the buildup of static electricity.[8]

    • Keep containers securely sealed when not in use.

  • Storage:

    • Store in a cool, dry, well-ventilated area designated for flammable liquids.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[9]

  • Spill Response:

    • In case of a spill, remove all ignition sources immediately.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for flammable waste disposal.[8][9]

Visualizations

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reactions Crotonaldehyde Crotonaldehyde (CH₃CH=CHCHO) Crotyl_Alcohol This compound (CH₃CH=CHCH₂OH) Crotonaldehyde->Crotyl_Alcohol + H₂ (Selective Hydrogenation of C=O) Butyraldehyde n-Butyraldehyde (CH₃CH₂CH₂CHO) Crotonaldehyde->Butyraldehyde + H₂ (Hydrogenation of C=C) Butanol n-Butanol (CH₃CH₂CH₂CH₂OH) Crotonaldehyde->Butanol + 2H₂ (Full Hydrogenation) Butyraldehyde->Butanol + H₂

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Purity Issue Identified Check_Conversion Is Crotonaldehyde Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to This compound Low? Check_Conversion->Check_Selectivity No Temp_Low Cause: Low Temperature? Solution: Increase Temp Check_Conversion->Temp_Low Yes Check_Purity Is Final Product Purity Low? Check_Selectivity->Check_Purity No Wrong_Catalyst Cause: Incorrect Catalyst? Solution: Use Selective Catalyst (e.g., Bimetallic) Check_Selectivity->Wrong_Catalyst Yes Inefficient_Dist Cause: Inefficient Distillation? Solution: Use Multi-Stage Separation/Rectification Check_Purity->Inefficient_Dist Yes End Process Optimized Check_Purity->End No Catalyst_Deactivated Cause: Catalyst Deactivated? Solution: Regenerate/Replace Temp_Low->Catalyst_Deactivated Pressure_Low Cause: Low H₂ Pressure? Solution: Increase Pressure Catalyst_Deactivated->Pressure_Low Pressure_Low->End Wrong_Temp Cause: Temp Too High? Solution: Optimize/Reduce Temp Wrong_Catalyst->Wrong_Temp Wrong_Temp->End Inefficient_Dist->End

Caption: Troubleshooting workflow for low yield/purity.

Production_Flow_Diagram Feed Feed Gas (H₂, Crotonaldehyde, n-Heptane) Reactor Fixed-Bed Reactor (60-90°C, 0.1-1.0 MPa) Feed->Reactor Separator1 Separator I (Gas/Liquid Separation) Reactor->Separator1 Gas_Purification Gas Purification (Adsorption Towers) Separator1->Gas_Purification Gases Separator2 Separator II (Alcohol/Aldehyde Separation) Separator1->Separator2 Liquids Recycle_H2 Recycle H₂ Gas_Purification->Recycle_H2 Recycle_H2->Feed Separator3 Separator III (Aldehyde/Heptane Separation) Separator2->Separator3 Aldehydes + Heptane Distillation Rectification Column (Final Purification) Separator2->Distillation Mixed Alcohols Recycle_Reactants Recycle Aldehyde & Heptane Separator3->Recycle_Reactants Recycle_Reactants->Feed Product High-Purity This compound (>99.9%) Distillation->Product Waste Byproduct (n-Butanol) Distillation->Waste

References

Technical Support Center: Storage and Handling of Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of crotyl alcohol during storage.

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to polymerization during storage?

A1: this compound, an unsaturated alcohol, possesses the potential to polymerize due to its carbon-carbon double bond.[1][2] While its reactivity in free-radical polymerization is considered relatively low compared to other vinyl monomers, polymerization can be initiated under certain conditions.[3] Spontaneous polymerization under recommended storage conditions is unlikely; however, the risk increases with exposure to heat, light, and the presence of contaminants.

Q2: What are the primary mechanisms of this compound polymerization?

A2: Polymerization of this compound can theoretically proceed through several mechanisms:

  • Free-Radical Polymerization: This is a common pathway for unsaturated monomers and can be initiated by heat, light, or the presence of radical-generating species (e.g., peroxides).[3][4] The process involves initiation, propagation, and termination steps.

  • Acid-Catalyzed Polymerization: Strong acids can act as catalysts, leading to polymerization.[5]

  • Base-Catalyzed Polymerization: Strong bases can also initiate the polymerization of unsaturated alcohols.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize the risk of polymerization and degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6] The storage container should be tightly sealed to prevent exposure to air and moisture. It is advisable to store it in an amber glass bottle to protect it from light.

Q4: Should I use a polymerization inhibitor for storing this compound?

A4: Yes, for long-term storage, the use of a polymerization inhibitor is highly recommended. Inhibitors work by scavenging free radicals, which are often the initiators of polymerization.

Q5: What are the recommended inhibitors and their typical concentrations for this compound?

A5: While specific data for this compound is limited, common inhibitors for unsaturated monomers like acrylates can be used as a starting point.

InhibitorRecommended Concentration Range (ppm)Notes
MEHQ (Monomethyl Ether of Hydroquinone) 50 - 200Requires the presence of dissolved oxygen to be effective.[7][8]
Hydroquinone 200 - 1000Functions as a stabilizer for unsaturated polyesters.[9]

Note: The optimal inhibitor concentration may vary depending on storage conditions and desired shelf life. It is recommended to determine the ideal concentration experimentally.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Increased Viscosity or Gel Formation Onset of polymerization.1. Do not use the material. 2. Review storage conditions (temperature, light exposure). 3. Verify the presence and concentration of the inhibitor. 4. Dispose of the material according to safety guidelines.
Discoloration (Yellowing) Oxidation or presence of impurities.1. Check the purity of the material using GC-FID. 2. Ensure storage is under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical. 3. Store in a light-blocking container.
Precipitate Formation Polymerization or crystallization at low temperatures.1. Allow the sample to slowly warm to room temperature and observe if the precipitate dissolves. 2. If the precipitate remains, it is likely a polymer. Do not use and dispose of safely.

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To evaluate the stability of this compound under various storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in amber glass vials. For inhibited samples, add the desired concentration of MEHQ or hydroquinone.

  • Storage Conditions: Store the vials under the following ICH recommended conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10]

  • Testing Timepoints:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 3, and 6 months.[10]

  • Analytical Method: At each timepoint, analyze the samples for purity and the presence of oligomers/polymers using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Parameters to Monitor:

    • Appearance (Clarity, Color)

    • Assay of this compound (%)

    • Presence of degradation products or oligomers (new peaks in the chromatogram)

    • Viscosity (optional, as a secondary indicator of polymerization)

Protocol 2: GC-FID Method for Purity Assessment of this compound

Objective: To determine the purity of this compound and detect any potential degradation products.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary Column: A polar column (e.g., DB-WAX or equivalent) is suitable for alcohol analysis.

GC-FID Parameters (Example):

ParameterValue
Inlet Temperature 250°C
Injection Volume 1 µL (with appropriate split ratio)
Carrier Gas Helium or Nitrogen
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min)
Detector Temperature 280°C

Note: This is a starting method and may require optimization for your specific instrument and column.

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., ethanol or isopropanol).

  • Sample Preparation: Dilute the this compound sample to be tested in the same solvent.

  • Analysis: Inject both the standard and sample solutions into the GC-FID system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of this compound in the sample to that of the standard. The appearance of new, later-eluting peaks may indicate the formation of oligomers.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Monomer + R. Monomer + R. Radical (R.)->Monomer + R. Growing Polymer Chain Growing Polymer Chain Monomer + R.->Growing Polymer Chain Longer Polymer Chain Longer Polymer Chain Growing Polymer Chain->Longer Polymer Chain + Monomer Stable Polymer Stable Polymer Longer Polymer Chain->Stable Polymer

Caption: Free-Radical Polymerization Pathway.

Troubleshooting_Workflow Start Suspicion of Polymerization Check_Viscosity Observe Viscosity and Appearance Start->Check_Viscosity Decision_Viscosity Increased Viscosity or Gel Formation? Check_Viscosity->Decision_Viscosity Check_Storage Review Storage Conditions (Temp, Light) Decision_Viscosity->Check_Storage Yes Perform_GC Perform GC-FID Analysis for Purity Decision_Viscosity->Perform_GC No Check_Inhibitor Verify Inhibitor Presence & Concentration Check_Storage->Check_Inhibitor Dispose Dispose of Material Safely Check_Inhibitor->Dispose Continue_Use Continue to Use with Caution Perform_GC->Continue_Use

Caption: Troubleshooting Workflow for this compound Storage.

References

Technical Support Center: Managing Impurities in Commercial Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial crotyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, managing, and removing common impurities found in commercial grades of this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically available in purities of 95-96%. The most common impurities stem from its manufacturing process, which usually involves the reduction of crotonaldehyde. These impurities include:

  • Crotonaldehyde: Unreacted starting material.

  • Other Aldehydes: Such as acetaldehyde and butyraldehyde from side reactions.

  • Water: Can be introduced during synthesis or workup.

  • Geometric Isomers: this compound exists as cis and trans isomers. The commercial product is often a mixture.

  • Structural Isomers: Such as 3-buten-1-ol.

  • Saturated Alcohols: Such as n-butanol from over-reduction.

Q2: How can these impurities affect my reaction?

A2: Impurities can have a significant impact on a variety of chemical reactions:

  • Aldehydes: Being highly reactive, aldehydes can lead to undesired side products, catalyst poisoning, and polymerization.[1][2] In reactions sensitive to carbonyls, they can act as competitive substrates.

  • Water: Water can act as a nucleophile, which is particularly problematic in moisture-sensitive reactions like cationic polymerizations, where it can act as a chain transfer agent or terminate the polymerization.[3][4] In esterification reactions, it can shift the equilibrium, leading to lower yields due to hydrolysis.[5]

  • Isomers: While often having similar reactivity, the presence of multiple isomers can complicate product purification and characterization.

Q3: My reaction with this compound is giving a low yield. What are the likely causes related to the purity of the alcohol?

A3: Low yields can often be traced back to impurities. Here are some common scenarios:

  • Esterification Reactions: Water impurity can hydrolyze the ester product back to the starting materials, reducing the net yield.[5]

  • Polymerization Reactions: Aldehyde impurities can inhibit radical polymerization.[6] Water can terminate cationic polymerization, leading to low molecular weight polymers or complete inhibition of the reaction.[7][8]

  • Grignard or Organolithium Reactions: The active protons from water and alcohol impurities will quench the organometallic reagent, reducing the effective concentration and lowering the yield of the desired product. Aldehyde impurities will also react with the organometallic reagent.

Q4: I am observing an unexpected side product in my reaction. Could it be from an impurity?

A4: Yes, residual crotonaldehyde is a common culprit. As an α,β-unsaturated aldehyde, it is a versatile molecule that can participate in various reactions, including Michael additions, aldol condensations, and Diels-Alder reactions, leading to a range of unexpected byproducts.[9][10]

Troubleshooting Guides

Issue 1: Low or No Yield in a Cationic Polymerization Reaction

Question: I am using this compound in a cationic polymerization, and I'm getting very low molecular weight polymer or the reaction is not initiating. What could be the cause?

Answer: The most likely cause is the presence of water in your commercial this compound. Water is a potent inhibitor of cationic polymerizations as it can react with the cationic active centers to terminate the chain growth.[3][7]

Troubleshooting Steps Recommended Action
1. Quantify Water Content Use Karl Fischer titration to determine the water content in your this compound.
2. Dry the this compound If water content is high, dry the alcohol using a suitable drying agent (e.g., molecular sieves) followed by distillation.
3. Use Anhydrous Techniques Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of a Viscous, Insoluble Material During an Acid-Catalyzed Reaction

Question: I am performing an acid-catalyzed reaction with this compound, and a thick, sticky substance is forming, complicating my workup and reducing my yield. What is this substance?

Answer: The formation of a viscous, insoluble material is likely due to the acid-catalyzed polymerization of residual crotonaldehyde impurity.[2] α,β-Unsaturated aldehydes are prone to polymerization in the presence of acid.

Troubleshooting Steps Recommended Action
1. Test for Aldehydes Use a qualitative test (e.g., 2,4-DNP test) or quantitative analysis (GC) to check for aldehyde impurities.
2. Remove Aldehyde Impurities Purify the this compound using the bisulfite washing method before use (see Experimental Protocols).
3. Re-evaluate Catalyst If possible, consider using a less aggressive acid catalyst or a lower catalyst loading to minimize polymerization of the aldehyde.
Issue 3: Reduced Yield in Fischer Esterification

Question: My Fischer esterification using this compound is consistently giving yields below 50%, even with a large excess of the alcohol. What is limiting my reaction?

Answer: Fischer esterification is an equilibrium-driven process. The presence of water in your this compound will shift the equilibrium towards the starting materials, thereby reducing the yield of the ester.[5][11]

Troubleshooting Steps Recommended Action
1. Dry the this compound Ensure your this compound is anhydrous. Dry with molecular sieves and distill if necessary.
2. Remove Water During Reaction Use a Dean-Stark apparatus during the reaction to azeotropically remove the water formed as a byproduct.
3. Check Carboxylic Acid Purity Ensure your carboxylic acid is also dry, as it can be a source of water.

Data Presentation

Table 1: Typical Purity and Impurity Profile of Commercial this compound
Parameter Typical Value Potential Impact
Purity (GC) ≥ 95-96%[4][7]Overall reaction efficiency.
Crotonaldehyde < 1%Side reactions, polymerization, catalyst poisoning.[2]
Water VariableInhibition of cationic polymerization, reduced esterification yield.[3][5]
Butanol < 0.5%Can compete in reactions, complicates purification.
Other Aldehydes < 0.5%Similar issues to crotonaldehyde.
Table 2: Physical Properties for Purification by Distillation
Compound Boiling Point (°C)
trans-Crotyl alcohol121.2
cis-Crotyl alcohol123.6
Crotonaldehyde104.0[10]
n-Butanol117.7
Water100.0

Note: The close boiling points of the cis/trans isomers and n-butanol necessitate the use of fractional distillation for effective separation.

Experimental Protocols

Protocol 1: Removal of Aldehyde Impurities via Bisulfite Wash

This procedure is effective for removing aldehyde impurities like crotonaldehyde from this compound.

Materials:

  • Commercial this compound

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • In a separatory funnel, dissolve the commercial this compound in an equal volume of diethyl ether.

  • Add an equal volume of freshly prepared saturated sodium bisulfite solution.

  • Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous lower layer contains the bisulfite adduct of the aldehyde.[3]

  • Drain and discard the aqueous layer.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acidic impurities.

  • Wash the organic layer with brine to remove residual water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator to yield purified this compound.

  • Confirm the removal of aldehydes using GC analysis.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with different boiling points, such as water, residual crotonaldehyde, and butanol.

Materials:

  • This compound (pre-treated to remove aldehydes, if necessary)

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed)

  • Heating mantle

  • Stir bar or boiling chips

  • Thermometer

  • Condenser

  • Receiving flasks

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the this compound and a stir bar or boiling chips into the distillation flask.

  • Begin heating the flask gently.

  • Observe the temperature at the head of the column. Collect and discard the initial fraction that distills at a lower temperature (this may contain water or residual aldehydes).

  • Slowly increase the heating rate. The temperature should stabilize at the boiling point of the main fraction.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 121-124 °C).

  • Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the distillation flask.

  • Analyze the collected fraction by GC to confirm its purity.

Protocol 3: Analysis of this compound Purity by GC-FID

This is a general method for the analysis of C4 alcohols and can be adapted for this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column suitable for polar analytes (e.g., a WAX or FFAP phase)

Typical GC-FID Parameters:

Parameter Value
Column e.g., DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Split Ratio 50:1
Oven Program Initial Temp: 40 °C, hold for 5 minRamp: 10 °C/min to 150 °C, hold for 5 min
Detector Temperature 250 °C
Injection Volume 1 µL

Sample Preparation:

  • Prepare a stock solution of a suitable internal standard (e.g., n-pentanol) in a solvent like ethanol.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of the internal standard solution.

  • Inject the sample into the GC-FID system.

  • Identify peaks based on retention times of known standards (this compound, crotonaldehyde, n-butanol, etc.).

  • Quantify the components by comparing their peak areas to that of the internal standard.

Visualizations

Experimental_Workflow_for_Purification cluster_0 Chemical Purification (Aldehyde Removal) cluster_1 Physical Purification (Distillation) start Commercial This compound dissolve Dissolve in Diethyl Ether start->dissolve wash_bisulfite Wash with Saturated Sodium Bisulfite dissolve->wash_bisulfite separate_aq Separate Aqueous Layer (Contains Aldehyde Adduct) wash_bisulfite->separate_aq wash_bicarb Wash with NaHCO3 Solution separate_aq->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate aldehyde_free Aldehyde-Free This compound evaporate->aldehyde_free start_distill Aldehyde-Free or Crude this compound aldehyde_free->start_distill Optional Input fractional_distill Fractional Distillation start_distill->fractional_distill collect_low Discard Low-Boiling Fraction (Water, Aldehydes) fractional_distill->collect_low <120 °C collect_main Collect Main Fraction (121-124 °C) fractional_distill->collect_main ~121-124 °C stop_distill Stop Distillation collect_main->stop_distill pure_crotyl High-Purity This compound stop_distill->pure_crotyl

Caption: Workflow for the purification of commercial this compound.

Troubleshooting_Guide start Experiment Issue with this compound low_yield Low Yield? start->low_yield side_product Unexpected Side Product? start->side_product No low_yield->side_product No reaction_type_yield What is the reaction type? low_yield->reaction_type_yield Yes cause_side_product Likely Cause: Crotonaldehyde impurity undergoing side reactions. side_product->cause_side_product Yes esterification Esterification reaction_type_yield->esterification Esterification cationic_poly Cationic Polymerization reaction_type_yield->cationic_poly Polymerization cause_ester Likely Cause: Water impurity causing hydrolysis. esterification->cause_ester cause_poly Likely Cause: Water impurity terminating polymer chains. cationic_poly->cause_poly solution_ester Solution: 1. Dry this compound. 2. Use Dean-Stark trap. cause_ester->solution_ester solution_poly Solution: 1. Dry this compound & reagents. 2. Use anhydrous techniques. cause_poly->solution_poly solution_side_product Solution: Purify this compound with bisulfite wash. cause_side_product->solution_side_product

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Enhancing Catalyst Stability for Crotyl Alcohol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective hydrogenation of crotonaldehyde to produce crotyl alcohol. Our aim is to help you overcome common experimental challenges and enhance the stability and performance of your catalysts.

Troubleshooting Guide

Issue 1: Rapid Catalyst Deactivation

Q: My catalyst is deactivating much faster than expected. What are the common causes and how can I mitigate this?

A: Rapid catalyst deactivation in crotonaldehyde hydrogenation is a frequent challenge. The primary causes are typically coke formation from the polymerization of crotonaldehyde and the sintering of active metal particles. Here’s a breakdown of potential solutions:

  • Coke Formation: Crotonaldehyde can polymerize on the catalyst surface, blocking active sites.[1]

    • Solution 1: Optimize Reaction Temperature. Higher temperatures can accelerate polymerization. Try lowering the reaction temperature to find a balance between activity and stability.

    • Solution 2: Modify the Catalyst Support. The acidity of the support can influence coke formation. Using a less acidic support, such as La2O3, may reduce the rate of deactivation compared to more acidic supports like CeO2.[1]

    • Solution 3: Introduce a Co-solvent. The addition of a co-solvent like n-heptane can reduce the adsorption of by-products on the catalyst surface, thereby improving stability.

  • Sintering of Metal Particles: At elevated temperatures, small metal nanoparticles can agglomerate into larger ones, reducing the active surface area.

    • Solution 1: Enhance Metal-Support Interaction. A strong interaction between the active metal and the support can anchor the nanoparticles and prevent sintering. The choice of precursor and calcination/reduction conditions can significantly influence this interaction.

    • Solution 2: Utilize Bimetallic Catalysts. Introducing a second metal can improve the thermal stability of the active phase. For example, the formation of Pt-Sn alloys can enhance stability.

Issue 2: Low Selectivity to this compound

Q: I am observing high conversion of crotonaldehyde, but the selectivity to this compound is low, with butanal being the major product. How can I improve the selectivity?

A: Low selectivity towards this compound indicates that the hydrogenation of the C=C bond is favored over the C=O bond. Several factors can influence this:

  • Nature of the Active Metal: The choice of metal is crucial. For instance, monometallic Pd catalysts tend to be unselective for this compound, favoring butanal formation.[2] In contrast, Ir-based catalysts are known for their higher selectivity towards the desired unsaturated alcohol.[3]

    • Solution 1: Switch to a More Selective Metal. Consider using Ir or Re-based catalysts, which have shown higher selectivity for C=O bond hydrogenation.

    • Solution 2: Employ Bimetallic Catalysts. The addition of a second metal can modify the electronic properties of the active sites. For example, adding Sn to a Pt catalyst can significantly increase the selectivity to this compound by altering the adsorption configuration of crotonaldehyde.[4]

  • Catalyst Support Effects: The support material can influence the adsorption geometry of the reactant and the electronic properties of the metal particles.

    • Solution: Experiment with Different Supports. Supports like TiO2 and ZrO2 have been shown to promote the selective hydrogenation of the C=O bond in some catalyst systems.[5]

  • Reaction Conditions:

    • Solution: Optimize Hydrogen Pressure and Temperature. Higher hydrogen pressures and temperatures can sometimes favor the hydrogenation of the C=C bond. A systematic study of these parameters is recommended to find the optimal conditions for this compound selectivity.

Issue 3: Poor Reproducibility of Catalyst Performance

Q: I am struggling to reproduce my catalytic results between different batches of the same catalyst. What could be the reasons for this inconsistency?

A: Poor reproducibility is a common issue in heterogeneous catalysis and can stem from subtle variations in the synthesis and handling of the catalyst.

  • Catalyst Synthesis:

    • Solution 1: Strictly Control Synthesis Parameters. Factors such as pH, temperature, stirring rate, and aging time during catalyst preparation can significantly impact the final properties of the catalyst. Ensure these parameters are meticulously controlled and documented for each synthesis.

    • Solution 2: Standardize Precursor Quality. The source and purity of metal precursors and support materials can vary. Using precursors from the same batch and supplier can help minimize variability.

  • Catalyst Activation:

    • Solution: Standardize the Activation Procedure. The reduction temperature, heating rate, and gas flow rate during catalyst activation are critical. Inconsistent activation can lead to variations in the oxidation state and dispersion of the active metal.

  • Catalyst Handling and Storage:

    • Solution: Implement Consistent Handling and Storage Protocols. Exposure to air and moisture can alter the catalyst's properties. Store the catalyst under an inert atmosphere and handle it consistently before each reaction.

Issue 4: Unexpected By-product Formation

Q: Besides butanal and butanol, I am observing other unexpected by-products in my reaction mixture. What could be their origin?

A: The formation of unexpected by-products can be due to side reactions occurring under your experimental conditions.

  • Possible Side Reactions:

    • Decarbonylation: This can lead to the formation of propane and carbon monoxide.

    • Polymerization/Oligomerization: Crotonaldehyde can undergo self-condensation or polymerization, especially at higher concentrations and temperatures.[1]

    • Acetal Formation: If an alcohol is used as a solvent, it can react with crotonaldehyde to form acetals.[2]

  • Troubleshooting Steps:

    • Solution 1: Analyze By-products. Use techniques like GC-MS to identify the unexpected by-products. Understanding their chemical structure can provide clues about the side reactions occurring.

    • Solution 2: Adjust Reaction Conditions. Lowering the reaction temperature or crotonaldehyde concentration can help minimize polymerization and other side reactions.

    • Solution 3: Change the Solvent. If acetal formation is an issue, consider using a non-alcoholic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most promising catalyst systems for enhancing stability in this compound production?

A1: Bimetallic catalysts and catalysts with strong metal-support interactions have shown great promise. For example, Pt-Sn bimetallic catalysts supported on TiO2 have demonstrated both high activity and selectivity, with good reusability.[4] Ir-based catalysts modified with metal oxides like ReOx have also shown high efficiency and stability.[4] The choice of support material is also critical, with reducible oxides like TiO2 and ZrO2 often leading to improved performance.

Q2: How does the choice of support material impact catalyst stability?

A2: The support material plays a multifaceted role in catalyst stability:

  • Metal Dispersion and Sintering: A support with a high surface area can help achieve high dispersion of the active metal. Furthermore, strong metal-support interactions can anchor the metal nanoparticles, preventing their agglomeration at high temperatures.

  • Acidity/Basicity: The surface acidity of the support can influence the reaction pathway and the rate of deactivation. Highly acidic supports can sometimes promote coke formation.[1]

  • Reducibility: Reducible supports like TiO2 and CeO2 can create active sites at the metal-support interface that enhance the selective hydrogenation of the C=O bond.

Q3: What is the role of promoters in improving catalyst stability?

A3: Promoters can enhance catalyst stability and selectivity through several mechanisms:

  • Geometric Effects: Promoters can physically separate the active metal sites, which can suppress side reactions that require larger ensembles of atoms. For instance, Sn can isolate Pt atoms, which alters the adsorption of crotonaldehyde and favors the formation of this compound.[4]

  • Electronic Effects: Promoters can modify the electronic properties of the active metal, which can influence the adsorption strength of reactants and intermediates.

  • Enhanced Metal-Support Interaction: Some promoters can strengthen the interaction between the active metal and the support, leading to improved thermal stability.

Q4: What are the key experimental parameters to control for achieving high catalyst stability?

A4: To achieve high catalyst stability, it is essential to carefully control the following parameters:

  • Reaction Temperature: As discussed, lower temperatures generally reduce the rate of deactivation by coke formation.

  • Hydrogen Pressure: Optimizing hydrogen pressure can help maximize the selectivity to the desired product and potentially minimize side reactions.

  • Solvent: The choice of solvent can influence reactant solubility, product distribution, and catalyst deactivation.

  • Catalyst Preparation Method: The synthesis method (e.g., impregnation, co-impregnation, deposition-precipitation) and subsequent calcination and reduction steps are critical in determining the final catalyst structure and stability.

Quantitative Data Presentation

The following tables summarize the performance of different catalyst systems for the selective hydrogenation of crotonaldehyde to this compound under various conditions.

Table 1: Performance of Ir-Based Catalysts

CatalystSupportRed. Temp. (°C)Reaction Temp. (°C)Conversion (%)Selectivity to this compound (%)Reference
3% IrTiO25008026.974.6[3]
Ir-ReOxSiO2-3043.395.0[5]
Ir-ReOxTiO2-3043.285.3[5]
Ir-ReOxZrO2-3038.789.6[5]
Ir-MoOxSiO2-30-90.0 (Yield)[4]

Table 2: Performance of Re-Based Catalysts in Transfer Hydrogenation with Formic Acid

CatalystSupportReaction Temp. (°C)Conversion (%)Selectivity to this compound (%)Reference
10 wt% ReOxg-C3N4140~2575.7[5]
10 wt% ReOxZrO2140~2569.9[5]
10 wt% ReOxTiO2140~2548.2[5]
10 wt% ReOxG200140~2539.4[5]

Table 3: Performance of Pd-Cu Bimetallic Catalysts

CatalystSupportReaction Temp. (°C)Conversion (%)Selectivity to this compound (%)Reference
Cu100Al2O350~1001.5[2]
Pd100Al2O350~1000[2]
Pd0.0067Cu99.9933Al2O350~100~1.5[2]

Experimental Protocols

Protocol 1: Synthesis of a Bimetallic Catalyst by Co-impregnation

This protocol describes the synthesis of a Ni-Co bimetallic catalyst supported on Al2O3-ZrO2.

Materials:

  • Nickel nitrate hexahydrate [Ni(NO3)2·6H2O]

  • Cobalt (II) nitrate hexahydrate [Co(NO3)2·6H2O]

  • Zirconium (IV) oxynitrate hydrate [ZrO(NO3)2·xH2O]

  • Alumina (Al2O3)

  • Distilled water

Procedure:

  • Support Preparation:

    • Dissolve the required amounts of Al2O3 and ZrO(NO3)2·xH2O in distilled water (1:5 catalyst:water ratio by weight).

    • Stir the solution in a magnetic stirrer water bath at 70°C for 3 hours.

    • Age the mixture at room temperature for 24 hours.

    • Dry the solid overnight at 105°C.

    • Calcine the dried powder at 550°C (2°C/min ramp) for 3 hours under an air flow to obtain the Al2O3-ZrO2 support.[1]

  • Co-impregnation:

    • Dissolve the calculated amounts of Ni(NO3)2·6H2O and Co(NO3)2·6H2O in distilled water.

    • Add the Al2O3-ZrO2 support to the metal salt solution.

    • Stir the suspension at a specified temperature (e.g., 70°C) for a set time (e.g., 3 hours).

    • Evaporate the water, typically using a rotary evaporator.

    • Dry the resulting solid in an oven at a specified temperature (e.g., 105°C) overnight.

  • Calcination and Reduction:

    • Calcine the dried powder in air at a high temperature (e.g., 550°C) for several hours to decompose the nitrate precursors to their respective oxides.

    • Reduce the calcined catalyst in a hydrogen flow at a specific temperature to obtain the active metallic phases. The reduction temperature is crucial and should be optimized for each catalyst system.

Protocol 2: Synthesis of a Supported Catalyst by Deposition-Precipitation

This protocol provides a general procedure for preparing a supported metal catalyst using the deposition-precipitation method with urea.

Materials:

  • Metal precursor (e.g., metal nitrate or chloride salt)

  • Support material (e.g., TiO2, SiO2)

  • Urea

  • Distilled water

Procedure:

  • Suspend the support material in a solution of the metal precursor and urea in distilled water.

  • Heat the suspension to a temperature around 90°C with vigorous stirring. The urea will slowly hydrolyze, causing a gradual and homogeneous increase in the pH of the solution.

  • This gradual pH increase leads to the precipitation of the metal hydroxide or hydrated oxide onto the support surface.

  • Maintain the temperature and stirring for a specified period to ensure complete precipitation.

  • Filter the solid, wash it thoroughly with distilled water to remove any residual ions, and then dry it in an oven (e.g., at 110°C).

  • Calcine the dried powder at a suitable temperature to convert the metal hydroxide to the corresponding oxide.

  • Reduce the calcined catalyst in a hydrogen flow to obtain the active metallic catalyst.

Protocol 3: Catalyst Stability Testing in Liquid Phase Hydrogenation

This protocol outlines a procedure for evaluating the stability of a heterogeneous catalyst in a batch reactor.

Materials and Equipment:

  • Batch reactor (autoclave) equipped with a stirrer, temperature and pressure controllers, and a sampling system.

  • Catalyst

  • Crotonaldehyde

  • Solvent (e.g., water, ethanol, n-heptane)

  • Hydrogen gas

  • Internal standard for GC analysis

  • Gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID).

Procedure:

  • Reaction Setup:

    • Load the catalyst, crotonaldehyde, solvent, and internal standard into the reactor.

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction:

    • Start the stirrer and heat the reactor to the desired reaction temperature.

    • Maintain a constant temperature and pressure throughout the reaction.

    • Take liquid samples at regular intervals using the sampling system.

  • Analysis:

    • Analyze the collected samples by GC to determine the concentrations of crotonaldehyde, this compound, and other products.

    • Calculate the conversion of crotonaldehyde and the selectivity to this compound at each time point.

  • Stability Test (Recycling):

    • After the first reaction cycle, cool down the reactor, depressurize it, and recover the catalyst by filtration or centrifugation.

    • Wash the recovered catalyst with a suitable solvent and dry it.

    • Use the recycled catalyst for a subsequent reaction under the same conditions.

    • Repeat this process for several cycles to evaluate the catalyst's stability over time. A decrease in conversion or selectivity indicates catalyst deactivation.[2][6]

Visualizations

Experimental_Workflow_CoImpregnation cluster_support Support Preparation cluster_impregnation Co-impregnation cluster_activation Activation dissolve Dissolve Al2O3 and ZrO(NO3)2 stir Stir at 70°C for 3h dissolve->stir age Age at RT for 24h stir->age dry_support Dry at 105°C age->dry_support calcine_support Calcine at 550°C dry_support->calcine_support add_support Add Support calcine_support->add_support Al2O3-ZrO2 Support dissolve_salts Dissolve Ni and Co salts dissolve_salts->add_support stir_suspension Stir Suspension add_support->stir_suspension evaporate Evaporate Water stir_suspension->evaporate dry_catalyst Dry at 105°C evaporate->dry_catalyst calcine_catalyst Calcine in Air dry_catalyst->calcine_catalyst Catalyst Precursor reduce Reduce in H2 calcine_catalyst->reduce Final Catalyst Final Catalyst reduce->Final Catalyst

Caption: Experimental workflow for the synthesis of a bimetallic catalyst via co-impregnation.

Catalyst_Deactivation cluster_causes Primary Causes of Deactivation cluster_consequences Consequences cluster_effects Observed Effects coke Coke Formation (Polymerization) blocked_sites Active Site Blocking coke->blocked_sites sintering Sintering of Metal Particles reduced_surface Reduced Active Surface Area sintering->reduced_surface low_activity Decreased Activity blocked_sites->low_activity low_selectivity Decreased Selectivity blocked_sites->low_selectivity reduced_surface->low_activity

Caption: Logical relationships in catalyst deactivation during crotonaldehyde hydrogenation.

Reaction_Network crotonaldehyde Crotonaldehyde (CH3CH=CHCHO) crotyl_alcohol This compound (CH3CH=CHCH2OH) crotonaldehyde->crotyl_alcohol +H2 (C=O) butanal Butanal (CH3CH2CH2CHO) crotonaldehyde->butanal +H2 (C=C) byproducts By-products (Polymers, etc.) crotonaldehyde->byproducts butanol Butanol (CH3CH2CH2CH2OH) crotyl_alcohol->butanol +H2 (C=C) butanal->butanol +H2 (C=O)

Caption: Reaction network for the hydrogenation of crotonaldehyde.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Crotyl Alcohol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of crotyl alcohol is critical in various stages of drug development and research, from monitoring chemical reactions to quality control of final products. The selection of a suitable analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of the two primary chromatographic techniques for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of each method is evaluated based on key validation parameters, supported by experimental data from studies on similar short-chain unsaturated alcohols. Detailed experimental protocols and a general workflow for analytical method validation are also provided to assist in the implementation and verification of these methods.

Performance Comparison of Analytical Techniques

The following table summarizes the typical quantitative performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the analysis of short-chain alcohols. While specific data for this compound is limited, the presented data for analogous C2-C4 alcohols provide a strong reference for expected performance.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Key Considerations
Linearity (R²) >0.999>0.998Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (Recovery %) 85 - 115%90 - 110%HPLC methods may offer slightly better recovery, though both are highly accurate.
Precision (RSD %) < 5%< 5%Both techniques provide good precision.
Limit of Detection (LOD) 0.01 - 1 mg/L0.1 - 5 mg/LGC-FID generally offers superior sensitivity for volatile analytes like this compound. HPLC sensitivity is dependent on the chromophore and may require derivatization.
Limit of Quantification (LOQ) 0.03 - 3 mg/L0.3 - 15 mg/LConsistent with LOD, GC-FID typically provides lower quantification limits.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of analytical methods. Below are representative protocols for the quantification of this compound using GC-FID and a proposed HPLC-UV method.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is suitable for the quantitative analysis of this compound in various sample matrices.

1. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol, ethanol) to a known volume in a volumetric flask.

  • If necessary, perform a dilution to bring the this compound concentration within the calibrated range.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interfering substances.

2. GC-FID Analysis:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar analytes (e.g., a wax-type column like DB-WAX).

  • GC Conditions:

    • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at 10 °C/min.

      • Hold at 150 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

3. Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample and determine the concentration of this compound from the calibration curve. An internal standard (e.g., n-butanol) can be used to improve precision.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As this compound lacks a strong chromophore for UV detection at higher wavelengths, this proposed method utilizes a low wavelength for detection. For enhanced sensitivity, a derivatization step to introduce a chromophore could be developed.

1. Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in the mobile phase to a known volume.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

2. HPLC-UV Analysis:

  • Instrumentation: An HPLC system with a UV detector and a reversed-phase C18 column.

  • HPLC Conditions:

    • Column: e.g., 150 mm x 4.6 mm ID, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 20 µL.

3. Quantification:

  • Prepare calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Analytical Method Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[1][2][3]

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase URS Define User Requirements (URS) Protocol Develop Validation Protocol (Parameters & Acceptance Criteria) URS->Protocol defines scope Specificity Specificity/ Selectivity Protocol->Specificity guides execution Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report provides data for Linearity->Report provides data for Accuracy->Report provides data for Precision->Report provides data for LOD_LOQ->Report provides data for Robustness->Report provides data for Lifecycle Method Lifecycle Management (Revalidation) Report->Lifecycle informs

Caption: A general workflow for analytical method validation based on ICH guidelines.

Signaling Pathways and Logical Relationships

The choice between GC and HPLC for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates the decision-making process.

G Start Quantification of This compound Volatile Is the sample volatile and thermally stable? Start->Volatile GC Gas Chromatography (GC-FID) Volatile->GC Yes HPLC High-Performance Liquid Chromatography (HPLC-UV) Volatile->HPLC No GC_Advantage GC is generally more sensitive GC->GC_Advantage Derivatization Is derivatization for UV detection feasible? HPLC->Derivatization HPLC_Advantage HPLC is suitable for non-volatile or thermally labile samples HPLC->HPLC_Advantage Derivatization->HPLC Yes HighSensitivity High Sensitivity Required? Derivatization->HighSensitivity No HighSensitivity->GC Yes HighSensitivity->HPLC No

References

A Comparative Guide to Catalysts for Crotonaldehyde Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of crotonaldehyde is a critical transformation in the synthesis of valuable chemicals, including the unsaturated alcohol, crotyl alcohol, a key intermediate in the production of fine chemicals and pharmaceuticals. The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. This guide provides an objective comparison of different catalysts for crotonaldehyde hydrogenation, supported by experimental data, to aid researchers in selecting the most suitable catalytic system for their specific needs.

Catalytic Performance: A Comparative Analysis

The hydrogenation of crotonaldehyde can proceed through two primary pathways: the hydrogenation of the C=C bond to yield butanal, or the desired hydrogenation of the C=O bond to produce this compound.[1][2] Both products can be further hydrogenated to butanol.[1] The choice of catalyst is paramount in directing the reaction towards the desired product.

Noble Metal Catalysts

Noble metals, particularly platinum (Pt) and iridium (Ir), have demonstrated high activity in crotonaldehyde hydrogenation. The modification of these metals with metal oxides has been shown to be an effective strategy for enhancing both activity and selectivity towards this compound.[3][4] For instance, a MoOₓ modified Ir/SiO₂ catalyst has been reported to achieve a high yield of this compound (90%) under mild conditions.[3][4] In contrast, palladium (Pd) based catalysts, while active, tend to be less selective for this compound, often favoring the formation of butanal and its subsequent hydrogenation to butanol.[1][5][6]

Non-Noble Metal Catalysts

Copper (Cu) based catalysts are a cost-effective alternative to noble metals. Monometallic copper catalysts primarily facilitate the hydrogenation of the C=C bond, leading to high selectivity for butanal.[1][5] The development of non-noble metal catalysts for the selective hydrogenation of the C=O bond remains a significant area of research.[7]

Bimetallic and Alloy Catalysts

Bimetallic catalysts often exhibit synergistic effects that enhance catalytic performance. For example, the addition of tin (Sn) to a platinum catalyst (Pt-Sn/TiO₂) has been shown to significantly improve the selectivity towards this compound.[8] Similarly, PdCu single atom alloy catalysts have demonstrated high conversion rates, accelerating the cascade conversion of butanal to butanol.[5][9] Iridium-rhenium oxide (Ir-ReOₓ) catalysts have also been investigated, with the support material playing a crucial role in influencing selectivity and conversion.[10][11]

Quantitative Data Summary

The following tables summarize the performance of various catalysts in the hydrogenation of crotonaldehyde based on published experimental data.

Table 1: Performance of Monometallic Catalysts

CatalystSupportConversion (%)Selectivity to this compound (%)Selectivity to Butanal (%)Selectivity to Butanol (%)Reaction ConditionsReference
PdAl₂O₃~100Not Observed62.837.250 °C, 1.5 bar H₂, 7 h[1]
CuAl₂O₃~1001.5~933.950 °C, 1.5 bar H₂, 7 h[1]
1% PtTiO₂----90 °C, 2.0 MPa H₂[8]

Table 2: Performance of Bimetallic and Modified Catalysts

CatalystSupportConversion (%)Selectivity to this compound (%)Reaction ConditionsReference
Ir-MoOₓSiO₂-90 (Yield)30 °C, 0.8 MPa H₂, 1 h[3][4]
Ir-ReOₓSiO₂43.39530 °C, 8 bar H₂, 1 h[10][11]
Ir-ReOₓTiO₂43.285.330 °C, 8 bar H₂, 1 h[10][11]
Ir-ReOₓZrO₂38.789.630 °C, 8 bar H₂, 1 h[10][11]
ReOₓZrO₂25>57140-180 °C, 20 bar[10]
ReOₓg-C₃N₄25>57140-180 °C, 20 bar[10]
1% Pt-1.2SnTiO₂38.170.790 °C, 2.0 MPa H₂, 1 h[8]
5% Pt-1.2SnTiO₂81.368.190 °C, 2.0 MPa H₂, 1 h[8]
PtZnO-High (up to 90% in gas phase)353 K, 400 kPa H₂ (liquid phase)[6]

Reaction Pathways

The hydrogenation of crotonaldehyde proceeds through a network of reactions. The initial hydrogenation can occur at either the C=C or C=O bond, leading to different primary products.

Crotonaldehyde_Hydrogenation Crotonaldehyde Crotonaldehyde (C₄H₆O) Butanal Butanal (C₄H₈O) Crotonaldehyde->Butanal +H₂ (C=C hydrogenation) Crotyl_Alcohol This compound (C₄H₈O) Crotonaldehyde->Crotyl_Alcohol +H₂ (C=O hydrogenation) Butanol Butanol (C₄H₁₀O) Butanal->Butanol +H₂ Crotyl_Alcohol->Butanol +H₂

Caption: Reaction network for crotonaldehyde hydrogenation.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible catalytic studies. Below are generalized protocols based on the reviewed literature.

Catalyst Preparation (Example: Impregnation Method for Pt/ZnO)
  • Support Preparation: Zinc oxide (ZnO) is used as the support material.

  • Precursor Solution: An aqueous solution of a platinum precursor, such as hexachloroplatinic acid (H₂PtCl₆) or tetraammineplatinum(II) nitrate (Pt(NH₃)₄(NO₃)₂), is prepared.[6]

  • Impregnation: The ZnO support is impregnated with the platinum precursor solution.

  • Drying: The impregnated support is dried to remove the solvent, typically in an oven at a controlled temperature.

  • Calcination: The dried material is calcined in air at an elevated temperature (e.g., 673 K) to decompose the precursor and disperse the metal on the support.[6]

  • Reduction: The calcined catalyst is reduced in a stream of hydrogen at a high temperature (e.g., 673 K) to convert the metal oxide to its active metallic state.[6]

Catalytic Hydrogenation of Crotonaldehyde (Example: Liquid-Phase Batch Reactor)
  • Reactor Setup: A batch reactor, typically a stainless-steel autoclave, is used.

  • Reactant Loading: The reactor is charged with the catalyst, crotonaldehyde, and a solvent (e.g., water, dioxane).[8]

  • Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2 MPa) and heated to the reaction temperature (e.g., 90 °C).[8] The reaction mixture is stirred to ensure good contact between the reactants, catalyst, and hydrogen.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples at different time intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Analysis: After the reaction is complete, the reactor is cooled down and depressurized. The catalyst is separated from the reaction mixture by filtration or centrifugation. The liquid products are analyzed to determine the conversion of crotonaldehyde and the selectivity to the various products.

Experimental Workflow

The following diagram illustrates a typical workflow for catalyst screening in crotonaldehyde hydrogenation.

Catalyst_Screening_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis cluster_evaluation Performance Evaluation Prep_Support Support Selection Prep_Precursor Precursor Choice Prep_Support->Prep_Precursor Prep_Method Synthesis Method (e.g., Impregnation) Prep_Precursor->Prep_Method Prep_Activation Calcination & Reduction Prep_Method->Prep_Activation React_Setup Reactor Setup Prep_Activation->React_Setup React_Conditions Set T, P, Time React_Setup->React_Conditions React_Execution Run Reaction React_Conditions->React_Execution Analysis_Sampling Product Sampling React_Execution->Analysis_Sampling Analysis_Technique Analytical Method (e.g., GC, HPLC) Analysis_Sampling->Analysis_Technique Analysis_Data Data Processing Analysis_Technique->Analysis_Data Eval_Conversion Calculate Conversion Analysis_Data->Eval_Conversion Eval_Selectivity Determine Selectivity Analysis_Data->Eval_Selectivity Eval_Comparison Compare Catalysts Eval_Conversion->Eval_Comparison Eval_Selectivity->Eval_Comparison

Caption: Workflow for catalyst performance evaluation.

This guide provides a comparative overview to assist in the rational design and selection of catalysts for the selective hydrogenation of crotonaldehyde. The choice of catalyst, support, and reaction conditions must be carefully considered to achieve high selectivity towards the desired this compound product. Further research into novel catalytic systems, particularly those based on earth-abundant metals, will continue to advance this important field.

References

A Spectroscopic Comparison of cis- and trans-Crotyl Alcohol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a clear understanding of isomeric differences is crucial for molecular characterization and synthesis. This guide provides an objective spectroscopic comparison of cis- and trans-crotyl alcohol, supported by experimental data and detailed protocols.

The geometric isomers of crotyl alcohol, (Z)-but-2-en-1-ol (cis) and (E)-but-2-en-1-ol (trans), exhibit distinct spectroscopic properties due to the spatial arrangement of substituents around the carbon-carbon double bond. These differences are readily observable in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), providing valuable fingerprints for their identification and differentiation.

Structural Isomers

The key structural difference lies in the orientation of the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups relative to the double bond. In the cis isomer, these groups are on the same side, while in the trans isomer, they are on opposite sides. This seemingly subtle difference has significant implications for the molecule's electronic environment and vibrational modes, leading to the distinct spectral data presented below.

G cluster_cis cis-Crotyl Alcohol cluster_trans trans-Crotyl Alcohol cis_C1 C cis_C2 C cis_C1->cis_C2 = cis_C3 C cis_C1->cis_C3 cis_H1 H cis_C1->cis_H1 cis_C4 O cis_C2->cis_C4 cis_H2 H cis_C2->cis_H2 cis_H3 H₃ cis_C3->cis_H3 cis_H4 H₂ cis_H5 H cis_C4->cis_H5 trans_C1 C trans_C2 C trans_C1->trans_C2 = trans_C3 C trans_C1->trans_C3 trans_H1 H trans_C1->trans_H1 trans_C4 O trans_C2->trans_C4 trans_H2 H trans_C2->trans_H2 trans_H3 H₃ trans_C3->trans_H3 trans_H4 H₂ trans_H5 H trans_C4->trans_H5

Caption: Molecular Structures of cis- and trans-Crotyl Alcohol.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for both isomers.

Infrared (IR) Spectroscopy
Functional GroupCharacteristic Vibrationcis-Crotyl Alcohol (cm⁻¹)trans-Crotyl Alcohol (cm⁻¹)
O-HStretching (broad)~3330~3330
C-H (alkenyl)Stretching~3020~3020
C-H (alkyl)Stretching~2920~2920
C=CStretching~1650~1670
C-H (alkenyl)Out-of-plane bend~690~965
C-OStretching~1020~1010
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (300 MHz, CDCl₃)
Protoncis-Crotyl Alcohol (δ ppm, J Hz)trans-Crotyl Alcohol (δ ppm, J Hz)
-CH₃~1.70 (d, J ≈ 6.5)~1.71 (d, J ≈ 6.0)
=CH-CH₃~5.65 (m)~5.75 (m)
=CH-CH₂OH~5.55 (m)~5.60 (m)
-CH₂OH~4.15 (d, J ≈ 6.0)~4.08 (d, J ≈ 5.0)
-OHVariableVariable

Note: The coupling constant (J) for the vinyl protons is significantly different between the cis (~11 Hz) and trans (~15 Hz) isomers, a key diagnostic feature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (75 MHz, CDCl₃)
Carboncis-Crotyl Alcohol (δ ppm)trans-Crotyl Alcohol (δ ppm)
-CH₃~12.9~17.8
=CH-CH₃~128.8~129.5
=CH-CH₂OH~126.5~127.2
-CH₂OH~58.4~64.2
Mass Spectrometry (Electron Ionization)
m/zProposed Fragmentcis-Crotyl Alcohol (Relative Intensity %)trans-Crotyl Alcohol (Relative Intensity %)
72[M]⁺ModerateModerate
57[M - CH₃]⁺HighHigh
43[C₃H₇]⁺ModerateModerate
31[CH₂OH]⁺HighHigh

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Detailed protocols for each are provided below to facilitate replication and further research.

Infrared (IR) Spectroscopy

A neat liquid sample of each isomer was analyzed using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A single drop of the neat liquid was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to sample analysis and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier-transformed to produce the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 300 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the alcohol was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

    • ¹³C NMR: Spectra were acquired with a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans, using proton decoupling.

  • Data Processing: The Free Induction Decay (FID) was Fourier-transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectra were obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) was injected into the GC inlet. The sample was vaporized and separated on a nonpolar capillary column.

  • Ionization: As the separated components eluted from the GC column, they entered the ion source of the mass spectrometer and were bombarded with a 70 eV electron beam.

  • Mass Analysis: The resulting positively charged fragments were accelerated and separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each fragment was measured by an electron multiplier, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of cis- and trans-crotyl alcohol.

G Sample cis/trans-Crotyl Alcohol Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Vibrational Frequencies (O-H, C=C, C-O stretches) IR->IR_Data NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data Analysis Data Analysis & Comparison IR_Data->Analysis NMR_Data->Analysis MS_Data->Analysis Conclusion Isomer Identification Analysis->Conclusion

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational spectroscopic comparison of cis- and trans-crotyl alcohol. The distinct differences in their IR, NMR, and MS spectra, arising from their geometric isomerism, allow for their unambiguous identification. The provided experimental protocols offer a basis for reproducible analysis in a research setting.

performance of different catalytic systems in crotyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of crotyl alcohol, a key intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals, is a pivotal yet challenging endeavor in industrial chemistry. The primary route to this unsaturated alcohol is the selective hydrogenation of crotonaldehyde. This process, however, is complicated by the thermodynamic favorability of hydrogenating the C=C bond to produce butanal, rather than the desired hydrogenation of the C=O bond. Consequently, the development of highly selective and efficient catalytic systems is paramount. This guide provides a comparative overview of the performance of various catalytic systems, supported by experimental data, to aid researchers in the selection and development of optimal catalysts for this compound synthesis.

Performance of Catalytic Systems: A Quantitative Comparison

The efficacy of a catalytic system in the synthesis of this compound is determined by several key performance indicators, including the conversion of crotonaldehyde, the selectivity towards this compound, and the overall yield. The following table summarizes the performance of a range of catalytic systems under various reaction conditions, offering a clear comparison of their capabilities.

CatalystSupportReaction PhaseTemp. (°C)Pressure (MPa)Crotonaldehyde Conversion (%)This compound Selectivity (%)This compound Yield (%)TOF (h⁻¹)Reference
Noble Metal Catalysts
1% Pt-1.2SnTiO₂Liquid902.097.370.5~68.6-[1]
Ir-MoOxSiO₂Liquid300.8--90217[2]
3Ir/0.1FeSiO₂Gas----59.6 (steady state)-[3]
PtZnOLiquid800.4-High (increases with time)--
Ir/G4TiO₂-SiO₂Liquid--HighHigh--[4]
Ir-FeOx/rutileTiO₂Liquid---≥93 (for cinnamaldehyde)--[5]
Non-Noble Metal Catalysts
HT-CoCoSelf-supportedGas150---27-[6]
CuAl₂O₃Liquid500.15~1001.5--[7]
Co1.40Cu1CaOLiquid1002.010098.9 (for furfuryl alcohol)--[8]
Bimetallic & Alloy Catalysts
PdCu SAAAl₂O₃Liquid500.15~100Low (mainly butanal)--[1][7]
PtSnTiO₂Gas---~50--[9]
PtSn-OMSiO₂Liquid250.1580--
Ru-IrZnOGas80-93.586.6--[10]

Note: TOF (Turnover Frequency) values are provided where available in the source material. Dashes indicate that the data was not specified in the cited sources. SAA stands for Single Atom Alloy. The selectivity for the Co1.40Cu1/CaO catalyst is for the hydrogenation of furfural to furfuryl alcohol, a similar reaction, and is included for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic research. Below are generalized experimental protocols for the synthesis of this compound using representative catalytic systems.

Liquid-Phase Hydrogenation using a Pt-Sn/TiO₂ Catalyst

This protocol is based on the methodologies for bimetallic noble metal catalysts.

Catalyst Preparation (Sequential Impregnation):

  • Support Preparation: Commercial TiO₂ (P25) is used as the support material.

  • Tin Precursor Impregnation: An aqueous solution of tin(II) chloride (SnCl₂) is prepared. The TiO₂ support is added to this solution, and the mixture is stirred for several hours at room temperature. The solid is then filtered, washed with deionized water, and dried in an oven at 110 °C overnight.

  • Platinum Precursor Impregnation: The Sn/TiO₂ material is then impregnated with an aqueous solution of hexachloroplatinic acid (H₂PtCl₆). The mixture is again stirred, filtered, washed, and dried.

  • Calcination and Reduction: The resulting Pt-Sn/TiO₂ powder is calcined in air at a specified temperature (e.g., 400 °C) for several hours. Prior to the reaction, the catalyst is reduced in a stream of hydrogen gas at a high temperature (e.g., 500 °C).

Hydrogenation Reaction:

  • Reactor Setup: The hydrogenation reaction is carried out in a high-pressure batch reactor equipped with a magnetic stirrer and a temperature controller.

  • Reaction Mixture: The reactor is charged with the reduced Pt-Sn/TiO₂ catalyst, a solvent (e.g., isopropanol or water), and crotonaldehyde.

  • Reaction Conditions: The reactor is sealed, purged with hydrogen several times, and then pressurized with hydrogen to the desired pressure (e.g., 2.0 MPa). The reaction mixture is heated to the target temperature (e.g., 90 °C) and stirred for a set duration.

  • Product Analysis: After the reaction, the reactor is cooled to room temperature and depressurized. The catalyst is separated by centrifugation or filtration. The liquid products are analyzed by gas chromatography (GC) to determine the conversion of crotonaldehyde and the selectivity to this compound and other products.

Gas-Phase Hydrogenation using an Ir-FeOx/SiO₂ Catalyst

This protocol is representative of gas-phase reactions over promoted noble metal catalysts.

Catalyst Preparation (Sequential Impregnation):

  • Support Preparation: SiO₂ is used as the support material.

  • Promoter Impregnation: An aqueous solution of an iron salt (e.g., iron(III) nitrate) is impregnated onto the SiO₂ support. The mixture is dried and calcined.

  • Active Metal Impregnation: The FeOx/SiO₂ material is then impregnated with a solution of an iridium precursor (e.g., iridium(III) chloride). The resulting material is dried and calcined.

  • Reduction: Before the reaction, the catalyst is reduced in situ in a flow of hydrogen at a specified temperature.

Hydrogenation Reaction:

  • Reactor Setup: The reaction is performed in a fixed-bed flow reactor. The catalyst is packed into the reactor tube.

  • Reactant Feed: A mixture of crotonaldehyde vapor and hydrogen gas is continuously fed into the reactor. The crotonaldehyde is vaporized by passing the hydrogen stream through a saturator containing liquid crotonaldehyde at a controlled temperature.

  • Reaction Conditions: The reactor is heated to the desired reaction temperature. The flow rates of the reactants are controlled to achieve a specific space velocity.

  • Product Analysis: The effluent gas stream from the reactor is passed through a cold trap to condense the liquid products. The composition of the condensed liquid is analyzed by gas chromatography (GC) to determine the conversion and product selectivity.

Biocatalytic Reduction using Alcohol Dehydrogenase

While specific data for crotonaldehyde reduction is limited in the initial search, a general protocol for the biocatalytic reduction of α,β-unsaturated aldehydes using alcohol dehydrogenases (ADHs) can be outlined. This approach often involves whole-cell biocatalysts or isolated enzymes.

Experimental Protocol (Whole-Cell Biocatalysis):

  • Biocatalyst Preparation: A microorganism known to express a suitable alcohol dehydrogenase (e.g., Lactobacillus kefir) is cultured in an appropriate growth medium. The cells are then harvested by centrifugation and washed.

  • Reaction Mixture: The reaction is typically carried out in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). The whole cells, crotonaldehyde (substrate), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase to regenerate NADH/NADPH) are added to the buffer.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Product Analysis: The reaction progress is monitored by taking samples at different time intervals. The reaction is stopped by adding a quenching agent or by separating the cells. The product, this compound, is extracted from the aqueous phase with an organic solvent and analyzed by chiral gas chromatography or HPLC to determine the conversion and enantiomeric excess.[11][12]

Signaling Pathways and Experimental Workflows

To visualize the relationships in the catalytic synthesis of this compound, the following diagrams are provided.

Crotyl_Alcohol_Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Surface cluster_products Products Crotonaldehyde Crotonaldehyde (C=C and C=O bonds) Catalyst Catalyst (e.g., Pt-Sn, Ir-MoOx) Crotonaldehyde->Catalyst Adsorption Hydrogen Hydrogen (H₂) Hydrogen->Catalyst Dissociation Crotyl_Alcohol This compound (Desired Product) Catalyst->Crotyl_Alcohol Selective Hydrogenation of C=O bond Butanal Butanal (Side Product) Catalyst->Butanal Hydrogenation of C=C bond Butanol Butanol (Over-hydrogenation) Crotyl_Alcohol->Butanol Further Hydrogenation Butanal->Butanol Further Hydrogenation

Caption: Reaction pathways in the catalytic hydrogenation of crotonaldehyde.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Support_Selection Support Selection (e.g., TiO₂, SiO₂) Impregnation Impregnation of Metal Precursors Support_Selection->Impregnation Drying_Calcination Drying and Calcination Impregnation->Drying_Calcination Reduction Catalyst Reduction Drying_Calcination->Reduction Reactor_Setup Reactor Setup (Batch or Flow) Reduction->Reactor_Setup Reaction_Execution Reaction under Controlled Temp. and Pressure Reactor_Setup->Reaction_Execution Catalyst_Separation Catalyst Separation Reaction_Execution->Catalyst_Separation Product_Identification Product Identification and Quantification (GC/HPLC) Catalyst_Separation->Product_Identification Performance_Evaluation Performance Evaluation (Conversion, Selectivity, Yield) Product_Identification->Performance_Evaluation

Caption: A generalized experimental workflow for this compound synthesis.

References

crotyl alcohol as a bio-based alternative to petrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the performance and production of bio-based crotyl alcohol versus its petrochemical counterpart.

The increasing demand for sustainable chemical feedstocks has positioned bio-based this compound as a promising alternative to its traditional petrochemical-derived equivalent. This unsaturated alcohol serves as a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and polymers. This guide provides an objective comparison of this compound from both renewable and fossil-based sources, supported by available experimental data and detailed methodologies.

Performance and Physicochemical Properties: A Side-by-Side Comparison

From a chemical standpoint, this compound (C4H8O) possesses the same molecular structure and intrinsic properties regardless of its origin. Once purified, the bio-based version is chemically indistinguishable from the petrochemical-derived product. The key differences lie in the production pathways, impurity profiles, and environmental impact.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C4H8O
Molar Mass 72.11 g/mol
Appearance Colorless liquid
Odor Special odor
Density 0.845 g/cm³ at 25°C
Boiling Point 121-122 °C
Melting Point < -30 °C
Flash Point 37 °C
Water Solubility Miscible
Refractive Index nD20 1.427

Note: These properties are for pure this compound and are identical for both bio-based and petrochemical-derived products. The performance in specific applications is primarily dependent on purity levels.

The Bio-Based Production Pathway

The production of bio-based this compound typically follows a multi-step process starting from renewable biomass. A common route involves the fermentation of sugars from sources like corn, sugarcane, or lignocellulosic biomass to produce bio-ethanol. The bio-ethanol is then converted to crotonaldehyde, which is subsequently hydrogenated to yield this compound.

Bio_Crotyl_Alcohol_Pathway Biomass Biomass (e.g., Corn, Sugarcane) Fermentation Fermentation Biomass->Fermentation Bio_Ethanol Bio-Ethanol Fermentation->Bio_Ethanol Guerbet_Reaction Guerbet Reaction (Catalytic Conversion) Bio_Ethanol->Guerbet_Reaction Crotonaldehyde Bio-Based Crotonaldehyde Guerbet_Reaction->Crotonaldehyde Hydrogenation Selective Hydrogenation Crotonaldehyde->Hydrogenation Crotyl_Alcohol Bio-Based This compound Hydrogenation->Crotyl_Alcohol Petro_Crotyl_Alcohol_Pathway Fossil_Fuels Fossil Fuels (e.g., Natural Gas, Petroleum) Steam_Cracking Steam Cracking Fossil_Fuels->Steam_Cracking Ethylene Ethylene Steam_Cracking->Ethylene Oxidation Oxidation Ethylene->Oxidation Acetaldehyde Acetaldehyde Oxidation->Acetaldehyde Aldol_Condensation Aldol Condensation Acetaldehyde->Aldol_Condensation Crotonaldehyde Petrochemical Crotonaldehyde Aldol_Condensation->Crotonaldehyde Hydrogenation Selective Hydrogenation Crotonaldehyde->Hydrogenation Crotyl_Alcohol Petrochemical This compound Hydrogenation->Crotyl_Alcohol Experimental_Workflow cluster_guerbet Step 1: Guerbet Reaction cluster_hydrogenation Step 2: Selective Hydrogenation Guerbet_Reactor Fixed-Bed Reactor (Mg-Al Spinel Catalyst) Condensation_Guerbet Condensation Guerbet_Reactor->Condensation_Guerbet Bio_Ethanol_Feed Bio-Ethanol Feed (with H₂ co-feed) Heating_Guerbet Heating (300-400°C) Bio_Ethanol_Feed->Heating_Guerbet Heating_Guerbet->Guerbet_Reactor Distillation_Guerbet Distillation Condensation_Guerbet->Distillation_Guerbet Crotonaldehyde_Product Bio-Based Crotonaldehyde Distillation_Guerbet->Crotonaldehyde_Product Reactant_Mixture Gaseous Reactant Mixture (Crotonaldehyde, H₂, n-heptane) Crotonaldehyde_Product->Reactant_Mixture Hydrogenation_Reactor Fixed-Bed Reactor (Pt-Sn/TiO₂ Catalyst) Condensation_Hydrogenation Condensation Hydrogenation_Reactor->Condensation_Hydrogenation Heating_Hydrogenation Heating (60-90°C) Reactant_Mixture->Heating_Hydrogenation Heating_Hydrogenation->Hydrogenation_Reactor Purification Fractional Distillation Condensation_Hydrogenation->Purification Crotyl_Alcohol_Product High-Purity this compound Purification->Crotyl_Alcohol_Product

toxicological comparison of crotyl alcohol and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical compounds and their metabolic byproducts is paramount. This guide provides a comprehensive comparison of the toxicology of crotyl alcohol and its primary metabolites, crotonaldehyde and crotonic acid. By presenting key experimental data, detailed methodologies, and visual representations of toxicological pathways, this document aims to be an invaluable resource for assessing the risks associated with these substances.

Executive Summary

This compound, an unsaturated alcohol, undergoes metabolic conversion to the highly reactive and toxic α,β-unsaturated aldehyde, crotonaldehyde. Further oxidation leads to the formation of the less toxic carboxylic acid, crotonic acid. This guide systematically evaluates the toxicological properties of these three compounds, focusing on acute toxicity, cytotoxicity, and genotoxicity. The data presented clearly indicates that crotonaldehyde is the primary driver of toxicity in this metabolic sequence, exhibiting significantly higher acute toxicity and genotoxicity compared to its precursor, this compound, and its oxidation product, crotonic acid.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative toxicological data for this compound, crotonaldehyde, and crotonic acid, providing a clear comparison of their relative toxicities.

Table 1: Acute Toxicity Data

CompoundChemical FormulaLD50 (Oral, Rat)LD50 (Dermal, Rabbit)LC50 (Inhalation, Rat)
This compoundC4H8O793 mg/kg[1][2]1084 mg/kg[1][2]2000 ppm / 4h (LCLo)[3]
CrotonaldehydeC4H6O80 - 206 mg/kg[4][5][6]128 - 380 mg/kg[6][7]100 ppm / 4h[5]
Crotonic AcidC4H6O21000 - 2610 mg/kg[8][9]>2000 mg/kg[9][10]No data available

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineIC50Reference
This compoundMouse HepatocytesConcentration-dependent cell killing observed, specific IC50 not provided.[11]F.J. Petersen et al., 2002
CrotonaldehydeHuman Bronchial Epithelial CellsLD50 = 0.71 μM[12]
Crotonic AcidNo directly comparable data found--

Table 3: Genotoxicity Data Summary

CompoundAmes Test (Salmonella typhimurium)In Vitro Micronucleus TestComet Assay
This compoundMutagenic[3]No data availableNo data available
CrotonaldehydeMutagenic (in vitro tests showed mutagenic effects)[13]Suspected of causing genetic defects[6]Induces DNA damage
Crotonic AcidNegativeNo data availableNo data available

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The test chemical is incubated with the bacteria, and the mixture is plated on a histidine-deficient medium. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is proportional to the mutagenic potency of the test substance.[2][4][14][15]

Protocol Outline:

  • Strain Preparation: Overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA102) are grown in nutrient broth.[4]

  • Metabolic Activation (Optional): For detecting pro-mutagens that require metabolic activation, a rat liver homogenate (S9 fraction) is included in the test system.

  • Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined in a tube containing molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.[15]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[15]

  • Colony Counting: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates.

In Vitro Micronucleus Assay

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemicals.

Principle: Cells are exposed to the test substance, and after an appropriate incubation period, they are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. Micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, are scored in these binucleated cells.[6][13][16][17]

Protocol Outline:

  • Cell Culture: Human lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured.[16]

  • Exposure: Cells are treated with various concentrations of the test substance, along with positive and negative controls, for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to inhibit cell division at the binucleate stage.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated binucleated cells is determined by microscopic analysis. At least 2000 binucleated cells per concentration are typically scored.[16]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Single cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the amount of DNA damage.[1][5][8]

Protocol Outline:

  • Cell Preparation: A single-cell suspension is prepared from the test system.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to digest cellular and nuclear membranes.

  • DNA Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline or neutral buffer to unwind the DNA and then subjected to an electric field.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green I) and visualized using a fluorescence microscope.[5]

  • Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.[8]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key metabolic and toxicological pathways associated with this compound and its metabolites.

Metabolic_Pathway Crotyl_Alcohol This compound Crotonaldehyde Crotonaldehyde Crotyl_Alcohol->Crotonaldehyde Alcohol Dehydrogenase (ADH) NAD+ -> NADH Crotonic_Acid Crotonic Acid Crotonaldehyde->Crotonic_Acid Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH

Metabolic pathway of this compound.

DNA_Adduct_Formation Crotonaldehyde Crotonaldehyde Michael_Adduct Michael Addition Product (Ring-opened adduct) Crotonaldehyde->Michael_Adduct Reaction with N2 of Guanine DNA_Guanine Guanine in DNA DNA_Guanine->Michael_Adduct Cyclic_Adduct Cyclic 1,N2-propanodeoxyguanosine Adduct (Ring-closed adduct) Michael_Adduct->Cyclic_Adduct Cyclization DNA_Damage DNA Damage (Mutations, Cross-links) Cyclic_Adduct->DNA_Damage

Crotonaldehyde-induced DNA adduct formation.

Oxidative_Stress_Apoptosis Crotonaldehyde Crotonaldehyde Exposure ROS_Production Increased Reactive Oxygen Species (ROS) Production Crotonaldehyde->ROS_Production GSH_Depletion Glutathione (GSH) Depletion Crotonaldehyde->GSH_Depletion Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Crotonaldehyde-induced oxidative stress and apoptosis.

Conclusion

This comparative guide highlights the significant toxicological differences between this compound and its metabolites. The metabolic activation of this compound to crotonaldehyde is a critical step that dramatically increases its toxicity. Crotonaldehyde is a potent cytotoxic and genotoxic agent, primarily through its ability to induce oxidative stress and form DNA adducts. In contrast, the further oxidation of crotonaldehyde to crotonic acid results in a substantial detoxification, as evidenced by its significantly lower acute toxicity. This information is crucial for accurate risk assessment and the development of safety protocols in research and industrial settings where these compounds may be encountered.

References

A Comparative Guide to Assessing the Purity of Synthesized Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized crotyl alcohol. It offers detailed experimental protocols, data presentation in tabular format for easy comparison with alternative unsaturated alcohols, and visual workflows to aid in experimental design. The focus is on providing objective data and actionable protocols for researchers engaged in chemical synthesis and drug development.

Introduction

This compound (2-buten-1-ol) is a valuable unsaturated alcohol utilized as a building block in the synthesis of various fine chemicals, pharmaceuticals, and fragrances.[1] The purity of synthesized this compound is critical, as impurities can lead to undesirable side reactions, affect product yield and quality, and introduce potential toxicological risks in drug development. This guide outlines the primary analytical techniques for purity assessment and compares the typical purity of this compound with two common alternatives: allyl alcohol and prenyl alcohol.

Purity Landscape of Unsaturated Alcohols

The purity of commercially available unsaturated alcohols can vary. Understanding the typical purity levels is crucial for selecting appropriate reagents and for setting benchmarks for synthesized materials.

CompoundTypical Commercial Purity (%)
This compound ≥ 95.0 (GC), 96 (GC)
Allyl Alcohol > 99.0 (GC), ≥ 99 (commercial/analytical grade)[2], 98[3]
Prenyl Alcohol 99[4], 98

Analytical Methodologies for Purity Assessment

The primary methods for determining the purity of this compound are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique insights into the sample's composition.

Gas Chromatography (GC)

Gas chromatography is the most common and effective method for quantifying the purity of volatile compounds like this compound.[1] A Flame Ionization Detector (FID) is typically used for its high sensitivity to organic compounds.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., HP-INNOWax, DB-WAX), is recommended for good separation of alcohols and potential impurities. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane or methanol).

  • Split Ratio: 50:1.

The purity is determined by calculating the peak area percentage of the this compound isomers (cis and trans) relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Purity (%) = (Area of this compound Peaks / Total Area of All Peaks) x 100

This compound is commonly synthesized by the hydrogenation of crotonaldehyde.[5][6] Potential impurities arising from this process include:

  • Unreacted Crotonaldehyde: The starting material.

  • Butanal: Formed by the hydrogenation of the carbon-carbon double bond of crotonaldehyde.

  • Butanol: The fully hydrogenated product.[6]

These impurities will have different retention times from this compound on a polar GC column and can be readily identified and quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the synthesized this compound and to detect impurities. Both ¹H and ¹³C NMR are valuable.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Atom ¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) [7]
H-1 (-CH₂OH) ~4.1~65
H-2 (=CH-) ~5.5-5.8~125-135
H-3 (=CH-) ~5.5-5.8~125-135
H-4 (-CH₃) ~1.7~17
OH Variable (broad singlet)-

Note: ¹H NMR chemical shifts are predictions and may vary slightly based on solvent and concentration. The olefinic protons (H-2 and H-3) will exhibit complex splitting patterns (multiplets).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in a molecule, confirming the presence of the hydroxyl and alkene groups in this compound, and detecting certain impurities like carbonyls from unreacted starting material.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A drop of the neat liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching (hydrogen-bonded)3200-3600 (broad)[8]
C-H (alkene) Stretching3000-3100
C-H (alkane) Stretching2850-3000
C=C Stretching~1670
C-O Stretching1000-1260 (strong)[8]

The presence of a strong, broad peak around 3300 cm⁻¹ and a peak around 1670 cm⁻¹ are indicative of an unsaturated alcohol. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ suggests the absence of significant amounts of crotonaldehyde impurity.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_analysis Purity Analysis cluster_decision Decision Synthesis This compound Synthesis (e.g., Crotonaldehyde Hydrogenation) TLC Thin Layer Chromatography (TLC) (Optional initial check) Synthesis->TLC Monitor Reaction FTIR FTIR Spectroscopy (Functional Group Confirmation) TLC->FTIR GC_FID GC-FID (Quantitative Purity & Impurity Profile) FTIR->GC_FID NMR NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation & Impurity ID) GC_FID->NMR Purification Further Purification (e.g., Distillation) NMR->Purification Purity < Specification Pass Meets Purity Specification NMR->Pass Purity ≥ Specification Purification->GC_FID Re-analyze

Caption: Workflow for the synthesis and purity assessment of this compound.

Comparison of Analytical Techniques

The following diagram outlines the relationship between the analytical techniques and the information they provide for purity assessment.

Analytical_Techniques cluster_sample Sample cluster_techniques Analytical Techniques cluster_information Information Obtained Sample Synthesized This compound GC Gas Chromatography (GC-FID) Sample->GC NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Quantitative Purity (%) GC->Purity Impurities Impurity Profile GC->Impurities NMR->Impurities Structure Structural Confirmation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups

Caption: Relationship between analytical techniques and the purity information obtained.

Conclusion

A multi-technique approach is recommended for the robust assessment of synthesized this compound purity. Gas chromatography provides the most accurate quantitative measure of purity and is essential for quality control. NMR and FTIR spectroscopy serve as invaluable complementary techniques for structural confirmation and the identification of key functional groups and potential impurities. By employing the detailed protocols and comparative data in this guide, researchers can confidently evaluate the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Guide to the Stereoselectivity of Crotylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The crotylation reaction, a cornerstone of modern organic synthesis, enables the stereocontrolled formation of carbon-carbon bonds, yielding homoallylic alcohols with up to two new stereocenters. The geometry of the crotylating agent—whether E or Z—and the nature of its metallic or metalloid core, along with any chiral auxiliaries, profoundly influence the diastereoselectivity (syn vs. anti) and enantioselectivity of the reaction. This guide provides a comparative overview of prominent crotylation reagents, supported by experimental data and detailed protocols, to aid in the rational selection of a reagent for a desired stereochemical outcome.

Performance Comparison of Key Crotylation Reagents

The stereochemical outcome of crotylation reactions is highly dependent on the reagent employed. The following tables summarize the performance of several widely used classes of crotylation reagents in their reactions with various aldehydes.

Crotylboron Reagents

Brown's Alkyl-Substituted Crotylboranes

Developed by Herbert C. Brown, these reagents, derived from chiral terpenes like α-pinene, offer excellent enantioselectivity. The stereochemical outcome is dictated by the geometry of the crotyl unit, with the (E)-crotylborane yielding the anti-product and the (Z)-crotylborane affording the syn-product.[1]

AldehydeCrotylboraneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee)Yield (%)
Acetaldehyde(E)-(Ipc)₂BCrotyl>99:19680
Acetaldehyde(Z)-(Ipc)₂BCrotyl>99:19578
Benzaldehyde(E)-(Ipc)₂BCrotyl>99:19485
Benzaldehyde(Z)-(Ipc)₂BCrotyl>99:19282

Roush's Tartrate-Modified Crotylboronates

William R. Roush and his group developed chiral crotylboronates modified with diisopropyl tartrate (DIPT). These reagents are known for their high levels of diastereoselectivity and enantioselectivity, and their relative stability compared to alkyl-substituted crotylboranes.

AldehydeCrotylboronateDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee)Yield (%)
Isobutyraldehyde(E)-Crotyl-DIPT-boronate2:988785
Isobutyraldehyde(Z)-Crotyl-DIPT-boronate95:58688
Benzaldehyde(E)-Crotyl-DIPT-boronate4:968490
Benzaldehyde(Z)-Crotyl-DIPT-boronate97:38589
Crotylsilane Reagents

Leighton's Chiral Crotylsilanes

James Leighton's chiral crotylsilane reagents, often activated by a Lewis acid, provide excellent stereocontrol. These reagents are notable for their stability and ease of handling.[2] The stereochemical course of these reactions is determined by the chirality of both the aldehyde and the silane reagent.[3]

AldehydeCrotylsilaneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee)Yield (%)
Benzaldehyde(E)-Chiral Crotylsilane1:999892
Benzaldehyde(Z)-Chiral Crotylsilane99:19790
Cyclohexanecarboxaldehyde(E)-Chiral Crotylsilane3:979688
Cyclohexanecarboxaldehyde(Z)-Chiral Crotylsilane98:29585
Catalytic Enantioselective Crotylation

Iridium-Catalyzed Crotylation

Recent advances have led to the development of catalytic enantioselective crotylation methods. For instance, iridium catalysts can be used to achieve high levels of both anti-diastereoselectivity and enantioselectivity from either the alcohol or aldehyde oxidation level.[4][5]

Substrate (Alcohol/Aldehyde)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (% ee)Yield (%)
4-Methoxybenzyl alcohol7.4:19570
4-Nitrobenzaldehyde10:19785
Cinnamaldehyde15:19688
1-Hexanal8:19475

Experimental Protocols

General Procedure for Brown's Asymmetric Crotylation

A solution of the chiral diisopinocampheylborane in anhydrous diethyl ether is cooled to -78 °C under an argon atmosphere. To this is added a solution of the corresponding crotylpotassium reagent at a rate that maintains the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 30 minutes, after which a solution of the aldehyde in diethyl ether is added dropwise. The reaction is stirred for 3 hours at -78 °C. The reaction is then quenched by the addition of methanol, followed by oxidative workup with aqueous sodium hydroxide and hydrogen peroxide. The product is extracted with an organic solvent, dried, and purified by chromatography.

General Procedure for Roush's Asymmetric Crotylation

To a solution of the tartrate-modified crotylboronate in toluene at -78 °C under an argon atmosphere is added the aldehyde. The reaction mixture is stirred at this temperature for 3-6 hours. The reaction is then quenched with an aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Leighton's Asymmetric Crotylation

To a solution of the chiral crotylsilane in dichloromethane at -78 °C under an argon atmosphere is added a Lewis acid (e.g., TiCl₄) dropwise.[3] The mixture is stirred for 10 minutes, followed by the addition of a solution of the aldehyde in dichloromethane. The reaction is stirred at -78 °C for 1-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature, and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.[3]

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of crotylation reactions is generally rationalized by considering a closed, chair-like six-membered transition state, as proposed by Zimmerman and Traxler. The substituents on the aldehyde and the crotylmetal reagent occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions, thus dictating the facial selectivity of the aldehyde and the syn or anti diastereoselectivity of the product.

G cluster_reagents Reactants cluster_products Products Aldehyde Aldehyde (RCHO) Anti_Product anti-Homoallylic Alcohol Aldehyde->Anti_Product Reaction with (E)-Crotylmetal Syn_Product syn-Homoallylic Alcohol Aldehyde->Syn_Product Reaction with (Z)-Crotylmetal E_Crotyl (E)-Crotylmetal (M = B, Si, etc.) E_Crotyl->Anti_Product Z_Crotyl (Z)-Crotylmetal (M = B, Si, etc.) Z_Crotyl->Syn_Product

Caption: General stereochemical pathways in crotylation reactions.

The geometry of the crotylmetal reagent directly translates to the relative stereochemistry of the product. (E)-crotylmetal reagents lead to anti products, while (Z)-crotylmetal reagents yield syn products. The enantioselectivity is controlled by the chiral ligands on the metal, which create a chiral environment around the reaction center and favor one transition state over its enantiomeric counterpart.

G Transition State Models for Crotylation cluster_E (E)-Crotylboronate leads to anti Product cluster_Z (Z)-Crotylboronate leads to syn Product E_TS Chair-like Transition State (R group equatorial) E_Product anti-Product E_TS->E_Product Forms Z_TS Chair-like Transition State (R group equatorial) Z_Product syn-Product Z_TS->Z_Product Forms

References

Safety Operating Guide

Proper Disposal of Crotyl Alcohol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of crotyl alcohol is a critical aspect of laboratory safety and environmental responsibility. As a flammable and harmful chemical, this compound must be managed as hazardous waste from the moment it is designated for disposal.[1][2][3] Adherence to institutional and regulatory guidelines is paramount to protect personnel, facilities, and the environment.

Immediate Safety and Handling Protocol

Before handling this compound for disposal, it is essential to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

  • Skin Protection: Use suitable protective gloves to prevent skin exposure.[4]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If ventilation is inadequate, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[4]

Handling Precautions:

  • Use only in well-ventilated areas.[4]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[4][5][6]

  • Use non-sparking tools and explosion-proof equipment during transfer and handling.[4][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

  • Avoid breathing vapors, mist, or gas.[4]

Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory environment.

Step 1: Waste Identification and Segregation

  • Designate any unwanted, expired, or contaminated this compound as hazardous waste.[2][3]

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, or acid chlorides.[4] Keeping halogenated and non-halogenated solvent wastes separate can also be more cost-effective for disposal.[2]

  • Crucially, never dispose of this compound by pouring it down the drain. [7][8][9][10] This is illegal in most jurisdictions and can damage plumbing, harm aquatic life, and pose a fire risk.[9]

Step 2: Waste Collection and Containment

  • Select an appropriate waste container. This should be a clean, leak-proof container, preferably plastic or the original container, compatible with flammable alcohols.[1][11]

  • Carefully transfer the this compound waste into the designated container, using a funnel if necessary to prevent spills.

  • Ensure the container is securely sealed at all times, except when adding waste.[1][2][11] This minimizes the release of flammable vapors.[5]

Step 3: Labeling

  • Immediately label the waste container with the words "Hazardous Waste."[8]

  • Clearly identify the contents, listing "this compound" and any other components. Include the approximate percentage of each.

  • Indicate the associated hazards, such as "Flammable" and "Toxic."[8]

  • Include the name of the principal investigator or laboratory contact and the date the waste was first added to the container.[3]

Step 4: Storage (Satellite Accumulation Area)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1][8][11] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1][11]

  • Store the container within a flammable liquid storage cabinet.[8]

  • Ensure the container has secondary containment to capture any potential leaks or spills.[2][3]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[1][2][3][11]

Step 5: Arranging for Final Disposal

  • Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1][11]

  • Follow your institution's specific procedures for requesting a hazardous waste collection, which may involve submitting an online form.[1]

  • Do not transport the hazardous waste yourself to a central storage facility; this must be done by trained EHS personnel or a licensed waste carrier.[2][9]

Data Summary: this compound

The following table summarizes key quantitative data for this compound, essential for safe handling and disposal.

PropertyValueReference(s)
CAS Number 6117-91-5[4][12]
Classification Flammable Liquid, Category 3; Acute Toxicity 4 (Oral, Dermal)[5]
Flash Point 34 °C / 93.2 °F (closed cup)
Density 0.845 g/mL at 25 °C
Boiling Point 121-122 °C
LD50 (Oral, rat) 793 mg/kg[4]
LD50 (Skin, rabbit) 1084 mg/kg[4]
Storage Class 3 (Flammable Liquids)

Disposal Workflow Diagram

The logical workflow for the proper disposal of this compound is illustrated below. This process ensures safety and regulatory compliance at each stage, from waste generation to final removal by authorized personnel.

Crotyl_Alcohol_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS / Licensed Carrier Operations gen 1. Waste Generation (Unused/Contaminated this compound) ppe 2. Safety Assessment (Wear appropriate PPE) gen->ppe collect 3. Waste Collection & Segregation ppe->collect label_node 4. Container Labeling ('Hazardous Waste', Contents, Hazards) collect->label_node store 5. Secure Storage (In designated Satellite Accumulation Area) label_node->store request 6. Request Pickup (Contact EHS/Submit Form) store->request pickup 7. Waste Pickup (By authorized personnel) request->pickup Transfer of Custody disposal 8. Final Disposal (At licensed facility) pickup->disposal

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and hazardous chemicals such as Crotyl alcohol. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance.

Chemical Identifier: this compound

  • Synonyms: 2-Buten-1-ol, Crotonyl alcohol

  • CAS Number: 6117-91-5[1]

Hazard Summary & Quantitative Data

This compound is a flammable and toxic unsaturated alcohol that requires careful handling.[2][3][4] The primary hazards include flammability, acute toxicity through oral, dermal, and inhalation routes, and irritation to the skin and eyes.[2][4][5]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable LiquidsGHS02: FlammableWarningH226: Flammable liquid and vapor[3][4]
Acute Toxicity (Oral)GHS07: Exclamation markWarningH302: Harmful if swallowed[3][4]
Acute Toxicity (Dermal)GHS07: Exclamation markWarningH312: Harmful in contact with skin[3][4]
Skin IrritationGHS07: Exclamation markWarningH315: Causes skin irritation[3]
Eye IrritationGHS07: Exclamation markWarningH319: Causes serious eye irritation[3]

Exposure Limits and Toxicity Data:

ParameterValueSpeciesReference
Oral LD50 793 mg/kgRat[5]
Dermal LD50 1084 mg/kgRabbit[5]
OSHA PEL Not establishedN/A[5]
NIOSH REL Not establishedN/A
ACGIH TLV Not establishedN/A

Personal Protective Equipment (PPE) Protocol

A systematic approach to selecting and using PPE is critical. The following workflow outlines the decision-making process for ensuring appropriate protection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification start Identify Task Involving This compound assess_hazards Assess Hazards: - Flammability - Toxicity (dermal, oral, inhalation) - Skin/Eye Irritation start->assess_hazards eye_protection Eye Protection: Chemical Splash Goggles (ANSI Z87.1) assess_hazards->eye_protection hand_protection Hand Protection: Select appropriate gloves based on breakthrough time and task assess_hazards->hand_protection body_protection Body Protection: Flame-resistant lab coat over 100% cotton clothing assess_hazards->body_protection respiratory_protection Respiratory Protection: (If ventilation is inadequate) NIOSH-approved respirator with organic vapor cartridges assess_hazards->respiratory_protection High vapor concentration or aerosol generation? ppe_check Verify proper fit and functionality of all PPE eye_protection->ppe_check hand_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check proceed Proceed with Task ppe_check->proceed

Caption: PPE Selection Workflow for Handling this compound.

Glove Selection Guide
Glove MaterialBreakthrough Time (Allyl Alcohol)Degradation RatingRecommendation for this compound
Butyl Rubber > 480 minutesExcellentRecommended for prolonged contact
Neoprene 140 minutesFairSuitable for moderate contact
Nitrile 60 minutesGoodSuitable for incidental contact only
Natural Rubber (Latex) < 10 minutesPoorNot Recommended
Polyvinyl Chloride (PVC) Not RatedPoorNot Recommended

Data is based on Ansell's 8th Edition Chemical Resistance Guide for Allyl Alcohol and should be used as an estimate.

Operational and Disposal Plans

Step-by-Step Handling Procedures
  • Preparation and Engineering Controls:

    • Conduct a pre-work hazard analysis.

    • Ensure a certified chemical fume hood is operational and used for all manipulations of this compound.

    • Verify that an eyewash station and safety shower are accessible within a 10-second travel distance.

    • Remove all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) from the immediate work area.[6]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[6]

  • Donning PPE:

    • Wear a flame-resistant or 100% cotton lab coat over clothing that fully covers the legs.[6]

    • Don chemical splash goggles that meet ANSI Z87.1 standards.

    • Wear appropriate chemical-resistant gloves (refer to the glove selection guide). For tasks with a high risk of splash, consider double-gloving.

  • Chemical Handling:

    • Keep containers of this compound tightly closed when not in use.[6]

    • Use spark-proof tools for opening and closing containers.[5]

    • Dispense the minimum quantity needed for the experiment.

    • Avoid breathing vapors. If any dizziness or nausea occurs, move to fresh air immediately and seek medical attention.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after removing gloves.

    • Decontaminate the work area.

    • Properly doff and dispose of or decontaminate PPE.

Spill Response Protocol
  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

    • If spilled on skin or clothing, immediately use the safety shower for at least 15 minutes and remove contaminated clothing.

    • If eye contact occurs, flush with the eyewash station for at least 15 minutes and seek immediate medical attention.[5]

  • Spill Cleanup:

    • For small spills (less than 100 mL) within a fume hood:

      • Ensure proper PPE is worn, including respiratory protection if necessary.

      • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

      • Use spark-proof tools to collect the absorbed material into a designated, labeled hazardous waste container.

    • For large spills, evacuate the area, close the doors, and contact the institutional emergency response team.

Waste Disposal Plan

This compound and materials contaminated with it are considered hazardous waste.

  • Waste Collection:

    • Collect all this compound waste in a dedicated, properly labeled, and sealed container. The container should be compatible with flammable liquids.

    • Do not mix with incompatible waste streams (e.g., strong oxidizing agents, acids).[5]

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • The storage area must be away from ignition sources.

  • Disposal:

    • Dispose of the hazardous waste through your institution's designated hazardous waste management program.[4]

    • Never dispose of this compound down the drain or in regular trash.[7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.